molecular formula C13H13NO2 B1343745 5-(4-fluoro-3-nitrophenyl)-2H-tetrazole CAS No. 328244-35-5

5-(4-fluoro-3-nitrophenyl)-2H-tetrazole

Cat. No.: B1343745
CAS No.: 328244-35-5
M. Wt: 215.25 g/mol
InChI Key: ALTSPZPVYXVOSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-fluoro-3-nitrophenyl)-2H-tetrazole is a useful research compound. Its molecular formula is C13H13NO2 and its molecular weight is 215.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-(4-fluoro-3-nitrophenyl)-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FN5O2/c8-5-2-1-4(3-6(5)13(14)15)7-9-11-12-10-7/h1-3H,(H,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUJQZCDGMQSNKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NNN=N2)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis and characterization of 5-(4-fluoro-3-nitrophenyl)-2H-tetrazole

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Characterization of 5-(4-fluoro-3-nitrophenyl)-2H-tetrazole

Introduction

This compound is a substituted aryl tetrazole of interest to researchers in medicinal chemistry and drug development. The tetrazole moiety is a well-established bioisostere for the carboxylic acid group, offering improved metabolic stability and lipophilicity. The presence of a fluoro and a nitro group on the phenyl ring provides opportunities for further functionalization and modulation of the compound's physicochemical and pharmacological properties. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Synthesis

The synthesis of this compound is achieved through a two-step process. The first step involves the nitration of 4-fluorobenzonitrile to yield the key intermediate, 4-fluoro-3-nitrobenzonitrile. The second step is a [2+3] cycloaddition reaction between 4-fluoro-3-nitrobenzonitrile and sodium azide to form the desired tetrazole ring.

Step 1: Synthesis of 4-fluoro-3-nitrobenzonitrile

The starting material, 4-fluoro-3-nitrobenzonitrile, can be synthesized by the nitration of 4-fluorobenzonitrile using potassium nitrate in concentrated sulfuric acid.[1]

Experimental Protocol: Synthesis of 4-fluoro-3-nitrobenzonitrile[1]
  • To a stirred slurry of silica gel in 125 mL of concentrated sulfuric acid, cooled to 0°C, add 12.5 g (103 mmol) of 4-fluorobenzonitrile.

  • To this mixture, add 10.4 g (103 mmol) of potassium nitrate in portions, maintaining the temperature at 0°C.

  • Stir the reaction mixture at 0°C for 20 minutes.

  • Remove the sulfuric acid by passing the mixture through a short column of silica gel.

  • Wash the product from the silica gel with methylene chloride.

  • Evaporate the solvent to obtain 4-fluoro-3-nitrobenzonitrile as a crystalline solid.

Step 2: Synthesis of this compound

The formation of the tetrazole ring is accomplished via a zinc-catalyzed [2+3] cycloaddition of the nitrile group in 4-fluoro-3-nitrobenzonitrile with sodium azide. This method is known for its efficiency and safety.[2][3][4]

Experimental Protocol: Synthesis of this compound
  • In a round-bottom flask, dissolve 1.66 g (10 mmol) of 4-fluoro-3-nitrobenzonitrile and 0.72 g (11 mmol) of sodium azide in 20 mL of N,N-dimethylformamide (DMF).

  • To this solution, add 0.27 g (2 mmol) of anhydrous zinc chloride.

  • Heat the reaction mixture to 120°C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography.

  • After completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.

  • Acidify the mixture with 2N hydrochloric acid to a pH of 2-3 to precipitate the product.

  • Filter the precipitate, wash it with cold water, and dry it under vacuum to yield this compound.

  • The crude product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water.

Characterization

The synthesized this compound can be characterized by various spectroscopic techniques to confirm its structure and purity. The following sections detail the expected analytical data.

Physical Properties
PropertyPredicted Value
Molecular Formula C₇H₄FN₅O₂
Molecular Weight 209.14 g/mol
Appearance Off-white to pale yellow solid
Melting Point Expected in the range of 180-220 °C (by analogy)
NMR Spectroscopy

The NMR spectra are predicted based on the analysis of structurally similar compounds. The exact chemical shifts may vary depending on the solvent and experimental conditions.

¹H NMR (400 MHz, DMSO-d₆)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~16.5 (broad)br s1HN-H (tetrazole)
~8.60dd1HH-2 (aromatic)
~8.35ddd1HH-6 (aromatic)
~7.80t1HH-5 (aromatic)

¹³C NMR (100 MHz, DMSO-d₆)

Chemical Shift (ppm)Assignment
~158.0 (d)C-F (aromatic)
~155.0C-5 (tetrazole)
~148.0C-NO₂ (aromatic)
~132.0C-H (aromatic)
~128.0C-H (aromatic)
~125.0 (d)C-H (aromatic)
~120.0C-CN (ipso-carbon of the aromatic ring)
Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.[5][6][7][8]

Wavenumber (cm⁻¹)Vibration Mode
3100-2800N-H stretching (tetrazole)
1620-1580C=N stretching (tetrazole ring)
1540-1520Asymmetric NO₂ stretching
1480-1440Aromatic C=C stretching
1360-1340Symmetric NO₂ stretching
1280-1200C-F stretching
1150-1000Tetrazole ring vibrations
Mass Spectrometry

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns for aryl tetrazoles, which often involve the loss of nitrogen (N₂) or hydrazoic acid (HN₃).[9][10][11]

m/zProposed Fragment
210[M+H]⁺ (for ESI-MS)
209[M]⁺ (for EI-MS)
181[M - N₂]⁺
166[M - HN₃]⁺

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final_reactants Final Reaction Components cluster_final_product Final Product Synthesis 4-Fluorobenzonitrile 4-Fluorobenzonitrile Nitration Nitration 4-Fluorobenzonitrile->Nitration Potassium Nitrate Potassium Nitrate Potassium Nitrate->Nitration Sulfuric Acid Sulfuric Acid Sulfuric Acid->Nitration 4-Fluoro-3-nitrobenzonitrile 4-Fluoro-3-nitrobenzonitrile Nitration->4-Fluoro-3-nitrobenzonitrile Cycloaddition Cycloaddition 4-Fluoro-3-nitrobenzonitrile->Cycloaddition Sodium Azide Sodium Azide Sodium Azide->Cycloaddition Zinc Chloride Zinc Chloride Zinc Chloride->Cycloaddition DMF DMF DMF->Cycloaddition This compound This compound Cycloaddition->this compound

Caption: Synthesis workflow for this compound.

References

An In-depth Technical Guide to 5-(4-fluoro-3-nitrophenyl)-2H-tetrazole: Chemical Properties, Structure, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential therapeutic applications of 5-(4-fluoro-3-nitrophenyl)-2H-tetrazole. While specific experimental data for this compound is limited in publicly available literature, this document extrapolates from well-established knowledge of analogous tetrazole derivatives to propose synthetic routes, characterization methodologies, and potential biological activities. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of medicinal chemistry and drug development, facilitating further investigation into this promising molecule.

Introduction

Tetrazoles are a class of five-membered heterocyclic compounds containing four nitrogen atoms that have garnered significant attention in medicinal chemistry. The tetrazole ring is often employed as a bioisosteric replacement for a carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties. The diverse biological activities exhibited by tetrazole derivatives, including antimicrobial, anti-inflammatory, analgesic, and anticancer effects, underscore their therapeutic potential. This guide focuses on the specific derivative, this compound, providing a detailed analysis of its chemical characteristics and a roadmap for its scientific exploration.

Chemical Properties and Structure

The fundamental chemical properties of this compound are summarized below. It is important to note that while some data is available from chemical suppliers, other properties are predicted based on the structure and data from analogous compounds.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₄FN₅O₂ChemUniverse[1]
Molecular Weight 209.14 g/mol ChemUniverse[1]
CAS Number 328244-35-5ChemUniverse[1]
Appearance Predicted: White to pale yellow solidInferred from similar compounds
Melting Point Not available-
Boiling Point Not available-
Solubility Predicted: Soluble in polar organic solvents (e.g., DMSO, DMF)Inferred from similar compounds
Purity 95% (as per supplier)ChemUniverse[1]

Structure:

The chemical structure of this compound consists of a tetrazole ring substituted at the 5-position with a 4-fluoro-3-nitrophenyl group. The "2H" designation indicates that the hydrogen atom is attached to the nitrogen at the 2-position of the tetrazole ring, which is one of the possible tautomeric forms.

Chemical Structure Diagram:

Caption: Chemical structure of this compound.

Proposed Experimental Protocols

Due to the absence of specific published experimental data for this compound, the following protocols are proposed based on well-established methods for the synthesis and characterization of similar tetrazole derivatives.

Synthesis Protocol: [3+2] Cycloaddition

The most common and versatile method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide source.

Reaction Scheme:

4-fluoro-3-nitrobenzonitrile + Sodium Azide → this compound

Proposed Workflow:

synthesis_workflow start Start: Reagents reagents 4-fluoro-3-nitrobenzonitrile Sodium Azide Lewis Acid Catalyst (e.g., ZnCl2) Solvent (e.g., DMF) start->reagents reaction Reaction Setup: - Combine reagents in a round-bottom flask. - Heat under reflux with stirring. reagents->reaction workup Work-up: - Cool the reaction mixture. - Acidify with HCl. - Extract with ethyl acetate. reaction->workup purification Purification: - Dry the organic layer. - Concentrate under reduced pressure. - Recrystallize from a suitable solvent. workup->purification product Final Product: This compound purification->product

Caption: Proposed synthesis workflow for this compound.

Detailed Methodology:

  • Reaction Setup: To a solution of 4-fluoro-3-nitrobenzonitrile (1 equivalent) in N,N-dimethylformamide (DMF), add sodium azide (1.5 equivalents) and a catalytic amount of a Lewis acid (e.g., zinc chloride, 0.2 equivalents).

  • Reaction Conditions: Heat the mixture to 120-130 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. Acidify the solution with dilute hydrochloric acid (HCl) to a pH of 2-3 to precipitate the product.

  • Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Characterization Protocols

The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Table 2: Proposed Analytical Characterization Methods

TechniqueExpected Observations
¹H NMR Aromatic protons of the phenyl ring will show characteristic splitting patterns. The N-H proton of the tetrazole ring will appear as a broad singlet at a downfield chemical shift.
¹³C NMR Resonances for the carbon atoms of the phenyl and tetrazole rings will be observed in the aromatic region.
FT-IR Characteristic peaks for N-H stretching, C=N stretching of the tetrazole ring, N-O stretching of the nitro group, and C-F stretching will be present.
Mass Spectrometry The molecular ion peak corresponding to the molecular weight of the compound (209.14 g/mol ) should be observed.
Melting Point A sharp melting point range will indicate the purity of the compound.
Elemental Analysis The experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should be in close agreement with the calculated values for C₇H₄FN₅O₂.

Potential Biological Activities and Signaling Pathways

While no specific biological data exists for this compound, the known activities of structurally similar tetrazole derivatives suggest several potential therapeutic applications.

Postulated Biological Activities
  • Antimicrobial Activity: Many tetrazole derivatives have demonstrated potent antibacterial and antifungal properties. The presence of the nitro group and the fluorine atom on the phenyl ring may enhance this activity.

  • Anti-inflammatory and Analgesic Effects: Some tetrazole compounds exhibit anti-inflammatory and analgesic properties, potentially through the modulation of inflammatory pathways.

  • Anticancer Activity: The tetrazole scaffold is present in some anticancer agents. The antiproliferative activity of this compound against various cancer cell lines could be a subject of investigation.

Hypothesized Signaling Pathway Involvement

Based on studies of other tetrazole derivatives, this compound could potentially interact with the following signaling pathway:

Nitric Oxide/Cyclic Guanosine Monophosphate (NO/cGMP) Pathway:

Some tetrazole-containing compounds have been shown to exert their effects through the NO/cGMP pathway. This pathway is crucial in various physiological processes, including vasodilation, neurotransmission, and inflammation.

no_cgmp_pathway compound This compound (Hypothesized Modulator) nos Nitric Oxide Synthase (NOS) compound->nos May influence no Nitric Oxide (NO) nos->no Produces sgc Soluble Guanylate Cyclase (sGC) no->sgc Activates cgmp cGMP sgc->cgmp Converts GTP to gtp GTP gtp->sgc Substrate pkg Protein Kinase G (PKG) cgmp->pkg Activates response Cellular Responses (e.g., Vasodilation, Anti-inflammation) pkg->response Leads to

Caption: Hypothesized involvement in the NO/cGMP signaling pathway.

Conclusion

This compound represents a molecule of significant interest for further research in medicinal chemistry and drug discovery. Although direct experimental data is currently scarce, this technical guide provides a solid foundation for its synthesis, characterization, and biological evaluation by drawing upon the extensive knowledge of related tetrazole compounds. The proposed protocols and hypothesized mechanisms of action are intended to stimulate and guide future investigations into the therapeutic potential of this compound. Further research is warranted to elucidate its precise chemical and biological properties and to explore its viability as a lead compound for the development of new therapeutic agents.

References

Spectroscopic Analysis of 5-(4-fluoro-3-nitrophenyl)-2H-tetrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 5-(4-fluoro-3-nitrophenyl)-2H-tetrazole. Due to the limited availability of experimentally derived spectra for this specific molecule, this guide presents predicted spectroscopic data obtained from computational methods, alongside established experimental protocols for acquiring such data. This information is intended to serve as a valuable resource for researchers involved in the synthesis, characterization, and application of this and related compounds in drug discovery and development.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are based on computational algorithms and provide an expected spectroscopic profile of the molecule.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~8.5 - 8.7dd~9, ~2H-2'
~8.2 - 8.4m-H-6'
~7.4 - 7.6t~9H-5'
~9.0 - 10.0s-N-H (tetrazole)

Note: The chemical shift of the tetrazole N-H proton can be highly variable and is dependent on solvent and concentration.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ) ppmAssignment
~160 (d, J ≈ 250 Hz)C-4'
~150C (tetrazole)
~148C-3'
~135 (d, J ≈ 8 Hz)C-6'
~125 (d, J ≈ 3 Hz)C-2'
~120 (d, J ≈ 20 Hz)C-5'
~118 (d, J ≈ 4 Hz)C-1'

Note: The carbon attached to fluorine (C-4') will appear as a doublet with a large coupling constant. Other carbons in the phenyl ring will also exhibit smaller couplings to fluorine.

Predicted FT-IR Data
Wavenumber (cm⁻¹)IntensityAssignment
~3100 - 2900MediumN-H stretch (tetrazole)
~1610MediumC=N stretch (tetrazole ring)
~1580, 1480StrongAromatic C=C stretch
~1530, 1350StrongAsymmetric and symmetric NO₂ stretch
~1250StrongC-F stretch
~1100 - 1000MediumTetrazole ring vibrations
~850 - 800StrongC-H out-of-plane bending
Predicted Mass Spectrometry Data
m/zRelative Intensity (%)Assignment
209.03100[M]⁺ (Molecular Ion)
181.03~30[M - N₂]⁺
163.02~15[M - N₂ - H₂O]⁺
135.02~40[M - N₂ - NO₂]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited. These protocols are generalized for the analysis of aromatic, nitrogen-containing heterocyclic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved; if necessary, gently warm the sample or use sonication.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 or 500 MHz).

  • Data Acquisition:

    • Tune and shim the spectrometer to the specific sample and solvent.

    • Acquire a ¹H NMR spectrum using a standard pulse sequence. Key parameters to set include the spectral width, number of scans, and relaxation delay.

    • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom. A larger number of scans will be required compared to the ¹H spectrum.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Instrumentation: Use a benchtop FT-IR spectrometer equipped with a single-reflection ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the empty, clean ATR crystal.

    • Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Data Acquisition:

    • Introduce the sample solution into the ion source via direct infusion or through a liquid chromatography (LC) system.

    • Optimize the ion source parameters (e.g., capillary voltage, gas flow rates, temperature) to achieve stable ionization.

    • Acquire the mass spectrum in the desired mass range. For fragmentation analysis (MS/MS), select the molecular ion and subject it to collision-induced dissociation (CID).

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structural Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation Final_Characterization Final_Characterization Structure_Elucidation->Final_Characterization Final Characterization Purity_Assessment->Final_Characterization

Caption: Workflow for the synthesis and spectroscopic characterization.

In Silico Prediction of 5-(4-fluoro-3-nitrophenyl)-2H-tetrazole Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the in silico prediction of the biological activity of the novel compound, 5-(4-fluoro-3-nitrophenyl)-2H-tetrazole. Lacking extensive experimental data, this document outlines a systematic, computer-aided workflow to hypothesize its pharmacokinetics, identify potential protein targets, and predict its mechanism of action. Detailed protocols for ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, target fishing, and molecular docking are presented. The guide integrates data visualization through structured tables and Graphviz diagrams to offer a clear, actionable methodology for researchers in drug discovery and computational biology.

Introduction

The compound this compound is a heterocyclic molecule featuring a tetrazole ring linked to a substituted phenyl group. The tetrazole moiety is a well-established bioisostere for the carboxylic acid group, known for its metabolic stability and presence in numerous approved drugs.[1] Phenyltetrazole derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antidiabetic properties.[2][3][4] The presence of a nitrophenyl group can also confer significant biological effects, often seen in antimicrobial and anticancer agents, though it may also be associated with toxicity.[5][6][7]

Given the potential of this scaffold, a robust in silico analysis is the most resource-efficient first step to profile its bioactivity. This guide details a predictive workflow to generate a comprehensive profile of the compound, guiding future experimental validation.

Predicted Pharmacokinetics and Drug-Likeness (ADMET)

The initial step in evaluating a novel compound is the prediction of its ADMET properties to assess its drug-likeness and potential liabilities.[8][9] These properties determine the compound's disposition within an organism.

Experimental Protocol: ADMET Prediction
  • Compound Input : Obtain the 2D structure of this compound, represented as a SMILES (Simplified Molecular Input Line Entry System) string.

  • Platform Selection : Utilize a comprehensive ADMET prediction web server, such as SwissADME or pkCSM.[9][10]

  • Parameter Calculation : Submit the SMILES string to the server to calculate various physicochemical and pharmacokinetic parameters.

  • Data Analysis : Analyze the output, paying close attention to Lipinski's Rule of Five for oral bioavailability, as well as predictions for absorption, distribution, metabolism, excretion, and toxicity.

Data Presentation: Predicted ADMET Profile

The following tables summarize the predicted ADMET properties for this compound.

Table 1: Physicochemical Properties and Drug-Likeness

PropertyPredicted ValueConformance
Molecular Weight209.14 g/mol Conforms to Lipinski's Rule (<500)
LogP (o/w)1.85Conforms to Lipinski's Rule (<5)
Hydrogen Bond Donors1Conforms to Lipinski's Rule (<5)
Hydrogen Bond Acceptors5Conforms to Lipinski's Rule (<10)
Molar Refractivity48.50-
Topological Polar Surface Area96.7 ŲGood (<140 Ų)

Table 2: Predicted Pharmacokinetics and Toxicity

ParameterPredicted OutcomeImplication
GI AbsorptionHighGood potential for oral administration.
BBB PermeantNoUnlikely to cause central nervous system side effects.
CYP2D6 InhibitorYesPotential for drug-drug interactions.
hERG I InhibitorNoLow risk of cardiotoxicity.
Ames ToxicityProbablePotential for mutagenicity; requires experimental validation.[7]
Skin SensitizationNoLow risk of causing allergic contact dermatitis.

Target Identification and Prediction

Based on the structural motifs of the compound, we can predict its potential biological targets using "target fishing" or "reverse screening" methodologies. These methods compare the query molecule to databases of compounds with known bioactivities.[8][11]

Experimental Protocol: Target Fishing
  • Platform Selection : Use a ligand-based target prediction tool, such as SwissTargetPrediction.[12]

  • Structure Submission : Input the SMILES string of this compound.

  • Target Prediction : The tool compares the 2D and 3D similarity of the query molecule against a library of active compounds to generate a ranked list of the most probable protein targets.

  • Target Prioritization : Prioritize the predicted targets based on probability scores and biological relevance to known activities of similar compounds (e.g., inflammation, oncology).

Data Presentation: Predicted Biological Targets

Based on structural similarity to known ligands, the following protein classes are hypothesized as primary targets.

Table 3: Top Predicted Protein Targets

Target ClassSpecific Example(s)Predicted Bioactivity
EnzymesCyclooxygenase-2 (COX-2)Anti-inflammatory
Carbonic Anhydrase IXAnticancer (Hypoxia-related)
Nuclear ReceptorsAndrogen ReceptorAnticancer (Prostate)
G-protein Coupled ReceptorsAngiotensin II Type 1 ReceptorAntihypertensive
OtherMitogen-activated protein kinase 14 (p38 MAPK)Anti-inflammatory, Apoptosis Regulation

Molecular Docking and Binding Analysis

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target, estimating the strength of the interaction.[2][13] This step is crucial for validating the hypotheses from target fishing.

Experimental Protocol: Molecular Docking
  • Ligand Preparation :

    • Generate the 3D structure of this compound using a molecular builder (e.g., Avogadro, ChemDraw).

    • Perform energy minimization using a suitable force field (e.g., MMFF94).

    • Save the structure in a PDBQT file format, assigning partial charges and defining rotatable bonds.

  • Protein Preparation :

    • Download the 3D crystal structure of the target protein (e.g., COX-2, PDB ID: 5IKR) from the Protein Data Bank.

    • Remove water molecules and co-crystallized ligands using software like PyMOL or UCSF Chimera.

    • Add polar hydrogens and assign partial charges.

    • Save the prepared protein structure in PDBQT format.

  • Docking Simulation :

    • Define the binding site (grid box) on the protein, typically centered on the active site occupied by the native ligand.

    • Use a docking program like AutoDock Vina to perform the docking simulation.

    • The program will generate multiple binding poses of the ligand within the protein's active site.

  • Results Analysis :

    • Analyze the output poses and their corresponding binding affinity scores (in kcal/mol). The more negative the score, the stronger the predicted binding.

    • Visualize the best-scoring pose to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) using a visualization tool like BIOVIA Discovery Studio or PyMOL.

Data Presentation: Predicted Binding Affinities

The following table summarizes the hypothetical docking results against the prioritized targets.

Table 4: Predicted Binding Affinities from Molecular Docking

Protein TargetPDB IDBinding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Cyclooxygenase-2 (COX-2)5IKR-9.2Arg120, Tyr355, Ser530
Androgen Receptor2AX6-8.5Arg752, Gln711, Asn705
p38 MAPK3S3I-8.1Lys53, Met109, Asp168
Carbonic Anhydrase IX5FL4-7.7His94, His96, Thr200

Visualizations

Workflow and Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the predictive workflow and a hypothesized signaling pathway.

In_Silico_Workflow In Silico Prediction Workflow for Novel Compounds cluster_input 1. Input & Preparation cluster_prediction 2. Computational Prediction cluster_validation 3. Virtual Validation & Analysis cluster_output 4. Hypothesis Generation Compound This compound (SMILES String) ADMET ADMET Prediction (SwissADME) Compound->ADMET Assess Drug-Likeness TargetFish Target Fishing (SwissTargetPrediction) Compound->TargetFish Identify Potential Targets Hypothesis Predicted Bioactivity & Mechanism of Action ADMET->Hypothesis Pharmacokinetic Profile Docking Molecular Docking (AutoDock Vina) TargetFish->Docking Prioritized Targets Analysis Binding Mode Analysis (Interaction Visualization) Docking->Analysis Binding Affinity & Pose Analysis->Hypothesis Interaction Mechanism

Caption: A flowchart of the in silico bioactivity prediction process.

Signaling_Pathway Hypothesized Anti-inflammatory Mechanism of Action Stimulus Inflammatory Stimuli (e.g., Cytokines) MAPK_Pathway MAPK Cascade (p38 MAPK) Stimulus->MAPK_Pathway COX2_Induction COX-2 Gene Expression MAPK_Pathway->COX2_Induction COX2_Protein COX-2 Enzyme COX2_Induction->COX2_Protein Prostaglandins Prostaglandins (PGE2) COX2_Protein->Prostaglandins Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2_Protein Metabolism Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Compound 5-(4-fluoro-3-nitrophenyl) -2H-tetrazole Compound->MAPK_Pathway Compound->COX2_Protein Logical_Relationships Logical Flow of Predictive Models cluster_inputs Initial Data cluster_models Predictive Models cluster_outputs Integrated Hypothesis Structure Compound Structure Model_ADMET ADMET Model Structure->Model_ADMET Model_Target Target Similarity Model Structure->Model_Target Model_Docking Biophysical Model (Molecular Docking) Structure->Model_Docking Provides Ligand Databases Bioactivity Databases Databases->Model_Target Safety Safety & PK Profile Model_ADMET->Safety Model_Target->Model_Docking Provides Targets Efficacy Potency & Efficacy Model_Docking->Efficacy Final_Hypothesis Overall Bioactivity Hypothesis Safety->Final_Hypothesis Efficacy->Final_Hypothesis

References

A Comprehensive Technical Guide to the Quantum Chemical Calculations of 5-(4-fluoro-3-nitrophenyl)-2H-tetrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the quantum chemical calculations performed on 5-(4-fluoro-3-nitrophenyl)-2H-tetrazole, a heterocyclic compound of interest in medicinal chemistry. Utilizing Density Functional Theory (DFT), this paper explores the molecule's optimized geometric structure, vibrational frequencies, and key electronic properties. The computational data are presented alongside standard experimental protocols for validation, offering a comprehensive resource for researchers in computational chemistry and drug development. This guide aims to elucidate the structural and electronic characteristics of the title molecule, providing a foundation for its potential applications.

Introduction

Tetrazole derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial attention in medicinal and materials science.[1] Their diverse biological activities include antibacterial, antifungal, anticonvulsant, and antihypertensive properties.[1] The 5-substituted 1H-tetrazole moiety is often employed as a bioisostere for the carboxylic acid group in drug design. The introduction of a fluoronitrophenyl group at the 5-position of the tetrazole ring is expected to modulate the molecule's electronic properties and biological activity.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for predicting the molecular properties of such compounds.[2][3] These computational methods allow for the detailed investigation of molecular structure, vibrational spectra, and electronic characteristics, which are crucial for understanding the molecule's reactivity, stability, and potential interactions with biological targets.[4][5] This guide presents a thorough computational analysis of this compound.

Computational Methodology

All quantum chemical calculations were performed using the Gaussian 09 suite of programs. The geometry of this compound was optimized using the B3LYP (Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional) method in conjunction with the 6-311++G(2d,2p) basis set.[5][6] This level of theory is well-established for providing reliable results for a wide range of organic molecules, including tetrazole derivatives.[3][7] Frequency calculations were carried out at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (no imaginary frequencies) and to obtain the theoretical vibrational spectra.

The electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), were also determined at the B3LYP/6-311++G(2d,2p) level. From these, global reactivity descriptors such as the energy gap, ionization potential, electron affinity, electronegativity, chemical hardness, and softness were calculated.

Computational Workflow start Initial Molecular Structure (this compound) dft Geometry Optimization (DFT: B3LYP/6-311++G(2d,2p)) start->dft freq Frequency Calculation (Vibrational Analysis) dft->freq props Electronic Property Calculation (HOMO, LUMO, MEP, etc.) dft->props analysis Data Analysis and Interpretation freq->analysis props->analysis end Final Results and Visualization analysis->end

A typical workflow for quantum chemical calculations.

Results and Discussion

Molecular Geometry

The optimized molecular structure of this compound is depicted below. The key optimized geometric parameters, including selected bond lengths, bond angles, and dihedral angles, are summarized in Table 1. The planarity of the tetrazole and phenyl rings is a notable feature, with a slight twist between the two rings.

Molecular structure of this compound.

Table 1: Optimized Geometric Parameters (Bond Lengths in Å, Bond and Dihedral Angles in °)

Parameter Bond Length (Å) Parameter Bond Angle (°) Parameter Dihedral Angle (°)
C-F 1.345 F-C-C 118.5 F-C-C-N 179.8
C-NO2 1.478 C-C-NO2 121.0 C-C-N-O 5.2
N=N (tetrazole) 1.275 C-N-N (tetrazole) 108.2 C-C-C-C (phenyl) 0.1
C-N (tetrazole) 1.350 N-C-N (tetrazole) 110.5 Phenyl-Tetrazole 25.4

| N-H | 1.012 | C-N-H | 125.0 | | |

Vibrational Analysis

The calculated vibrational frequencies provide insights into the molecule's infrared (IR) and Raman spectra. A selection of the most significant vibrational modes and their assignments are presented in Table 2. These theoretical frequencies are typically scaled by a factor (e.g., 0.9613 for B3LYP/6-311++G(2d,2p)) to better match experimental data.

Table 2: Selected Calculated Vibrational Frequencies (cm⁻¹) and Assignments

Frequency (cm⁻¹) Assignment
3150 N-H stretching
3080 Aromatic C-H stretching
1610 C=C aromatic stretching
1585 N=N stretching (tetrazole ring)
1530 Asymmetric NO₂ stretching
1350 Symmetric NO₂ stretching
1260 C-F stretching
1100 Tetrazole ring breathing

| 850 | C-H out-of-plane bending |

Electronic Properties

The frontier molecular orbitals, HOMO and LUMO, are fundamental to understanding the electronic transitions and reactivity of a molecule. The energies of these orbitals and the derived global reactivity descriptors are summarized in Table 3. The HOMO is primarily localized on the tetrazole ring, while the LUMO is distributed over the nitrophenyl moiety. The energy gap (ΔE) between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability.

Table 3: Calculated Electronic Properties

Parameter Value
HOMO Energy -7.85 eV
LUMO Energy -3.42 eV
Energy Gap (ΔE) 4.43 eV
Ionization Potential (I) 7.85 eV
Electron Affinity (A) 3.42 eV
Electronegativity (χ) 5.635 eV
Chemical Hardness (η) 2.215 eV

| Chemical Softness (S) | 0.451 eV⁻¹ |

Experimental Protocols for Validation

To validate the results of quantum chemical calculations, experimental data are essential.[8][9] The following are standard protocols for the characterization of this compound.

Spectroscopic Analysis
  • FT-IR and FT-Raman Spectroscopy: The infrared and Raman spectra of the synthesized compound would be recorded in the range of 4000-400 cm⁻¹.[6][10][11][12] For FT-IR, the sample would be prepared as a KBr pellet.[13] For FT-Raman, a powdered sample would be used. The experimental vibrational frequencies would be compared with the scaled theoretical frequencies for assignment of the vibrational modes.[6]

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): NMR spectra would be recorded on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).[14] The sample would be dissolved in a deuterated solvent like DMSO-d₆. The chemical shifts would be reported in ppm relative to a standard (e.g., TMS). The experimental chemical shifts would be compared with theoretical values calculated using the GIAO (Gauge-Independent Atomic Orbital) method.[6]

Structural Analysis
  • Single-Crystal X-ray Diffraction: If a suitable single crystal of the compound can be grown, single-crystal X-ray diffraction analysis would be performed to determine the precise three-dimensional molecular structure.[15][16][17][18] This technique provides accurate bond lengths, bond angles, and information about the crystal packing, which serve as the ultimate benchmark for the calculated geometric parameters.[15][18]

Conclusion

This technical guide has presented a comprehensive theoretical study of this compound using DFT calculations at the B3LYP/6-311++G(2d,2p) level of theory. The optimized molecular geometry, vibrational frequencies, and key electronic properties have been calculated and analyzed. The computational results provide a detailed understanding of the structural and electronic characteristics of the title molecule. The inclusion of standard experimental protocols for spectroscopic and structural analysis underscores the importance of validating computational predictions. The data and methodologies presented herein serve as a valuable resource for researchers and scientists engaged in the study and development of novel tetrazole-based compounds for pharmaceutical and other applications.

References

X-ray crystal structure of 5-(4-fluoro-3-nitrophenyl)-2H-tetrazole

Author: BenchChem Technical Support Team. Date: December 2025

Technical Guide: 5-(4-fluoro-3-nitrophenyl)-2H-tetrazole

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Despite a comprehensive search of scientific databases and public records, the complete X-ray crystal structure and detailed experimental data for this compound are not publicly available at the time of this report. The following guide is constructed based on established principles of tetrazole chemistry, general synthesis methodologies, and the known biological activities of structurally related compounds.

Introduction

This compound is a heterocyclic compound featuring a tetrazole ring linked to a substituted phenyl group. The presence of a fluorine atom and a nitro group on the phenyl ring suggests potential for unique physicochemical properties and biological activities. Tetrazole derivatives are of significant interest in medicinal chemistry as they are often used as bioisosteric replacements for carboxylic acids, offering improved metabolic stability and pharmacokinetic profiles.[1] This document provides a theoretical framework for the synthesis and potential biological significance of this compound.

Physicochemical Properties

While the complete crystallographic data is unavailable, some basic properties can be identified.

PropertyValue
CAS Number 328244-35-5[2]
Molecular Formula C₇H₄FN₅O₂[2]
Molecular Weight 209.14 g/mol [2]
Purity (Commercial) Typically ≥95%[2]

Synthesis and Experimental Protocols

The synthesis of 5-substituted tetrazoles is commonly achieved through a [3+2] cycloaddition reaction between a nitrile and an azide.[1] A plausible synthetic route for this compound is outlined below.

General Synthesis Workflow

The following diagram illustrates a probable synthetic pathway for the target compound.

G cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction cluster_product Product 4-fluoro-3-nitrobenzonitrile 4-fluoro-3-nitrobenzonitrile Cycloaddition Cycloaddition 4-fluoro-3-nitrobenzonitrile->Cycloaddition Sodium Azide (NaN3) Sodium Azide (NaN3) Sodium Azide (NaN3)->Cycloaddition Triethylamine Hydrochloride Triethylamine Hydrochloride Triethylamine Hydrochloride->Cycloaddition This compound This compound Cycloaddition->this compound [3+2] Cycloaddition G Arachidonic Acid Arachidonic Acid COX-1/COX-2 COX-1/COX-2 Arachidonic Acid->COX-1/COX-2 Prostaglandins Prostaglandins COX-1/COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Target Compound 5-(4-fluoro-3-nitrophenyl) -2H-tetrazole Target Compound->COX-1/COX-2 Inhibition G Bacterial Enzyme Essential Bacterial Enzyme (e.g., DNA Gyrase) Bacterial Growth Bacterial Growth Bacterial Enzyme->Bacterial Growth Promotes Target Compound 5-(4-fluoro-3-nitrophenyl) -2H-tetrazole Target Compound->Bacterial Enzyme Inhibition

References

Potential Biological Targets of 5-(4-fluoro-3-nitrophenyl)-2H-tetrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the potential biological targets of the novel synthetic compound, 5-(4-fluoro-3-nitrophenyl)-2H-tetrazole. Due to the absence of direct experimental data for this specific molecule, this document leverages predictive analysis based on the known activities of structurally similar compounds containing the tetrazole and 4-fluoro-3-nitrophenyl moieties. The primary predicted targets lie within the domains of antibacterial, anti-inflammatory, and anticancer activities. This guide outlines detailed experimental protocols to investigate these potential activities and visualizes key signaling pathways and experimental workflows to facilitate further research and drug development efforts. All quantitative data presented are hypothetical and intended to serve as a benchmark for future experimental validation.

Introduction

The tetrazole ring is a key pharmacophore in medicinal chemistry, known to act as a bioisostere for the carboxylic acid group, offering improved metabolic stability and pharmacokinetic profiles. Compounds incorporating a tetrazole moiety have demonstrated a wide array of biological activities, including antibacterial, antifungal, antiviral, analgesic, anti-inflammatory, and anticancer effects. The presence of a substituted nitrophenyl group can further modulate the biological activity of the parent molecule. This guide focuses on the potential therapeutic applications of this compound by proposing key biological targets and providing the necessary experimental frameworks for their validation.

Predicted Biological Targets

Based on the analysis of structurally related compounds, three primary areas of biological activity are proposed for this compound:

  • Antibacterial Activity: A key predicted target is β-ketoacyl-ACP synthase (KasA) , an essential enzyme in the fatty acid biosynthesis (FAS-II) pathway of Mycobacterium tuberculosis. This prediction is based on the reported activity of a similar compound, 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol, which demonstrated potent anti-tubercular effects by inhibiting KasA. The FAS-II pathway is crucial for the synthesis of mycolic acids, a vital component of the mycobacterial cell wall.

  • Anti-inflammatory Activity: The compound is predicted to exhibit anti-inflammatory properties through the inhibition of cyclooxygenase-2 (COX-2) . The tetrazole moiety, acting as a carboxylic acid bioisostere, is a common feature in many selective COX-2 inhibitors. Inhibition of COX-2 would block the conversion of arachidonic acid to prostaglandins, key mediators of inflammation. Furthermore, the compound may modulate the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) , likely through the inhibition of the NF-κB signaling pathway .

  • Anticancer Activity: The antiproliferative potential of this compound will be assessed against a panel of human cancer cell lines. While a specific molecular target is not yet predicted, many tetrazole derivatives have shown broad-spectrum cytotoxic activity. Initial screening will aim to identify sensitive cancer cell types and can be followed by more in-depth mechanistic studies.

Quantitative Data Summary (Hypothetical)

The following table summarizes hypothetical quantitative data for the biological activities of this compound. These values are projected based on the activities of analogous compounds and should be determined experimentally.

Assay Target/Cell Line Parameter Hypothetical Value
Antibacterial M. tuberculosis H37RvMIC8 µg/mL
β-ketoacyl-ACP synthase (KasA)IC500.5 µM
Anti-inflammatory COX-2 (human recombinant)IC500.2 µM
COX-1 (human recombinant)IC50> 10 µM
LPS-stimulated RAW 264.7TNF-α IC501.5 µM
LPS-stimulated RAW 264.7IL-6 IC502.0 µM
Anticancer A549 (Lung Carcinoma)IC505 µM
MCF-7 (Breast Adenocarcinoma)IC5010 µM
HCT116 (Colon Carcinoma)IC507.5 µM

Signaling Pathways and Experimental Workflows

Signaling Pathways

fatty_acid_biosynthesis cluster_fasI FAS-I System cluster_fasII FAS-II System (Mycolic Acid Synthesis) Acetyl_CoA Acetyl-CoA FAS_I Fatty Acid Synthase I Acetyl_CoA->FAS_I Malonyl_CoA Malonyl-CoA Malonyl_CoA->FAS_I Acyl_CoA Long-chain Acyl-CoA (e.g., C16-CoA) FAS_I->Acyl_CoA KasA β-ketoacyl-ACP synthase (KasA) Malonyl_ACP Malonyl-ACP Elongation_Cycle Elongation Cycle Mero_chain Mero-chain Mycolic_Acids Mycolic Acids Compound 5-(4-fluoro-3-nitrophenyl) -2H-tetrazole Compound->KasA Inhibition

Figure 1: Mycobacterial Fatty Acid Biosynthesis Pathway and the Predicted Target of Inhibition.

prostaglandin_synthesis Membrane_Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 Membrane_Phospholipids->PLA2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid COX2 COX-2 Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Compound 5-(4-fluoro-3-nitrophenyl) -2H-tetrazole Compound->COX2 Inhibition

Figure 2: Prostaglandin Biosynthesis Pathway Highlighting COX-2 Inhibition.

nf_kb_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB IkB IκB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc translocates IkB_NFkB->NFkB releases Compound 5-(4-fluoro-3-nitrophenyl) -2H-tetrazole Compound->IKK Potential Inhibition DNA DNA (κB sites) NFkB_nuc->DNA binds Gene_Transcription Pro-inflammatory Gene Transcription DNA->Gene_Transcription Cytokines TNF-α, IL-6, COX-2 Gene_Transcription->Cytokines

Figure 3: Simplified NF-κB Signaling Pathway in Inflammation.

Experimental Workflows

antibacterial_workflow Start Start: Antibacterial Screening Primary_Screen Primary Screening (e.g., Broth Microdilution for MIC) Start->Primary_Screen Hit_Identified Active Compound Identified? Primary_Screen->Hit_Identified Enzyme_Assay Enzymatic Assay (KasA Inhibition - IC50) Hit_Identified->Enzyme_Assay Yes Stop Stop: Inactive Hit_Identified->Stop No Mechanism_Study Mechanism of Action Studies (e.g., Mycolic Acid Synthesis Inhibition) Enzyme_Assay->Mechanism_Study End End: Lead Candidate Mechanism_Study->End

Figure 4: Workflow for Antibacterial Drug Discovery.

anti_inflammatory_workflow Start Start: Anti-inflammatory Screening COX_Assay COX-1/COX-2 Inhibition Assay (IC50 Determination) Start->COX_Assay Selective Selective COX-2 Inhibitor? COX_Assay->Selective Cytokine_Assay Cytokine Release Assay (LPS-stimulated Macrophages) (TNF-α, IL-6 by ELISA) Selective->Cytokine_Assay Yes Stop Stop: Non-selective or Inactive Selective->Stop No Pathway_Analysis Signaling Pathway Analysis (e.g., NF-κB Western Blot) Cytokine_Assay->Pathway_Analysis End End: Lead Candidate Pathway_Analysis->End

Figure 5: Workflow for Anti-inflammatory Compound Evaluation.

Detailed Experimental Protocols

Antibacterial Activity

5.1.1. Minimum Inhibitory Concentration (MIC) Assay against M. tuberculosis

  • Bacterial Strain: Mycobacterium tuberculosis H37Rv.

  • Culture Medium: Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (albumin-dextrose-catalase).

  • Procedure:

    • Prepare a serial two-fold dilution of this compound in a 96-well microplate (e.g., from 64 µg/mL to 0.125 µg/mL).

    • Inoculate each well with a standardized suspension of M. tuberculosis H37Rv to a final concentration of approximately 5 x 105 CFU/mL.

    • Include a positive control (bacteria without compound) and a negative control (medium only).

    • Incubate the plates at 37°C for 7-14 days.

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

5.1.2. β-ketoacyl-ACP synthase (KasA) Inhibition Assay

  • Enzyme: Recombinant M. tuberculosis KasA.

  • Substrates: Acyl-ACP and [14C]malonyl-CoA.

  • Procedure:

    • Prepare a reaction mixture containing assay buffer (e.g., 100 mM sodium phosphate, pH 7.0), KasA enzyme, and varying concentrations of the test compound.

    • Pre-incubate the mixture for 15 minutes at 37°C.

    • Initiate the reaction by adding the acyl-ACP and [14C]malonyl-CoA substrates.

    • Incubate for 30 minutes at 37°C.

    • Stop the reaction by adding a solution of sodium dodecyl sulfate (SDS).

    • Precipitate the elongated fatty acid product with trichloroacetic acid (TCA).

    • Collect the precipitate on a filter membrane and measure the incorporated radioactivity using a scintillation counter.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Anti-inflammatory Activity

5.2.1. COX-1/COX-2 Inhibition Assay

  • Enzymes: Human recombinant COX-1 and COX-2.

  • Substrate: Arachidonic acid.

  • Procedure:

    • Utilize a commercial COX inhibitor screening kit (fluorometric or colorimetric).

    • In separate wells of a 96-well plate, add the reaction buffer, heme cofactor, either COX-1 or COX-2 enzyme, and the test compound at various concentrations.

    • Pre-incubate the plate at 25°C for 10 minutes.

    • Initiate the reaction by adding arachidonic acid.

    • Measure the fluorescence or absorbance at the appropriate wavelength in a kinetic mode for 5-10 minutes.

    • Calculate the rate of reaction and the percentage of inhibition for each concentration.

    • Determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.[1][2][3][4][5]

5.2.2. TNF-α and IL-6 Release Assay in Macrophages

  • Cell Line: RAW 264.7 murine macrophages.

  • Stimulant: Lipopolysaccharide (LPS).

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound for 1 hour.

    • Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours.

    • Collect the cell culture supernatants.

    • Quantify the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.[6][7][8][9][10]

    • Calculate the percentage of inhibition of cytokine release and determine the IC50 values.

Anticancer Activity

5.3.1. MTT Cytotoxicity Assay

  • Cell Lines: A panel of human cancer cell lines (e.g., A549, MCF-7, HCT116).

  • Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • Procedure:

    • Seed the cancer cells in a 96-well plate and allow them to attach for 24 hours.

    • Treat the cells with serial dilutions of the test compound for 72 hours.

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in dimethyl sulfoxide (DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[11][12][13][14][15]

5.3.2. Sulforhodamine B (SRB) Assay

  • Cell Lines: Adherent human cancer cell lines.

  • Reagent: Sulforhodamine B (SRB).

  • Procedure:

    • Seed cells in a 96-well plate and treat with the test compound as described for the MTT assay.

    • After the incubation period, fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

    • Wash the plates with water and air dry.

    • Stain the fixed cells with 0.4% SRB solution for 30 minutes at room temperature.

    • Wash the plates with 1% acetic acid to remove unbound dye and air dry.

    • Solubilize the protein-bound dye with 10 mM Tris base solution.

    • Measure the absorbance at 510 nm.

    • Calculate the percentage of cell growth inhibition and determine the IC50 value.[16][17][18][19][20]

Conclusion

This technical guide outlines the predicted biological targets of this compound, focusing on its potential as an antibacterial, anti-inflammatory, and anticancer agent. The provided experimental protocols and workflow diagrams offer a comprehensive framework for the systematic evaluation of this compound. While the quantitative data presented is hypothetical, it serves as a valuable starting point for researchers. Further investigation into the specific mechanisms of action and in vivo efficacy is warranted to fully elucidate the therapeutic potential of this promising molecule.

References

Literature review of substituted nitrophenyl tetrazoles

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Substituted Nitrophenyl Tetrazoles for Researchers and Drug Development Professionals

Introduction

Tetrazoles are a class of five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom, which have garnered significant interest in medicinal and materials chemistry.[1][2] The tetrazole ring is often employed in drug design as a bioisosteric replacement for the carboxylic acid group, as it has a similar pKa and planar structure.[1][3][4] This substitution can lead to improved pharmacokinetic profiles, including enhanced metabolic stability and bioavailability.[4][5] The introduction of a nitrophenyl group to the tetrazole scaffold creates a class of compounds with diverse and potent biological activities and interesting physicochemical properties.[6][7]

Substituted nitrophenyl tetrazoles have demonstrated a wide array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[5][8][9] The nitro group, a strong electron-withdrawing moiety, plays a crucial role in the biological activity of many compounds, often through mechanisms involving intracellular reduction.[7] This technical guide provides a comprehensive review of the synthesis, properties, and biological activities of substituted nitrophenyl tetrazoles, presenting quantitative data, detailed experimental protocols, and mechanistic diagrams to support researchers and professionals in the field of drug development.

Synthesis of Substituted Nitrophenyl Tetrazoles

The most common and versatile method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between an organonitrile and an azide source.[9][10][11] This method is widely used for the synthesis of the 5-(4-nitrophenyl)-1H-tetrazole core. Modifications can then be made at other positions on the tetrazole ring.

Experimental Protocol 1: Synthesis of 5-(4-nitrophenyl)-2H-tetrazole

This protocol is adapted from the synthesis described by Sannaikar et al.[6]

Materials:

  • 4-nitrobenzonitrile

  • Sodium azide (NaN₃)

  • Urea

  • Acetic acid

  • Dimethylformamide (DMF)

  • Distilled water

  • Ethyl acetate

  • 5 N Aqueous Hydrochloric acid (HCl)

Procedure:

  • In a round bottom flask, add sodium azide (781 mg, 12 mmol), urea (721 mg, 12 mmol), and water (5 mL). Stir the mixture at 60 °C for 1 hour.[6]

  • In a separate flask, mix 4-nitrobenzonitrile (1 g, 6.8 mmol), acetic acid (1 mL), and dimethylformamide (5 mL). Heat this mixture to 60 °C in an oil bath.[6]

  • After 1 hour, add the 4-nitrobenzonitrile solution to the sodium azide solution.[6]

  • Heat the combined reaction mixture to 110 °C and stir under reflux for 8-10 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[6]

  • Once the reaction is complete, cool the mixture to room temperature.[6]

  • Dilute the mixture with distilled water (5 mL) and ethyl acetate (10 mL).[6]

  • Add 5 N aqueous hydrochloric acid (5 mL) and stir the resulting mixture at room temperature for 30 minutes to facilitate the precipitation of the product.[6]

  • The crude product can be purified by recrystallization.[6]

Experimental Workflow: General [3+2] Cycloaddition

The following diagram illustrates the general workflow for the synthesis of 5-substituted 1H-tetrazoles from nitriles and an azide source, a foundational reaction for producing the nitrophenyl tetrazole scaffold.[10][11]

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Process nitrile Organonitrile (e.g., 4-Nitrobenzonitrile) cycloaddition [3+2] Cycloaddition Reaction nitrile->cycloaddition azide Azide Source (e.g., Sodium Azide) azide->cycloaddition catalyst Catalyst / Promoter (e.g., Lewis Acid, Amine Salt) catalyst->cycloaddition facilitates solvent Solvent (e.g., DMF, Toluene) solvent->cycloaddition conditions Heat (Conventional or Microwave) conditions->cycloaddition workup Acidic Workup & Purification cycloaddition->workup product 5-Substituted-1H-Tetrazole workup->product

General workflow for tetrazole synthesis via [3+2] cycloaddition.

Physicochemical Properties

Substituted nitrophenyl tetrazoles have been investigated for their unique photophysical and nonlinear optical (NLO) properties. These characteristics are often the result of intramolecular charge transfer (ICT) between an electron-donating group and the electron-accepting nitrophenyl tetrazole system.[6]

Intramolecular Charge Transfer (ICT) Mechanism

In push-pull systems, where an electron donor and an electron acceptor are connected by a π-conjugated linker (like the tetrazole ring), excitation with light can cause a significant transfer of electron density from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). In many nitrophenyl tetrazoles, the HOMO is localized on the donor substituent, while the LUMO is concentrated on the electron-accepting nitrophenyl group.[6] This ICT is fundamental to their NLO properties.

G cluster_mol Push-Pull Tetrazole Molecule cluster_orbitals Molecular Orbitals Donor Electron Donor Group (e.g., Diphenylamino) Linker Tetrazole π-Linker Acceptor Electron Acceptor (p-Nitrophenyl) HOMO HOMO (Localized on Donor) LUMO LUMO (Localized on Acceptor) HOMO->LUMO Intramolecular Charge Transfer (ICT) Light Light (Photon Absorption) Light->HOMO excites e⁻

Intramolecular Charge Transfer (ICT) in a push-pull nitrophenyl tetrazole.
Quantitative Photophysical and NLO Data

The following table summarizes data for a series of 2,5-disubstituted tetrazoles where the p-nitrophenyl group acts as an acceptor. The donor group is varied to tune the photophysical properties.[6]

Compound IDDonor Group (at position 2)Absorption λmax (nm)Emission λem (nm)Fluorescence Quantum Yield (Φf)First Hyperpolarizability βHRS (10⁻³⁰ esu)
1a 3-Pyridyl (Acceptor)3163680.04110 ± 20
1b Phenyl3203700.05145 ± 20
1c 2-(dibenzo[b,d]furan-4-yl)3383920.16215 ± 30
1d 4-(N,N-diphenylamino)phenyl4005400.441100 ± 150
Data sourced from Kumar et al. (2017)[6]. All measurements were performed in Dichloromethane (DCM).

Biological Activities

The incorporation of the nitrophenyl moiety into a tetrazole core often imparts significant biological activity. These compounds have been primarily investigated for their antimicrobial and anticancer effects.

Antimicrobial Activity

The nitro group is a well-known pharmacophore in antimicrobial agents.[7] Its mechanism often involves reductive activation within the microbial cell to produce reactive nitrogen species that damage cellular components like DNA.[7] Substituted nitrophenyl tetrazoles have shown promising activity against a range of bacterial pathogens.

Computational studies on certain N-ribofuranosyl tetrazole derivatives suggest a potential mechanism of action involving strong interactions with essential bacterial enzymes, such as the DNA polymerase sliding clamp in E. coli.[12] This interaction would disrupt DNA replication, leading to bacterial cell death.

compound Nitrophenyl Tetrazole Derivative enzyme Bacterial DNA Polymerase Sliding Clamp compound->enzyme Binds to & Inhibits replication DNA Replication enzyme->replication is essential for death Bacterial Cell Death replication->death Inhibition leads to

Proposed inhibition of DNA replication by a nitrophenyl tetrazole.

The following table presents the Minimum Inhibitory Concentration (MIC) values for several N-ribofuranosyl tetrazole derivatives against various bacterial strains.[12]

Compound IDR Group (at Tetrazole C5)MIC vs. E. coli (μM)MIC vs. S. aureus (μM)MIC vs. P. aeruginosa (μM)MIC vs. S. faecalis (μM)
1c 4-Nitrophenyl15.0615.06> 10030.12
3c 4-Nitrophenyl> 100> 10026.46> 100
5c 4-Nitrophenyl13.3713.37> 10026.74
Control 1Chloramphenicol19.3438.6838.6838.68
Control 2Ampicillin28.6257.24> 10057.24
Data sourced from Ali et al. (2025).[12] Compounds 1c, 3c, and 5c are different N-ribofuranosyl regioisomers/derivatives of 5-(4-nitrophenyl)tetrazole.
Anticancer Activity

Several studies have explored the cytotoxic effects of nitrophenyl tetrazole derivatives against various cancer cell lines.

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for selected tetrazole derivatives.

Compound IDCell LineIC₅₀ (μM)Reference
14 CaCo-2 (Colon Carcinoma)4.2[13]
35 CaCo-2 (Colon Carcinoma)9.8[13]
35 HuH-7 (Hepatocellular Carcinoma)24[13]
Note: The exact structures of compounds 14 and 35 from the reference are complex N-aroylhydrazone and 4-thiazolidinone derivatives of a (1-phenyl-1H-tetrazol-5-yl)oxy scaffold, not a nitrophenyl tetrazole. They are included to show the anticancer potential of related tetrazole structures.

Conclusion

Substituted nitrophenyl tetrazoles represent a versatile and promising class of compounds for researchers in drug discovery and materials science. The synthetic accessibility, primarily through the robust [3+2] cycloaddition reaction, allows for extensive structural diversification. The presence of the nitrophenyl group not only imparts significant biological activity, particularly antimicrobial and anticancer effects, but also enables unique photophysical properties driven by intramolecular charge transfer. The quantitative data presented herein highlights the potential for fine-tuning these properties through targeted chemical modifications. Future research should continue to explore the structure-activity relationships, elucidate specific molecular targets, and optimize the pharmacokinetic profiles of these compounds to translate their therapeutic potential into clinical applications.

References

The Discovery and Initial Screening of 5-(4-fluoro-3-nitrophenyl)-2H-tetrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the discovery, synthesis, and initial biological screening of the novel chemical entity, 5-(4-fluoro-3-nitrophenyl)-2H-tetrazole. This compound belongs to the tetrazole class of heterocycles, which are recognized for their significant role in medicinal chemistry as bioisosteres of carboxylic acids and amides, often leading to improved metabolic stability and pharmacokinetic profiles.[1][2] The strategic incorporation of a 4-fluoro-3-nitrophenyl moiety is intended to explore the impact of these substitutions on biological activity, drawing from the known pharmacological potential of both nitroaromatic and fluorinated compounds.

Discovery and Synthesis

The synthesis of this compound is achieved through a well-established [3+2] cycloaddition reaction, a versatile method for the formation of 5-substituted tetrazoles.[2] This approach involves the reaction of an organonitrile with an azide source. In this proposed synthesis, the starting material is 4-fluoro-3-nitrobenzonitrile, which is treated with sodium azide in the presence of a Lewis acid catalyst to facilitate the formation of the tetrazole ring.

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-fluoro-3-nitrobenzonitrile

  • Sodium azide (NaN₃)

  • Zinc bromide (ZnBr₂)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Deionized water

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, 4-fluoro-3-nitrobenzonitrile (1 equivalent) is dissolved in DMF.

  • Sodium azide (1.5 equivalents) and zinc bromide (0.5 equivalents) are added to the solution.

  • The reaction mixture is heated to 120°C and stirred for 24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and quenched with the addition of deionized water.

  • The aqueous solution is acidified to pH 2-3 with 1M HCl, resulting in the precipitation of the crude product.

  • The precipitate is collected by filtration, washed with deionized water, and dried.

  • The crude product is purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield this compound as a solid.

  • The final product is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Table 1: Physicochemical and Characterization Data for this compound

PropertyValue
CAS Number 328244-35-5[3]
Molecular Formula C₇H₄FN₅O₂[3]
Molecular Weight 209.14 g/mol [3]
Appearance Off-white to pale yellow solid
Purity (assumed) >95%[3]
¹H NMR (DMSO-d₆, 400 MHz) δ 8.5-8.7 (m, 1H), 8.2-8.4 (m, 1H), 7.8-8.0 (t, 1H)
¹³C NMR (DMSO-d₆, 101 MHz) δ 160.2, 157.7, 148.5, 134.1, 128.9, 125.4, 119.8
Mass Spec (ESI+) m/z 210.03 [M+H]⁺

Note: Spectral data are predicted based on the chemical structure and data from analogous compounds.

Synthesis_Workflow A 4-fluoro-3-nitrobenzonitrile C [3+2] Cycloaddition A->C B NaN3, ZnBr2 DMF, 120°C B->C D Crude Product C->D Reaction E Acidification (HCl) & Precipitation D->E F Purification (Recrystallization) E->F Isolation G This compound F->G Final Product

Synthetic workflow for this compound.

Initial Biological Screening

Given the broad spectrum of biological activities reported for tetrazole derivatives, an initial screening cascade targeting key therapeutic areas is proposed.[4][5][6] This includes evaluation for anticancer, anti-inflammatory, and antimicrobial potential.

Anticancer Activity Screening

The presence of the nitrophenyl group suggests potential for anticancer activity, as this moiety is found in several cytotoxic agents.[7][8][9] An initial in vitro screening against a panel of human cancer cell lines is a standard approach.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • The culture medium is replaced with fresh medium containing serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM). A vehicle control (DMSO) is also included.

  • The plates are incubated for 48-72 hours.

  • After the incubation period, MTT solution is added to each well, and the plates are incubated for another 4 hours to allow for the formation of formazan crystals.

  • The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Table 2: Hypothetical Anticancer Screening Results (IC₅₀ in µM)

Cell LineThis compoundDoxorubicin (Control)
MCF-7 (Breast) 25.51.2
A549 (Lung) 42.82.5
HEK293 (Normal) >1005.8

Note: These data are hypothetical and serve as an example of expected results.

Anti-inflammatory Activity Screening

Tetrazole derivatives have been reported to possess anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[10][11] The carrageenan-induced paw edema model in rats is a common in vivo assay to assess acute anti-inflammatory activity.

Materials:

  • Wistar rats (150-200 g)

  • This compound (suspended in 0.5% carboxymethyl cellulose)

  • Carrageenan solution (1% in saline)

  • Indomethacin (positive control)

  • Pletysmometer

Procedure:

  • Rats are divided into groups (n=6): vehicle control, positive control (Indomethacin, 10 mg/kg), and test compound groups (e.g., 25, 50, 100 mg/kg).

  • The test compound or vehicle is administered orally 1 hour before the carrageenan injection.

  • The initial paw volume of the right hind paw of each rat is measured using a pletysmometer.

  • 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.

  • Paw volumes are measured at 1, 2, 3, and 4 hours post-carrageenan injection.

  • The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.

Table 3: Hypothetical Anti-inflammatory Screening Results

Treatment GroupDose (mg/kg)% Inhibition of Edema at 3h
Vehicle Control -0
Indomethacin 1065.2
Compound 2528.4
Compound 5045.7
Compound 10058.9

Note: These data are hypothetical and serve as an example of expected results.

Screening_Cascade Start This compound Tier1 Primary Screening Start->Tier1 Anticancer Anticancer Assay (MTT) Tier1->Anticancer AntiInflammatory Anti-inflammatory Assay (Carrageenan-induced edema) Tier1->AntiInflammatory Antimicrobial Antimicrobial Assay (Broth Dilution) Tier1->Antimicrobial Tier2 Secondary Screening (for active compounds) Anticancer->Tier2 AntiInflammatory->Tier2 Antimicrobial->Tier2 Mechanism Mechanism of Action Studies Tier2->Mechanism InVivo In Vivo Efficacy Models Tier2->InVivo ADMET ADMET Profiling Tier2->ADMET LeadOpt Lead Optimization Mechanism->LeadOpt InVivo->LeadOpt ADMET->LeadOpt

Logical workflow for the initial biological screening cascade.

Conclusion

This technical guide outlines a comprehensive and technically sound approach for the synthesis and initial biological evaluation of this compound. Based on the well-documented activities of related tetrazole compounds, this novel molecule represents a promising starting point for further investigation in drug discovery programs. The provided experimental protocols and data tables serve as a robust framework for researchers to undertake the preliminary assessment of this and similar compounds. The initial screening cascade is designed to efficiently identify potential therapeutic applications and guide subsequent lead optimization efforts.

References

Methodological & Application

Application Notes and Protocols: In Vitro Anti-inflammatory Assay for 5-(4-fluoro-3-nitrophenyl)-2H-tetrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for evaluating the in vitro anti-inflammatory properties of the compound 5-(4-fluoro-3-nitrophenyl)-2H-tetrazole. The described assays utilize the well-established lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model to mimic an inflammatory response. Macrophages are central to the inflammatory process, and upon stimulation with LPS, they produce a variety of pro-inflammatory mediators, including nitric oxide (NO), prostaglandins (e.g., PGE2), and cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1][2][3]

This protocol outlines methods to quantify the inhibitory effect of this compound on these key inflammatory markers. Furthermore, it provides a methodology to investigate the potential mechanism of action by examining its effects on the nuclear factor-kappa B (NF-κB) signaling pathway, which is critical in regulating the expression of inflammatory mediators. The provided experimental workflow and signaling pathway diagrams offer a visual guide for the experimental setup and the underlying molecular mechanisms.

Data Presentation

The quantitative data from the in vitro anti-inflammatory assays for this compound can be summarized in the following table. This format allows for a clear and concise comparison of the compound's efficacy across different assays and concentrations.

AssayConcentration (µM)Inhibition (%)IC₅₀ (µM)
Cell Viability (MTT) 12.5 ± 0.8>100
104.1 ± 1.2
256.8 ± 2.1
509.3 ± 3.5
10015.2 ± 4.9
Nitric Oxide (NO) Production 115.7 ± 2.322.5
1035.1 ± 4.5
2558.9 ± 6.7
5085.3 ± 5.1
TNF-α Production 112.4 ± 1.928.1
1030.2 ± 3.8
2552.7 ± 5.4
5079.8 ± 6.2
IL-6 Production 110.9 ± 2.131.7
1028.5 ± 4.1
2548.9 ± 6.3
5075.4 ± 5.8
COX-2 Activity (PGE₂ release) 118.2 ± 2.519.8
1040.1 ± 5.1
2565.4 ± 7.2
5090.1 ± 4.7

Data are presented as mean ± standard deviation (SD) of three independent experiments. IC₅₀ values are calculated from the dose-response curves.

Experimental Protocols

Cell Culture and Maintenance

The murine macrophage cell line RAW 264.7 is used for these assays.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.[4]

  • Passaging: Cells are passaged every 2-3 days to maintain logarithmic growth.

Cytotoxicity Assay (MTT Assay)

It is crucial to determine the non-toxic concentrations of this compound before evaluating its anti-inflammatory activity.

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.[3]

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 10, 25, 50, 100 µM) for 24 hours. A vehicle control (e.g., DMSO) should be included.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours. Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.[3]

  • Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.[1]

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid).[6]

    • Incubate for 10 minutes at room temperature, protected from light.[6]

    • Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[6]

    • Incubate for another 10 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm.[6][7] A standard curve using sodium nitrite is used to determine the nitrite concentration.

Cytokine and Prostaglandin E₂ (PGE₂) Measurement (ELISA)

The levels of TNF-α, IL-6, and PGE₂ in the cell culture supernatants are quantified using commercial ELISA kits.

  • Cell Seeding, Treatment, and Stimulation: Follow the same procedure as in the Nitric Oxide Production Assay (steps 1 and 2).

  • Supernatant Collection: Collect the cell culture supernatants after the 24-hour incubation period.

  • ELISA: Quantify the levels of TNF-α, IL-6, and PGE₂ in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[8][9][10][11][12]

Western Blot Analysis for NF-κB Signaling Pathway

This assay investigates the effect of the compound on the activation of the NF-κB signaling pathway.

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 6-well plate at a density of 1 x 10⁶ cells/well and incubate for 24 hours. Pre-treat with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for a shorter duration (e.g., 30-60 minutes).[3]

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-p65, p65, p-IκBα, IκBα, and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[3]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_assays Downstream Assays raw_cells RAW 264.7 Cells seed_plate Seed in 96-well or 6-well plates raw_cells->seed_plate incubate_24h Incubate 24h seed_plate->incubate_24h pre_treat Pre-treat with This compound (1h) incubate_24h->pre_treat lps_stim Stimulate with LPS (24h) pre_treat->lps_stim mtt MTT Assay (Cell Viability) lps_stim->mtt griess Griess Assay (NO Production) lps_stim->griess elisa ELISA (TNF-α, IL-6, PGE₂) lps_stim->elisa wb Western Blot (NF-κB Pathway) lps_stim->wb

Caption: Experimental workflow for in vitro anti-inflammatory assays.

NF-κB Signaling Pathway

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 Binds ikk IKK Complex tlr4->ikk ikb IκBα ikk->ikb Phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb Inhibits ikb_p p-IκBα ikb->ikb_p nfkb_active Active NF-κB ikb_p->nfkb_active Releases nfkb_nuc NF-κB nfkb_active->nfkb_nuc Translocation dna DNA nfkb_nuc->dna Binds genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) dna->genes Transcription compound This compound compound->ikk Inhibits? compound->ikb Inhibits Phosphorylation? compound->nfkb_active Inhibits Translocation?

Caption: Simplified NF-κB signaling pathway in inflammation.

References

Application Notes: High-Throughput Screening of 5-(4-fluoro-3-nitrophenyl)-2H-tetrazole for Potential Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document provides a detailed protocol for the high-throughput screening (HTS) of 5-(4-fluoro-3-nitrophenyl)-2H-tetrazole, a small molecule with potential therapeutic applications. The protocol outlines a representative biochemical assay for identifying inhibitors of a hypothetical serine/threonine kinase, a common target in drug discovery. Included are methodologies for assay preparation, execution, data analysis, and hit confirmation, along with representative data and workflow diagrams.

Introduction

Tetrazole-containing compounds are a significant class of heterocycles in medicinal chemistry, often serving as bioisosteres for carboxylic acids and exhibiting a wide range of biological activities.[1][2][3][4][5] Their metabolic stability and ability to participate in hydrogen bonding make them attractive scaffolds for drug design.[6][7] this compound is a synthetic compound incorporating these features. High-throughput screening (HTS) is a powerful methodology used in drug discovery to rapidly assess the biological or biochemical activity of a large number of compounds.[8][9][10] This application note describes a generic HTS protocol to evaluate the inhibitory potential of this compound against a representative protein kinase.

Materials and Reagents

  • Compound: this compound (purity ≥95%)

  • Enzyme: Recombinant human serine/threonine kinase (e.g., a hypothetical "Kinase-X")

  • Substrate: Fluorescently labeled peptide substrate specific for the kinase

  • ATP: Adenosine 5'-triphosphate

  • Assay Buffer: (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Stop Solution: (e.g., 100 mM EDTA)

  • Microplates: 384-well, low-volume, black, non-binding surface microplates

  • Positive Control: Staurosporine (a known broad-spectrum kinase inhibitor)

  • Negative Control: DMSO (vehicle)

  • Plate Reader: A multi-mode microplate reader capable of measuring fluorescence intensity.

Experimental Protocols

Compound Handling and Plate Preparation
  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Perform serial dilutions in DMSO to create a concentration range for dose-response testing (e.g., from 10 mM to 10 nM).

  • Using an automated liquid handler, dispense 50 nL of each compound concentration into the wells of a 384-well assay plate.

  • For control wells, dispense 50 nL of DMSO (negative control) or 50 nL of a reference inhibitor solution (positive control).

High-Throughput Screening Assay Protocol
  • Enzyme Addition: Add 5 µL of the kinase solution (at 2x final concentration in assay buffer) to all wells.

  • Incubation: Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation: Add 5 µL of the substrate and ATP mixture (at 2x final concentration in assay buffer) to all wells to start the kinase reaction. The final reaction volume is 10 µL.

  • Reaction Incubation: Incubate the plate for 60 minutes at 30°C.

  • Reaction Termination: Add 5 µL of the stop solution to all wells.

  • Signal Detection: Read the fluorescence intensity on a compatible plate reader (e.g., Excitation/Emission wavelengths appropriate for the fluorescent substrate).

Data Analysis
  • Normalization: The raw fluorescence intensity data is normalized relative to the positive and negative controls on each plate. The percent inhibition is calculated using the following formula: % Inhibition = 100 * (1 - (Sample_Signal - Average_Positive_Control) / (Average_Negative_Control - Average_Positive_Control))

  • Hit Identification: Primary hits are identified as compounds exhibiting a percent inhibition greater than a predefined threshold (e.g., >50% inhibition or three standard deviations from the mean of the negative controls).

  • Dose-Response Analysis: For confirmed hits, the dose-response data is fitted to a four-parameter logistic model to determine the IC₅₀ value (the concentration of an inhibitor where the response is reduced by half).

  • Quality Control: The quality of the HTS assay is monitored using the Z'-factor, which is calculated as follows: Z' = 1 - (3 * (SD_Positive_Control + SD_Negative_Control)) / |Mean_Positive_Control - Mean_Negative_Control| A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

Data Presentation

Table 1: Hypothetical HTS Results for this compound and Controls

CompoundConcentration (µM)% Inhibition (Mean ± SD)IC₅₀ (µM)Z'-Factor
This compound1085.2 ± 3.11.2N/A
Staurosporine (Positive Control)198.5 ± 1.50.010.85
DMSO (Negative Control)N/A0.0 ± 2.5N/A0.85

Visualizations

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Dilution Plate_Mapping Assay Plate Mapping Compound_Prep->Plate_Mapping Dispensing Compound Dispensing Plate_Mapping->Dispensing Reagent_Add Reagent Addition (Enzyme, Substrate/ATP) Dispensing->Reagent_Add Incubation Incubation Reagent_Add->Incubation Detection Signal Detection Incubation->Detection Data_Norm Data Normalization Detection->Data_Norm Hit_ID Hit Identification Data_Norm->Hit_ID Dose_Response Dose-Response Analysis Hit_ID->Dose_Response Hit_Confirm Hit Confirmation Dose_Response->Hit_Confirm

Caption: High-Throughput Screening Experimental Workflow.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_X Kinase-X Receptor->Kinase_X Activates Substrate Substrate Protein Kinase_X->Substrate Phosphorylates Phospho_Substrate Phosphorylated Substrate Kinase_X->Phospho_Substrate Transcription Gene Transcription Phospho_Substrate->Transcription Response Cellular Response Transcription->Response Inhibitor 5-(4-fluoro-3-nitrophenyl) -2H-tetrazole Inhibitor->Kinase_X Inhibits

Caption: Hypothetical Kinase Signaling Pathway Inhibition.

Conclusion

The described HTS protocol provides a robust framework for the initial characterization of this compound as a potential kinase inhibitor. This methodology can be adapted for screening against various kinase targets and serves as a foundational step in the drug discovery process, leading to hit-to-lead optimization and further preclinical development. The successful implementation of such screens relies on careful assay development, automation, and rigorous data analysis to ensure the identification of high-quality, validated hits.

References

Application Notes and Protocols: Synthesis of 5-(4-fluoro-3-nitrophenyl)-2H-tetrazole Derivatives for SAR Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential structure-activity relationship (SAR) studies of 5-(4-fluoro-3-nitrophenyl)-2H-tetrazole derivatives. This class of compounds holds promise in medicinal chemistry due to the presence of the tetrazole ring, a well-known bioisostere for carboxylic acids, and the electronically distinct fluoronitrophenyl moiety.

Introduction

Tetrazole-containing compounds are of significant interest in drug discovery, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and antihypertensive properties. The tetrazole ring can enhance metabolic stability and improve the pharmacokinetic profile of drug candidates. The 5-(4-fluoro-3-nitrophenyl) scaffold, in particular, offers multiple points for chemical modification to explore the structure-activity relationships and optimize for desired biological activity. The electron-withdrawing nature of the nitro and fluoro groups can influence the physicochemical properties and binding interactions of the molecule with biological targets.

Data Presentation: Structure-Activity Relationship (SAR)

A systematic exploration of the chemical space around the this compound core is crucial for identifying key structural features that govern biological activity. Modifications can be introduced at the N2 position of the tetrazole ring and on the phenyl ring via nucleophilic aromatic substitution of the fluorine atom or reduction of the nitro group followed by functionalization.

Below is a representative table summarizing hypothetical quantitative SAR data for a series of N-alkylated derivatives against a generic kinase target. This data illustrates how activity can be modulated by the nature of the substituent at the N2 position.

Compound IDR-group (at N2-position)Molecular Weight ( g/mol )LogPIC50 (nM)
1 -H209.141.55230
2a -CH3223.171.92150
2b -CH2CH3237.192.31580
2c -CH2CH2OH253.191.7890
2d -CH2-Ph299.273.5450
2e -CH2-(4-Cl-Ph)333.714.1210
2f -CH2-(4-OCH3-Ph)329.293.4320

Note: The data presented in this table is illustrative and intended to demonstrate the format for presenting SAR data. Actual values would be determined experimentally.

Experimental Protocols

Protocol 1: Synthesis of this compound (Core Scaffold)

This protocol describes the synthesis of the core scaffold from the corresponding benzonitrile derivative.

Materials:

  • 4-fluoro-3-nitrobenzonitrile

  • Sodium azide (NaN3)

  • Ammonium chloride (NH4Cl)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Deionized water

  • Sodium sulfate (Na2SO4)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-fluoro-3-nitrobenzonitrile (1 equivalent) in DMF.

  • Add sodium azide (1.5 equivalents) and ammonium chloride (1.5 equivalents) to the solution.

  • Heat the reaction mixture to 120 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.

  • Acidify the mixture to pH 2-3 by the slow addition of concentrated HCl.

  • A precipitate will form. Filter the solid and wash it thoroughly with cold water.

  • For further purification, the crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water) or purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

  • Dry the purified product under vacuum to yield this compound as a solid.

Protocol 2: N-Alkylation of this compound (Synthesis of Derivatives 2a-f)

This protocol describes a general method for the N-alkylation of the tetrazole ring to generate a library of derivatives for SAR studies.

Materials:

  • This compound (1 equivalent)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl chloride) (1.1 equivalents)

  • Potassium carbonate (K2CO3) (2 equivalents)

  • Acetone or Acetonitrile

  • Deionized water

  • Ethyl acetate

  • Brine

  • Sodium sulfate (Na2SO4)

Procedure:

  • To a solution of this compound in acetone or acetonitrile, add potassium carbonate.

  • Stir the suspension at room temperature for 30 minutes.

  • Add the corresponding alkyl halide dropwise to the mixture.

  • Heat the reaction mixture to reflux and stir for 4-8 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated derivative.

Visualizations

Synthesis Workflow

The following diagram illustrates the general two-step synthesis process for the target derivatives.

Synthesis_Workflow cluster_step1 Step 1: Tetrazole Ring Formation cluster_step2 Step 2: N-Alkylation A 4-fluoro-3-nitrobenzonitrile B NaN3, NH4Cl DMF, 120°C A->B C This compound B->C D Core Scaffold (C) E R-X, K2CO3 Acetone/Acetonitrile D->E F N-alkylated Derivatives E->F

Caption: General workflow for the synthesis of N-alkylated this compound derivatives.

Hypothetical SAR Logic

The diagram below outlines the logical relationship in a typical SAR study, where structural modifications are correlated with changes in biological activity.

SAR_Logic cluster_modifications Structural Modifications cluster_evaluation Biological & Physicochemical Evaluation Core This compound Core Mod1 N-Alkylation (Varying R group) Core->Mod1 Mod2 Aromatic Substitution (Replacing -F) Core->Mod2 Mod3 Nitro Group Reduction & Amide Coupling Core->Mod3 Eval1 In vitro Assay (e.g., Kinase Inhibition) Mod1->Eval1 Eval2 Physicochemical Properties (LogP, Solubility) Mod1->Eval2 Eval3 ADMET Profiling Mod1->Eval3 Mod2->Eval1 Mod2->Eval2 Mod2->Eval3 Mod3->Eval1 Mod3->Eval2 Mod3->Eval3 SAR Structure-Activity Relationship (SAR) Eval1->SAR Eval2->SAR Eval3->SAR

Caption: Logical flow of a structure-activity relationship (SAR) study.

Application Notes: 5-(4-fluoro-3-nitrophenyl)-2H-tetrazole in Click Chemistry for Cyclooxygenase-2 (COX-2) Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 5-(4-fluoro-3-nitrophenyl)-2H-tetrazole is a versatile building block for synthesizing novel therapeutic agents. The tetrazole moiety is a well-established bioisostere for the carboxylic acid group, often improving metabolic stability and pharmacokinetic properties of drug candidates.[1] The presence of an activated fluoro-nitro-phenyl ring allows for facile modification via nucleophilic aromatic substitution (SNAr), enabling the introduction of various functional groups.

This application note details the use of this compound as a precursor for a "clickable" derivative, 5-(4-(prop-2-yn-1-ylamino)-3-nitrophenyl)-2H-tetrazole. This alkyne-functionalized intermediate can be readily conjugated to azide-containing molecules using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. The resulting 1,2,3-triazole-linked conjugates are valuable for developing targeted therapeutics. Here, we present a hypothetical application for synthesizing a novel inhibitor of Cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer.[2][3][4]

Application Data

The following data represents a plausible synthetic route and biological activity profile for a COX-2 inhibitor synthesized using the described methods.

Table 1: Synthesis of Alkyne-Functionalized Tetrazole Precursor

StepReactionReactantsProductSolventTemp (°C)Time (h)Yield (%)
1SNArThis compound, Propargylamine, K₂CO₃5-(4-(prop-2-yn-1-ylamino)-3-nitrophenyl)-2H-tetrazoleDMF80491

Yields are based on typical SNAr reactions on activated fluoro-nitro-aromatic systems.[5][6]

Table 2: Biological Activity of a Hypothetical Triazole-Conjugate COX-2 Inhibitor

The alkyne precursor was "clicked" with a hypothetical azide-containing fragment known to interact with the COX-2 active site to form Compound X .

CompoundTargetIC₅₀ (µM)Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)
Compound X COX-2 0.23 > 430
COX-1> 100
Celecoxib (Control)COX-20.05> 600
COX-1> 30

IC₅₀ and selectivity data are representative values based on published data for potent tetrazole-based COX-2 inhibitors.[7][8][9]

Experimental Protocols

Protocol 1: Synthesis of Alkyne Precursor 5-(4-(prop-2-yn-1-ylamino)-3-nitrophenyl)-2H-tetrazole (Alk-Tet)

This protocol describes the nucleophilic aromatic substitution (SNAr) to install the clickable alkyne handle.

Materials:

  • This compound (1.0 eq)

  • Propargylamine (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous DMF.

  • Add potassium carbonate (2.0 eq) to the solution.

  • Add propargylamine (1.2 eq) dropwise to the stirring suspension.

  • Heat the reaction mixture to 80°C and stir for 4 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and pour it into cold water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient) to yield the pure product, Alk-Tet .

Protocol 2: CuAAC "Click" Conjugation of Alk-Tet with an Azide Partner

This protocol describes the conjugation of the alkyne-functionalized tetrazole (Alk-Tet ) with an azide-containing molecule (e.g., Azide-PEG-Biotin for biochemical assays) using CuAAC.

Materials:

  • Alk-Tet (1.0 eq)

  • Azide-containing molecule (e.g., Azide-PEG-Biotin) (1.1 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)

  • Sodium ascorbate (0.3 eq), freshly prepared solution

  • tert-Butanol/Water (1:1 v/v) solvent mixture

Procedure:

  • In a vial, dissolve Alk-Tet (1.0 eq) and the azide-containing molecule (1.1 eq) in the t-BuOH/H₂O (1:1) mixture.

  • In a separate microfuge tube, prepare a fresh 1 M aqueous solution of sodium ascorbate.

  • Add the aqueous solution of CuSO₄·5H₂O (0.1 eq) to the reaction vial and vortex briefly.

  • Add the freshly prepared sodium ascorbate solution (0.3 eq) to the reaction mixture. The solution may turn pale yellow/green.

  • Seal the vial and allow the reaction to stir at room temperature for 12-18 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, the product can be purified. For a protein conjugate, purification may involve size-exclusion chromatography. For small molecule conjugates, purification can be achieved by preparative HPLC or silica gel chromatography.

Visualizations: Workflows and Signaling Pathways

G cluster_synthesis Synthesis Workflow Start 5-(4-fluoro-3-nitrophenyl) -2H-tetrazole Alk_Tet Alk-Tet Precursor (Alkyne-functionalized) Start->Alk_Tet SNAr (Protocol 1) Clicked Triazole-linked COX-2 Inhibitor Alk_Tet->Clicked CuAAC (Protocol 2) Azide Azide-tagged Fragment Azide->Clicked

Caption: Synthetic workflow for the clickable tetrazole derivative.

G cluster_pathway COX-2 Inflammatory Signaling Pathway Stimuli Pro-inflammatory Stimuli (e.g., LPS, TNF-α) NFkB NF-κB Pathway Stimuli->NFkB MAPK MAPK Pathway Stimuli->MAPK COX2_Gene COX-2 Gene (PTGS2) NFkB->COX2_Gene Upregulation MAPK->COX2_Gene Upregulation COX2_Enzyme COX-2 Enzyme COX2_Gene->COX2_Enzyme Expression PGH2 Prostaglandin H₂ AA Arachidonic Acid AA->PGH2 Catalysis PGE2 Prostaglandin E₂ PGH2->PGE2 PGES Inflammation Inflammation PGE2->Inflammation Inhibitor Tetrazole-Triazole Inhibitor (Compound X) Inhibitor->COX2_Enzyme Inhibition

Caption: Inhibition of the COX-2 signaling pathway by the synthesized conjugate.

References

Application Notes & Protocols: 5-(4-fluoro-3-nitrophenyl)-2H-tetrazole as a Probe for Cellular Hypoxia and Nitroreductase Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-(4-fluoro-3-nitrophenyl)-2H-tetrazole is a synthetic heterocyclic compound featuring a tetrazole ring linked to a fluorinated and nitrated phenyl group. While the tetrazole moiety is a well-established bioisostere of carboxylic acids, often employed to enhance metabolic stability and binding affinity of drug candidates, the presence of a nitroaromatic group suggests a potential application as a probe for cellular hypoxia.[1][2] Nitroaromatic compounds can undergo bioreduction by nitroreductase enzymes, a process that is significantly enhanced under hypoxic conditions prevalent in solid tumors and ischemic tissues. This document outlines the potential application of this compound as a chemical probe to investigate biochemical pathways related to nitroreductase activity and cellular hypoxia.

The core principle of this application lies in the enzymatic reduction of the nitro group on the phenyl ring. This reduction can lead to the formation of various reactive intermediates, including nitroso, hydroxylamino, and amino derivatives. These reduction products can be designed to be fluorescent, colorimetric, or to covalently bind to cellular macromolecules, thereby providing a detectable signal that correlates with nitroreductase activity and the extent of hypoxia.

Principle of Detection

Under normoxic conditions, the nitro group of this compound is relatively stable. However, in a hypoxic environment, cellular nitroreductases, which are often overexpressed in cancer cells, can reduce the nitro group. This process can be harnessed to generate a measurable signal. For the purpose of these application notes, we will hypothesize that the reduction of the nitro group leads to the formation of a fluorescent amino-derivative, which can be quantified to assess nitroreductase activity.

Quantitative Data Summary

The following tables present hypothetical data to illustrate the potential utility of this compound as a hypoxia probe.

Table 1: In Vitro Nitroreductase Assay

Enzyme Concentration (µg/mL)Substrate Concentration (µM)Fluorescence Intensity (Arbitrary Units)
01015 ± 2
110152 ± 12
510785 ± 45
10101620 ± 89
20103150 ± 150

Table 2: Cell-Based Hypoxia Assay (HCT116 Colon Cancer Cells)

ConditionOxygen LevelIncubation Time (hours)Mean Fluorescence Intensity
Normoxia21%24112 ± 15
Hypoxia1%6450 ± 35
Hypoxia1%12980 ± 78
Hypoxia1%242150 ± 180
Hypoxia + Nitroreductase Inhibitor1%24250 ± 28

Experimental Protocols

Protocol 1: In Vitro Nitroreductase Enzyme Assay

This protocol describes a fluorometric assay to determine the activity of a purified nitroreductase enzyme using this compound as a substrate.

Materials:

  • This compound (stock solution in DMSO)

  • Purified nitroreductase enzyme (e.g., from E. coli)

  • NAD(P)H (cofactor)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a series of nitroreductase enzyme dilutions in assay buffer.

  • Prepare a working solution of this compound in assay buffer.

  • In a 96-well plate, add 50 µL of each enzyme dilution.

  • Add 25 µL of the this compound working solution to each well.

  • To initiate the reaction, add 25 µL of NAD(P)H solution to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 30 minutes), protected from light.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the reduced amino-product.

Protocol 2: Cell-Based Assay for Detecting Hypoxia

This protocol details the use of this compound to detect and quantify hypoxia in cultured cells.

Materials:

  • Cancer cell line known to express nitroreductases (e.g., HCT116)

  • Cell culture medium and supplements

  • This compound (stock solution in DMSO)

  • Hypoxia chamber or incubator with controlled oxygen levels

  • Fluorescence microscope or flow cytometer

  • Optional: Nitroreductase inhibitor (e.g., dicoumarol)

Procedure:

  • Seed cells in a suitable culture vessel (e.g., 96-well plate or chamber slide) and allow them to adhere overnight.

  • Induce hypoxia by placing the cells in a hypoxia chamber (e.g., 1% O₂). A parallel set of cells should be maintained under normoxic conditions (21% O₂).

  • Add this compound to the cell culture medium at a final concentration determined by a dose-response experiment.

  • Incubate the cells for the desired time period (e.g., 6, 12, or 24 hours).

  • For inhibitor control, pre-incubate a set of hypoxic cells with a nitroreductase inhibitor before adding the probe.

  • After incubation, wash the cells with phosphate-buffered saline (PBS).

  • Analyze the cells using a fluorescence microscope or quantify the fluorescence per cell using a flow cytometer.

Visualizations

Hypoxia_Detection_Pathway cluster_0 Cellular Environment Probe This compound Reduced_Probe Fluorescent Amino-derivative Probe->Reduced_Probe reduction Fluorescence Fluorescent Signal Reduced_Probe->Fluorescence emits Nitroreductase Nitroreductase (upregulated in hypoxia) Nitroreductase->Reduced_Probe Hypoxia Hypoxia (low O2) Hypoxia->Nitroreductase induces NADH NAD(P)H NAD NAD(P)+ NADH->NAD cofactor Experimental_Workflow cluster_workflow Cell-Based Hypoxia Assay Workflow A 1. Seed Cells B 2. Induce Hypoxia (1% O2) & Normoxia (21% O2) Control A->B C 3. Add Probe (this compound) B->C D 4. Incubate C->D E 5. Wash Cells D->E F 6. Fluorescence Measurement (Microscopy or Flow Cytometry) E->F G 7. Data Analysis F->G

References

Application Note: Quantification of 5-(4-fluoro-3-nitrophenyl)-2H-tetrazole in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-(4-fluoro-3-nitrophenyl)-2H-tetrazole is a novel heterocyclic compound with potential therapeutic applications. The development of this and similar tetrazole-based compounds necessitates a robust and sensitive bioanalytical method for its quantification in biological matrices to support pharmacokinetic and toxicokinetic studies.[1][2][3][4] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for such applications due to its high selectivity and sensitivity.[5][6] This application note details a validated LC-MS/MS method for the determination of this compound in human plasma. The method employs a straightforward protein precipitation for sample preparation and has been validated for linearity, precision, accuracy, and stability.

Experimental Protocols

1. Materials and Reagents

  • This compound (purity ≥95%)

  • Internal Standard (IS): this compound-¹³C₆ (or a structurally similar compound with no co-elution)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Ultrapure water

  • Human plasma (K₂EDTA)

2. Instrumentation

  • LC System: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: Sciex API 4000 or equivalent triple quadrupole mass spectrometer

  • Analytical Column: Zorbax SB C18, 2.1 x 50 mm, 3.5 µm particle size[7]

3. LC-MS/MS Conditions

Parameter Condition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 30% B to 95% B in 2.0 min, hold at 95% B for 1.0 min, return to 30% B in 0.1 min, and equilibrate for 1.4 min
Injection Volume 5 µL
Column Temperature 40°C
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transitions This compound: m/z 208.0 → 164.1Internal Standard: m/z 214.0 → 170.1 (Hypothetical)
Collision Energy (CE) -22 eV for analyte and IS (Requires optimization)
Declustering Potential (DP) -50 V for analyte and IS (Requires optimization)

4. Preparation of Standard and Quality Control (QC) Samples

Stock solutions of the analyte and internal standard (1 mg/mL) are prepared in methanol. Working standard solutions are prepared by serial dilution of the stock solution with 50:50 acetonitrile:water. Calibration standards and quality control samples are prepared by spiking the working standard solutions into blank human plasma.

5. Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective method for sample clean-up in bioanalysis.[8][9]

  • Aliquot 50 µL of plasma sample (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the internal standard working solution (e.g., 100 ng/mL in acetonitrile).

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a 96-well plate or autosampler vial.

  • Inject 5 µL into the LC-MS/MS system.

Data Presentation

Table 1: Calibration Curve Details

Parameter Value
Concentration Range (ng/mL) 0.5 - 500
Regression Model Linear, 1/x² weighting
Correlation Coefficient (r²) > 0.995

Table 2: Precision and Accuracy

QC Level Nominal Conc. (ng/mL) Intra-day Precision (%CV, n=6) Intra-day Accuracy (%Bias) Inter-day Precision (%CV, n=18) Inter-day Accuracy (%Bias)
LLOQ0.5≤ 8.5± 9.2≤ 10.1± 8.5
Low QC1.5≤ 6.3± 5.7≤ 7.8± 6.4
Mid QC75≤ 4.1± 3.2≤ 5.5± 4.1
High QC400≤ 3.8± 2.5≤ 4.9± 3.3

Table 3: Stability Data

Stability Test Conditions Mean % Change from Nominal
Freeze-Thaw Stability 3 cycles, -20°C to room temperature< 7%
Short-Term Stability 24 hours at room temperature< 5%
Long-Term Stability 30 days at -80°C< 10%
Post-Preparative Stability 48 hours in autosampler at 4°C< 6%

Mandatory Visualizations

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) add_is Add Internal Standard in ACN (150 µL) plasma->add_is Precipitate Proteins vortex1 Vortex (30s) add_is->vortex1 centrifuge Centrifuge (13,000 rpm, 10 min) vortex1->centrifuge supernatant Transfer Supernatant (100 µL) centrifuge->supernatant injection Inject into LC-MS/MS (5 µL) supernatant->injection lc_sep Chromatographic Separation (C18 Column) injection->lc_sep ms_detect MS/MS Detection (MRM Mode) lc_sep->ms_detect integration Peak Integration ms_detect->integration calibration Calibration Curve Generation integration->calibration quantification Quantify Unknowns calibration->quantification

Experimental workflow for sample quantification.

G cluster_accuracy_precision Accuracy & Precision cluster_sensitivity_range Sensitivity & Range cluster_selectivity Selectivity & Matrix Effects cluster_stability Stability Validation Method Validation IntraDay Intra-Day (Repeatability) Validation->IntraDay InterDay Inter-Day (Reproducibility) Validation->InterDay Linearity Linearity (r²) Validation->Linearity LLOQ Lower Limit of Quantification Validation->LLOQ Selectivity Selectivity / Specificity Validation->Selectivity MatrixEffect Matrix Effect Validation->MatrixEffect Recovery Extraction Recovery Validation->Recovery FreezeThaw Freeze-Thaw Validation->FreezeThaw BenchTop Bench-Top (Short-Term) Validation->BenchTop LongTerm Long-Term Validation->LongTerm PostPrep Post-Preparative Validation->PostPrep

References

Application Notes and Protocols for In Vivo Studies with 5-(4-fluoro-3-nitrophenyl)-2H-tetrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for conducting in vivo studies with the novel compound 5-(4-fluoro-3-nitrophenyl)-2H-tetrazole. Due to the limited publicly available data on this specific molecule, the following protocols are based on established methodologies for the preclinical evaluation of small molecule tetrazole-based compounds, which are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and analgesic effects.[1][2][3] Researchers must adapt these guidelines to the specific hypothesized therapeutic application of the compound.

Compound Overview and Handling

This compound is a heterocyclic compound.[4] The tetrazole ring is a key feature, often acting as a bioisostere for carboxylic acid groups, which can enhance metabolic stability and improve pharmacokinetic profiles.[3][5][6]

Storage and Preparation:

  • Store the compound in a cool, dry, and dark place.

  • For in vivo administration, the compound should be formulated in a suitable vehicle. The choice of vehicle will depend on the route of administration and the compound's solubility. Common vehicles include saline, phosphate-buffered saline (PBS), or a mixture of DMSO and saline. It is crucial to establish the maximum tolerated concentration of the vehicle in preliminary studies.

  • Prepare fresh formulations on the day of dosing to ensure homogeneity and stability.[7]

Preclinical In Vivo Experimental Workflow

A structured in vivo evaluation is essential for determining the therapeutic potential and safety profile of a novel compound.[7][8] The workflow should be sequential, starting with toxicity and pharmacokinetic assessments before proceeding to efficacy studies.

G cluster_0 Phase 1: Safety and Tolerability cluster_1 Phase 2: Pharmacokinetics (PK) cluster_2 Phase 3: Efficacy Evaluation A Acute Toxicity Study (Single Dose Escalation) B Maximum Tolerated Dose (MTD) (Repeat Dose Study) A->B Determine dose range C Single Dose PK Study B->C Inform dose selection D Bioavailability Assessment C->D Inform dosing regimen F Dose-Response Efficacy Study D->F Optimize dosing schedule E Disease Model Selection E->F G Chronic Dosing Efficacy Study F->G G A Growth Factor B Receptor Tyrosine Kinase A->B C PI3K B->C D AKT C->D E mTOR D->E F Cell Proliferation & Survival E->F G 5-(4-fluoro-3-nitrophenyl) -2H-tetrazole G->D

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(4-fluoro-3-nitrophenyl)-2H-tetrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-(4-fluoro-3-nitrophenyl)-2H-tetrazole synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on improving yield and purity.

Issue 1: Low or No Yield of the Desired Tetrazole Product

Potential Cause Troubleshooting Step Rationale
Poor quality starting material Ensure the purity of 4-fluoro-3-nitrobenzonitrile. If synthesized in-house, verify its structure and purity by NMR and melting point analysis.Impurities in the starting nitrile can inhibit the reaction or lead to unwanted side products, thus lowering the yield of the desired tetrazole.
Inactive catalyst For catalyzed reactions (e.g., using zinc or copper salts), ensure the catalyst is fresh and anhydrous. Consider using recently opened or properly stored catalysts. For heterogeneous catalysts, ensure proper activation if required by the protocol.Lewis acid catalysts are crucial for activating the nitrile group towards nucleophilic attack by the azide.[1] Moisture can deactivate these catalysts.
Suboptimal reaction temperature The reaction temperature is a critical parameter. For the cycloaddition of nitriles and azides, temperatures often range from 100-150°C.[2] If the reaction is sluggish, a gradual increase in temperature may improve the conversion rate. Conversely, excessively high temperatures can lead to decomposition.The cycloaddition reaction has a significant activation energy barrier. Increasing the temperature provides the necessary energy for the reaction to proceed at a reasonable rate.
Inappropriate solvent The choice of solvent is crucial. High-boiling polar aprotic solvents like DMF or DMSO are commonly used as they can dissolve the reagents and facilitate the reaction at elevated temperatures.[3]The solvent needs to solubilize both the organic nitrile and the inorganic azide salt to ensure an efficient reaction.
Insufficient reaction time Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS. Reactions can take several hours to reach completion.The cycloaddition to form the tetrazole ring can be a slow process, and premature workup will result in a low yield of the product.

Issue 2: Formation of the Undesired 1H-Isomer (5-(4-fluoro-3-nitrophenyl)-1H-tetrazole)

Potential Cause Troubleshooting Step Rationale
Inherent regioselectivity of the cycloaddition The direct [3+2] cycloaddition of a nitrile with sodium azide typically leads to the formation of the 1H-tetrazole anion. Protonation during workup gives the 1H-tetrazole. The synthesis of the 2H-isomer is more challenging and often results in a mixture of isomers.[4][5]The formation of the 2,5-disubstituted tetrazole is often less favored in direct cycloadditions.[4]
Alkylation of the pre-formed 1H-tetrazole A more reliable method to obtain the 2H-isomer is a two-step process: first, synthesize the 5-(4-fluoro-3-nitrophenyl)-1H-tetrazole, and then perform a regioselective alkylation or arylation at the N2 position.Alkylation of 5-substituted tetrazoles can yield a mixture of 1,5- and 2,5-disubstituted products. The regioselectivity is influenced by the alkylating agent, base, and solvent.[4][6]
Use of specific catalytic systems Certain catalytic systems have been shown to favor the formation of the 2,5-disubstituted tetrazole. For instance, copper-catalyzed N-arylation of 5-substituted-1H-tetrazoles with boronic acids has been reported to be highly regioselective for the N2 position.[4][7] A metal-free approach using diaryliodonium salts has also been shown to be effective for N2-arylation.[3][8]These methods proceed through a different mechanism than direct cycloaddition, allowing for controlled formation of the desired 2H-isomer.

Issue 3: Difficult Purification of the 2H-Isomer from the 1H-Isomer

Potential Cause Troubleshooting Step Rationale
Similar polarity of the isomers The 1H- and 2H-isomers of tetrazoles can have very similar polarities, making their separation by column chromatography challenging.The structural similarity of the isomers often results in close retention factors (Rf) on silica gel.
Ineffective chromatographic conditions Systematically screen different solvent systems for column chromatography. A gradient elution may be necessary to achieve separation. Consider using a different stationary phase, such as alumina, if silica gel is ineffective.Varying the eluent polarity and composition can help to exploit subtle differences in the interaction of the isomers with the stationary phase, leading to better separation.
Crystallization Attempt to selectively crystallize one of the isomers from a suitable solvent. This can be an effective method for separating isomers if they have different solubilities.Differences in the crystal packing of the isomers can lead to different solubilities, which can be exploited for purification.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The synthesis of this compound is not straightforward due to the challenge of controlling regioselectivity. The most common approach for obtaining a pure 2,5-disubstituted tetrazole involves a two-step process:

  • Synthesis of 5-(4-fluoro-3-nitrophenyl)-1H-tetrazole: This is typically achieved through a [3+2] cycloaddition reaction between 4-fluoro-3-nitrobenzonitrile and an azide source, such as sodium azide. This reaction is often catalyzed by a Lewis acid (e.g., zinc chloride) or a Brønsted acid in a high-boiling solvent like DMF.

  • Regioselective N2-functionalization: The resulting 5-(4-fluoro-3-nitrophenyl)-1H-tetrazole is then reacted with a suitable electrophile to introduce a substituent at the N2 position of the tetrazole ring. For the synthesis of the parent 2H-tetrazole, this would involve a protecting group strategy followed by deprotection, which can be complex. More commonly, a substituent is introduced at the N2 position, for example, through N-arylation or N-alkylation.

Q2: How can I synthesize the starting material, 4-fluoro-3-nitrobenzonitrile?

A2: A common method for the synthesis of 4-fluoro-3-nitrobenzonitrile is the nitration of 4-fluorobenzonitrile. A typical procedure involves reacting 4-fluorobenzonitrile with a nitrating agent, such as a mixture of concentrated sulfuric acid and potassium nitrate, at a controlled temperature (e.g., 0°C).[8]

Q3: What are the key reaction parameters to optimize for the cycloaddition step?

A3: The key parameters to optimize for the synthesis of the 5-substituted-1H-tetrazole intermediate are:

  • Catalyst: Lewis acids like ZnBr₂ or other metal salts can significantly accelerate the reaction.[9]

  • Solvent: High-boiling polar aprotic solvents such as DMF or DMSO are generally effective.

  • Temperature: Reaction temperatures typically range from 100 to 150°C.

  • Reaction Time: The reaction should be monitored to determine the optimal time for completion.

Q4: How can I favor the formation of the 2H-isomer?

A4: To obtain the 2H-isomer, a regioselective N2-functionalization of the pre-formed 5-(4-fluoro-3-nitrophenyl)-1H-tetrazole is the most reliable approach. Recent literature highlights two promising methods:

  • Copper-Catalyzed N-Arylation: Using a copper catalyst, such as Cu₂O, with a suitable arylating agent like a boronic acid, can achieve high regioselectivity for the N2 position.[1][4]

  • Metal-Free N-Arylation: The use of diaryliodonium salts provides a metal-free alternative for the regioselective N2-arylation of 5-substituted tetrazoles.[3][8]

Q5: What are the safety precautions for working with sodium azide?

A5: Sodium azide is a highly toxic and potentially explosive substance. It is crucial to handle it with extreme care in a well-ventilated fume hood. Avoid contact with acids, as this can generate highly toxic and explosive hydrazoic acid. Also, avoid contact with heavy metals, as this can form shock-sensitive metal azides. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Quantitative Data

The following tables summarize representative quantitative data for the synthesis of 2,5-disubstituted tetrazoles based on literature reports for analogous compounds. Note that the optimal conditions for this compound may vary.

Table 1: Representative Conditions for Copper-Catalyzed N2-Arylation of 5-Aryl-1H-tetrazoles

5-Aryl-1H-tetrazole Aryl Boronic Acid Catalyst (mol%) Solvent Temperature (°C) Time (h) Yield of 2,5-isomer (%)
5-Phenyl-1H-tetrazolePhenylboronic acidCu₂O (5)DMSO1008-10High (not specified)
5-(4-Nitrophenyl)-1H-tetrazolePhenylboronic acidCu₂O (5)DMSO1008-1059
5-(4-Chlorophenyl)-1H-tetrazole4-Methoxyphenylboronic acidCu₂O (5)DMSO1008-10High (not specified)

Table 2: Representative Conditions for Metal-Free N2-Arylation of 5-Aryl-1H-tetrazoles with Diaryliodonium Salts

5-Aryl-1H-tetrazole Diaryliodonium Salt Base Solvent Temperature (°C) Time (h) Yield of 2,5-isomer (%)
5-Phenyl-1H-tetrazoleDiphenyliodonium triflateNaHCO₃Toluene802482
5-(4-Bromophenyl)-1H-tetrazoleBis(4-methoxyphenyl)iodonium triflateNaHCO₃Toluene802485
5-(m-Trifluoromethylphenyl)-1H-tetrazoleDiphenyliodonium triflateNaHCO₃Toluene802478

Experimental Protocols

Protocol 1: Synthesis of 4-fluoro-3-nitrobenzonitrile (Starting Material)

This protocol is adapted from a general procedure for the nitration of fluorobenzonitriles.[8]

  • To a stirred solution of concentrated sulfuric acid, add silica gel until a stirrable slurry is formed and cool to 0°C.

  • Slowly add 4-fluorobenzonitrile to the mixture.

  • Portion-wise, add potassium nitrate while maintaining the temperature at 0°C.

  • Stir the reaction mixture at 0°C for 20-30 minutes.

  • Pour the mixture onto a short column of silica gel and elute the product with dichloromethane.

  • Evaporate the solvent to obtain 4-fluoro-3-nitrobenzonitrile as a crystalline solid.

Protocol 2: General Procedure for the Synthesis of 5-(4-fluoro-3-nitrophenyl)-1H-tetrazole

This is a general procedure based on common methods for the synthesis of 5-substituted-1H-tetrazoles.

  • In a round-bottom flask, dissolve 4-fluoro-3-nitrobenzonitrile in DMF.

  • Add sodium azide and a catalytic amount of zinc chloride.

  • Heat the reaction mixture to 120-130°C and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into acidified water (e.g., with HCl).

  • Collect the precipitate by filtration, wash with water, and dry to obtain the crude 5-(4-fluoro-3-nitrophenyl)-1H-tetrazole.

  • The crude product can be purified by recrystallization.

Visualizations

Synthesis_Pathway Start 4-fluorobenzonitrile Intermediate1 4-fluoro-3-nitrobenzonitrile Start->Intermediate1 Nitration (H₂SO₄, KNO₃) Intermediate2 5-(4-fluoro-3-nitrophenyl)-1H-tetrazole Intermediate1->Intermediate2 [3+2] Cycloaddition (NaN₃, Catalyst) Product_1H 5-(4-fluoro-3-nitrophenyl)-1H-tetrazole (Major Isomer) Intermediate2->Product_1H Protonation (Acidic Workup) Product_2H This compound (Desired Product) Intermediate2->Product_2H N2-Functionalization (e.g., Cu-catalyzed arylation)

Caption: General synthetic pathway for this compound.

Troubleshooting_Yield Start Low Yield of 2H-Tetrazole Check1 Check for 1H-Isomer Formation Start->Check1 Check2 Review Cycloaddition Conditions Start->Check2 Check3 Optimize N2-Functionalization Start->Check3 If using a two-step approach Solution1 Isolate and Characterize Both Isomers Check1->Solution1 Solution2 Increase Temperature Change Catalyst/Solvent Check2->Solution2 Solution3 Screen N2-Arylation Catalysts (e.g., Cu₂O, Metal-free) Check3->Solution3

Caption: Troubleshooting workflow for low yield of the 2H-tetrazole isomer.

Regioselectivity_Factors center Regioselectivity (1H vs. 2H) factor1 Synthetic Route center->factor1 factor2 Steric Hindrance center->factor2 factor3 Electronic Effects center->factor3 factor4 Catalyst center->factor4 sub1_1 Direct Cycloaddition (favors 1H) factor1->sub1_1 sub1_2 N-Functionalization of 1H-tetrazole (can favor 2H) factor1->sub1_2

Caption: Key factors influencing the regioselectivity of tetrazole synthesis.

References

Overcoming solubility issues of 5-(4-fluoro-3-nitrophenyl)-2H-tetrazole in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with 5-(4-fluoro-3-nitrophenyl)-2H-tetrazole in aqueous solutions.

Troubleshooting Guide

This guide addresses common issues and provides step-by-step solutions to overcome the poor aqueous solubility of this compound.

Problem Potential Cause Suggested Solution
Precipitation of the compound in aqueous buffer. The compound is poorly soluble in neutral aqueous solutions. The tetrazole group is acidic, and the compound is likely in its less soluble, non-ionized form at neutral pH.Adjust the pH of the aqueous solution. Since the tetrazole moiety is acidic, increasing the pH will deprotonate it, forming a more soluble salt.[1][][3][4][5][6] Start by preparing buffers with a pH range of 7.5 to 9.0 and determine the solubility at each pH.
Incomplete dissolution even after pH adjustment. The intrinsic solubility of the ionized form might still be limited, or the desired concentration exceeds the solubility limit even at optimal pH.Consider using a co-solvent system.[7][8][9][10][11] Introduce a water-miscible organic solvent such as ethanol, propylene glycol, or polyethylene glycol (PEG) 400 to the aqueous buffer.[][8][10][11] This can enhance the solubility of non-polar drugs.[8][12]
Compound precipitates upon dilution of a stock solution. The concentration of the compound in the diluted solution exceeds its solubility under the new solvent conditions (e.g., lower co-solvent percentage).Incorporate a precipitation inhibitor or a complexing agent like a cyclodextrin.[13][14][15][16][17] Cyclodextrins can form inclusion complexes with the hydrophobic parts of the drug molecule, enhancing its apparent solubility in water.[13][15][16]
Variability in experimental results related to solubility. The physical form of the solid compound (e.g., crystalline vs. amorphous, particle size) can affect the dissolution rate.[18][19]Standardize the pre-treatment of the solid compound. Techniques like micronization to reduce particle size can increase the surface area and improve the dissolution rate.[20][21]

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound at neutral pH?

Q2: How does pH adjustment improve the solubility of this compound?

A2: The tetrazole ring in this compound is acidic. By increasing the pH of the aqueous solution with a base, the acidic proton on the tetrazole ring is removed, forming a negatively charged tetrazolate anion. This ionized form is generally much more soluble in water than the neutral form.[3][6]

Q3: What are the most suitable co-solvents for this compound?

A3: Commonly used and effective co-solvents for poorly soluble drugs include ethanol, propylene glycol, polyethylene glycol (PEG) 400, and dimethyl sulfoxide (DMSO).[][8] The choice of co-solvent will depend on the specific experimental requirements, including toxicity and compatibility with the assay.[7]

Q4: Are there potential downsides to using co-solvents?

A4: Yes, high concentrations of some co-solvents can be toxic to cells in biological assays. It is crucial to determine the tolerance of your experimental system to the chosen co-solvent. Additionally, co-solvents can sometimes affect the biological activity of the compound.

Q5: How do cyclodextrins work to increase solubility?

A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[13][15] They can encapsulate the poorly soluble drug molecule, or parts of it, within this hydrophobic cavity, forming an inclusion complex.[13][17][19] This complex has a hydrophilic exterior, which allows it to dissolve in water, thereby increasing the apparent solubility of the drug.[15]

Quantitative Data Summary

The following tables present hypothetical yet representative data for the solubility of this compound under various conditions, based on typical behaviors of similar compounds.

Table 1: Effect of pH on Aqueous Solubility

pHSolubility (µg/mL)
5.0< 1
6.05
7.015
7.425
8.0150
9.0500

Table 2: Effect of Co-solvents on Solubility in pH 7.4 Buffer

Co-solventConcentration (% v/v)Solubility (µg/mL)
None025
Ethanol5100
Ethanol10350
PEG 4005120
PEG 40010450
DMSO1500
DMSO5> 2000

Table 3: Effect of Cyclodextrins on Solubility in pH 7.4 Buffer

CyclodextrinConcentration (mM)Solubility (µg/mL)
None025
HP-β-CD5200
HP-β-CD10550
SBE-β-CD5250
SBE-β-CD10700

(HP-β-CD: Hydroxypropyl-β-cyclodextrin, SBE-β-CD: Sulfobutylether-β-cyclodextrin)

Experimental Protocols

Protocol 1: Solubility Determination by pH Adjustment

  • Preparation of Buffers: Prepare a series of buffers (e.g., phosphate or borate buffers) with pH values ranging from 5.0 to 9.0.

  • Sample Preparation: Add an excess amount of this compound to a known volume of each buffer in separate vials.

  • Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Processing: Centrifuge the samples to pellet the undissolved solid.

  • Analysis: Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Protocol 2: Co-solvency Method

  • Preparation of Co-solvent Mixtures: Prepare mixtures of your chosen aqueous buffer (at a pH where the compound has some solubility, e.g., pH 7.4) and a co-solvent (e.g., ethanol) at various volume/volume percentages (e.g., 5%, 10%, 20%).

  • Solubility Measurement: Follow steps 2-5 from Protocol 1, using the co-solvent mixtures instead of the buffers alone.

Protocol 3: Cyclodextrin-Mediated Solubilization

  • Preparation of Cyclodextrin Solutions: Prepare solutions of a cyclodextrin (e.g., HP-β-CD) in your chosen aqueous buffer at various concentrations (e.g., 5 mM, 10 mM, 25 mM).

  • Solubility Measurement: Follow steps 2-5 from Protocol 1, using the cyclodextrin solutions.

Visualizations

experimental_workflow cluster_start Initial State cluster_strategies Solubility Enhancement Strategies cluster_outcome Desired Outcome start Poorly Soluble Compound: This compound ph_adjust pH Adjustment (Increase pH) start->ph_adjust Primary Approach cosolvency Co-solvency (e.g., Ethanol, PEG 400) ph_adjust->cosolvency If solubility is still insufficient end Aqueous Solution with Desired Concentration ph_adjust->end complexation Complexation (e.g., Cyclodextrins) cosolvency->complexation Alternative or combined approach cosolvency->end complexation->end

Caption: Workflow for enhancing aqueous solubility.

logical_relationship cluster_properties Chemical Properties cluster_solutions Solubilization Mechanisms compound This compound acidic Acidic Tetrazole Group compound->acidic hydrophobic Hydrophobic Phenyl Ring compound->hydrophobic deprotonation Deprotonation to form a soluble salt acidic->deprotonation exploited by pH adjustment polarity Altering solvent polarity hydrophobic->polarity addressed by co-solvents encapsulation Encapsulation in cyclodextrin hydrophobic->encapsulation addressed by complexation

Caption: Property-based solubility enhancement logic.

References

5-(4-fluoro-3-nitrophenyl)-2H-tetrazole stability issues in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues with 5-(4-fluoro-3-nitrophenyl)-2H-tetrazole in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in my cell culture experiments?

The stability of tetrazole-containing compounds like this compound in aqueous solutions, including cell culture media, can be influenced by several factors. The most common culprits are pH, temperature, light exposure, and the presence of oxidizing agents.[1] While the tetrazole ring is generally stable, the substituents on the phenyl ring (the fluoro and nitro groups) can impact its chemical stability.[1]

Q2: How can I determine if my compound is degrading in the cell culture medium?

The most common method is to incubate the compound in the complete cell culture medium (including serum) at 37°C and 5% CO2 for the duration of your experiment.[2] Samples of the medium should be collected at various time points (e.g., 0, 24, 48, 72 hours) and the concentration of the parent compound quantified using analytical techniques such as LC-MS/MS or HPLC-UV.[2][3] A decrease in the concentration of the parent compound over time is a clear indicator of instability.

Q3: Can components of the cell culture medium itself affect the stability of the compound?

Yes, components of the cell culture medium can significantly impact the stability of your compound. Serum, a common supplement in cell culture media, contains proteins that can bind to the compound, which may either stabilize it or reduce its effective concentration.[2] Additionally, serum contains enzymes that could potentially metabolize the compound.[2] It is advisable to test the compound's stability in both the base medium and the complete medium containing serum and other supplements.

Q4: My stock solution of this compound is stored in DMSO. Could this be a source of instability?

While DMSO is a common solvent for preparing stock solutions, the stability of the compound in DMSO over long-term storage should not be overlooked. It is recommended to store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles.[2] Before starting a series of experiments, it is good practice to verify the concentration of your stock solution.

Q5: What are some potential degradation pathways for a nitro-substituted phenyltetrazole?

While specific degradation pathways for this compound would need to be determined experimentally, nitroaromatic compounds can be susceptible to reduction of the nitro group, particularly in the presence of cellular reducing agents. The tetrazole ring itself is generally stable, but hydrolysis under acidic or basic conditions could be a potential degradation route, although this is less likely at the physiological pH of cell culture media.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results or loss of compound activity over time. Compound instability in the cell culture medium.Perform a time-course stability study by incubating the compound in the complete cell culture medium at 37°C and measuring its concentration at different time points using LC-MS/MS or HPLC.[2][3]
High variability between replicate wells. Inconsistent stock solution concentration or degradation during the experiment.Ensure proper storage of the stock solution in single-use aliquots at -20°C or -80°C.[2] Consider more frequent media changes with freshly prepared compound.
Precipitate formation in the cell culture medium. Poor solubility of the compound at the working concentration.Test the solubility of the compound in the cell culture medium.[3] If solubility is an issue, consider using a lower concentration or a different solvent for the stock solution (ensuring the final solvent concentration is not toxic to the cells, typically <0.5% for DMSO).[2]
Observed cytotoxicity is higher than expected. A degradation product might be more toxic than the parent compound.Conduct forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) to identify potential degradation products.[1] These products can then be tested for their cytotoxic effects.

Experimental Protocols

Protocol 1: Assessing Compound Stability in Cell Culture Medium

This protocol provides a method to determine the stability of this compound in cell culture medium over a specific time course.

Materials:

  • This compound

  • DMSO (or other suitable solvent)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes

  • 37°C, 5% CO2 incubator

  • LC-MS/MS or HPLC-UV system

Procedure:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of the compound in DMSO (e.g., 10 mM).

  • Preparation of Working Solution: Warm the complete cell culture medium to 37°C. Spike the pre-warmed medium with the compound stock solution to the final desired working concentration. Ensure the final DMSO concentration is below 0.5%.[2]

  • Incubation: Aliquot the medium containing the compound into sterile microcentrifuge tubes, with separate tubes for each time point (e.g., 0, 6, 12, 24, 48, and 72 hours).

  • Sample Collection: Place the tubes in a 37°C, 5% CO2 incubator.[2] At each designated time point, remove one tube and immediately store it at -80°C to halt any further degradation. The sample for time point 0 should be frozen immediately after preparation.

  • Sample Analysis: Once all time points have been collected, thaw the samples. Process them as required for your analytical method (e.g., protein precipitation with acetonitrile). Analyze the concentration of the parent compound in each sample using a validated LC-MS/MS or HPLC-UV method.

  • Data Analysis: Plot the concentration of the compound as a percentage of the initial concentration (time 0) versus time. This will provide a stability profile of your compound under the experimental conditions.

Protocol 2: Forced Degradation Study

This protocol is designed to identify potential degradation products of this compound under stress conditions.

Materials:

  • This compound stock solution (in a suitable solvent like acetonitrile or methanol)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H2O2)

  • Heat source (e.g., water bath)

  • UV light source

  • LC-MS/MS or HPLC with a photodiode array (PDA) detector

Procedure:

  • Acid Hydrolysis: Mix the compound stock solution with 0.1 M HCl. Incubate one sample at room temperature and another at 60°C for a defined period (e.g., 24 hours).

  • Base Hydrolysis: Mix the compound stock solution with 0.1 M NaOH. Incubate at room temperature for a defined period.

  • Oxidative Degradation: Mix the compound stock solution with 3% H2O2. Incubate at room temperature.

  • Thermal Degradation: Heat the compound stock solution at a high temperature (e.g., 70°C).

  • Photolytic Degradation: Expose the compound stock solution to UV light.

  • Sample Analysis: At the end of the incubation period, neutralize the acidic and basic samples. Analyze all samples, along with a control (unstressed compound), by LC-MS/MS or HPLC-PDA.

  • Data Evaluation: Compare the chromatograms of the stressed samples with the control. Identify the peaks corresponding to degradation products and calculate the percentage of degradation of the parent compound. The mass spectrometry data will help in the tentative identification of the degradation products.[1]

Visualizations

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis stock Prepare 10 mM stock solution in DMSO spike Spike medium with stock to final concentration stock->spike media Warm complete cell culture medium to 37°C media->spike aliquot Aliquot into tubes for each time point spike->aliquot incubate Incubate at 37°C, 5% CO2 aliquot->incubate collect Collect samples at 0, 6, 12, 24, 48, 72h incubate->collect store Store samples at -80°C collect->store analyze Analyze by LC-MS/MS or HPLC-UV store->analyze plot Plot % remaining vs. time analyze->plot

Caption: Workflow for assessing compound stability in cell culture medium.

G cluster_pathways Potential Degradation Pathways parent This compound nitro_reduction Reduction of Nitro Group parent->nitro_reduction Cellular reducing agents hydrolysis Hydrolysis of Tetrazole Ring (unlikely at physiological pH) parent->hydrolysis Strong acid/base denitration Denitration parent->denitration Photolytic/Thermal stress

Caption: Potential degradation pathways for this compound.

References

Troubleshooting unexpected results in 5-(4-fluoro-3-nitrophenyl)-2H-tetrazole bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for bioassays involving 5-(4-fluoro-3-nitrophenyl)-2H-tetrazole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected results and refine their experimental protocols.

Frequently Asked Questions (FAQs)

Q1: My this compound compound is precipitating in the cell culture medium. What can I do?

A1: Compound precipitation is a common issue, particularly with aromatic and heterocyclic compounds.[1] Precipitation can lead to inaccurate dosing and physical stress on cells, confounding results.[1]

  • Check Solubility: First, determine the solubility of your compound stock in the final assay medium. This can be done through serial dilution and visual inspection under a microscope.[1]

  • Adjust Solvent Concentration: Ensure the final concentration of your solvent (e.g., DMSO) is as low as possible (typically <0.5%) and consistent across all wells, including vehicle controls.[1]

  • Alternative Solvents: If DMSO is problematic, consider other less common solvents like ethanol or formulating the compound with solubilizing agents such as cyclodextrins. However, these must be tested for their own effects on the assay.[1]

  • Pre-warm the Medium: Adding the compound to pre-warmed media can sometimes help maintain solubility.[1]

  • Sonication: Briefly sonicating the stock solution before dilution may help dissolve small aggregates.[1]

Q2: I am observing higher cell viability than expected at high concentrations of the compound in my MTT assay. What could be the cause?

A2: This is a known phenomenon in MTT assays and can be caused by several factors:

  • Compound Interference: The compound itself might be reducing the MTT reagent, leading to a false positive signal for cell viability.[2] To test for this, run a control with the compound in cell-free media containing MTT.[2]

  • Increased Metabolic Activity: The compound could be inducing a stress response in the cells, leading to increased metabolic activity and therefore increased formazan production, which can be misinterpreted as higher viability.[2] It is advisable to visually inspect the cells under a microscope to assess their morphology for signs of stress or death.[2]

  • Apoptosis-Induced Metabolism: Cells undergoing apoptosis may exhibit a temporary increase in metabolic activity, which can lead to an apparent increase in viability in MTT assays.[3]

Q3: My Western blot for apoptosis markers (e.g., cleaved Caspase-3, cleaved PARP) shows no or very weak signal after treatment. What should I check?

A3: A weak or absent signal in a Western blot for apoptosis can stem from several issues:[4]

  • Timing of Sample Collection: The peak expression of apoptosis markers can be transient. You may need to perform a time-course experiment to determine the optimal time point for harvesting the cells after treatment.

  • Antibody Quality and Concentration: Ensure you are using a high-quality antibody validated for Western blotting. The antibody concentration may need optimization; try increasing the concentration or incubating overnight at 4°C.[5]

  • Low Protein Concentration: The target protein may be of low abundance.[6] Increase the amount of protein loaded onto the gel.[5][6]

  • Improper Sample Preparation: Ensure that protease inhibitors are included in your lysis buffer to prevent protein degradation.[5]

Q4: There is high variability between my replicate wells in a 96-well plate-based assay. What are the common causes?

A4: High variability can undermine the reliability of your results.[7] Common causes include:

  • Uneven Cell Seeding: Ensure a homogenous single-cell suspension before and during seeding. Mix the cell suspension between pipetting.[1]

  • Edge Effects: The outer wells of a 96-well plate are more prone to evaporation and temperature fluctuations.[8] It is good practice to not use the outer wells for experimental samples and instead fill them with sterile PBS or media.[1][8]

  • Inaccurate Pipetting: Use calibrated pipettes and ensure proper mixing of the compound in the medium before adding it to the cells.[1]

  • Compound Precipitation: As mentioned in Q1, precipitation in some wells but not others will lead to high variability.[1]

Troubleshooting Guides

Guide 1: Inconsistent MTT Assay Results

Problem: Unexpectedly high or low absorbance readings, or high variability.

Potential Cause Recommended Solution
Compound Interference Run a cell-free control with media, MTT, and your compound to check for direct reduction of MTT.[2]
Incomplete Solubilization of Formazan Crystals Ensure complete dissolution of the formazan crystals by increasing the incubation time with the solubilization solution or by gentle mixing.
Cell Seeding Density Too High or Too Low Optimize the cell seeding density. A range of 1,000 to 100,000 cells per well is a typical starting point.
Contamination Visually inspect the wells for any signs of bacterial or yeast contamination before adding the MTT reagent.[9]
MTT Reagent Degradation Store the MTT reagent protected from light at 4°C. Do not use if it has turned blue-green.[9]
Guide 2: Caspase-3/7 Activity Assay Issues

Problem: Low signal, high background, or inconsistent results.

Potential Cause Recommended Solution
Suboptimal Assay Timing Perform a time-course experiment to capture the peak of caspase activity, which can be transient.[10]
Insufficient Cell Number Ensure an adequate number of cells per well as recommended by the assay kit manufacturer (often >1x10^6 cells per sample for lysate-based assays).[11][12]
Reagent Instability Prepare the Caspase-Glo® 3/7 Reagent just before use and allow it to equilibrate to room temperature.[10][13]
Temperature Fluctuations Ensure the plate and reagents are at a stable room temperature before reading the luminescence, as temperature can affect the signal.[10]
Caspase-Independent Cell Death The compound may be inducing a form of cell death that does not involve Caspase-3/7. Consider assays for other cell death pathways.[11]
Guide 3: Western Blotting for Apoptosis Markers

Problem: No/weak bands, high background, or non-specific bands.

Potential Cause Recommended Solution
Low Target Protein Expression Increase the total protein load per lane (at least 20-30 µg for whole-cell extracts).[6]
Inefficient Protein Transfer Verify transfer efficiency by staining the membrane with Ponceau S after transfer.[14]
Inadequate Blocking Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk, or vice versa).[5]
Non-specific Antibody Binding Optimize the primary and secondary antibody concentrations and ensure sufficient washing steps.[4]
Antibody Incompatibility Ensure the secondary antibody is specific for the host species of the primary antibody.[14]

Experimental Protocols

Protocol 1: MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.

  • Compound Treatment: Treat cells with a serial dilution of this compound and a vehicle control (e.g., DMSO at <0.5%). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[9]

  • Solubilization: Add 100 µL of detergent reagent (solubilization solution) to each well.[9]

  • Incubation: Leave the plate at room temperature in the dark for 2 hours to allow for complete solubilization of the formazan crystals.[9]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[9]

Protocol 2: Caspase-Glo® 3/7 Assay
  • Assay Setup: Plate cells and treat with the compound as you would for a viability assay in a white-walled 96-well plate suitable for luminescence.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.[10]

  • Reagent Addition: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[10]

  • Incubation: Mix the contents by gently shaking the plate for 30-60 seconds. Incubate at room temperature for 1-2 hours.[13]

  • Luminescence Measurement: Measure the luminescence of each sample using a plate-reading luminometer.[10]

Protocol 3: Western Blotting for Cleaved Caspase-3
  • Sample Preparation: After treatment, harvest cells, wash with cold PBS, and lyse in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 30 µg) per lane onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).[6]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against cleaved Caspase-3 overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.

Visualizations

experimental_workflow General Bioassay Workflow for this compound cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis compound_prep Compound Preparation (Stock Solution in DMSO) treatment Cell Treatment (Serial Dilution of Compound) compound_prep->treatment cell_culture Cell Culture (Seeding in 96-well plates) cell_culture->treatment viability Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Caspase-3/7) treatment->apoptosis western Western Blot (Protein Analysis) treatment->western data_analysis Data Acquisition & Analysis (IC50, Fold Change, etc.) viability->data_analysis apoptosis->data_analysis western->data_analysis

Caption: General experimental workflow for bioassays.

troubleshooting_logic Troubleshooting Logic for Unexpected Viability Results start Unexpected Viability Result check_precipitation Compound Precipitation? start->check_precipitation check_interference Assay Interference? start->check_interference check_controls Review Controls? start->check_controls optimize_assay Optimize Assay Parameters (Cell density, time) check_precipitation->optimize_assay Yes end Valid Result check_precipitation->end No check_interference->optimize_assay Yes check_interference->end No check_controls->optimize_assay Issue Found check_controls->end No Issue optimize_assay->end

Caption: Troubleshooting logic for unexpected results.

apoptosis_pathway Simplified Apoptosis Signaling Pathway compound 5-(4-fluoro-3-nitrophenyl) -2H-tetrazole stress Cellular Stress compound->stress casp_initiator Initiator Caspases (e.g., Caspase-9) stress->casp_initiator casp_effector Effector Caspases (Caspase-3/7) casp_initiator->casp_effector parp PARP casp_effector->parp cleaves apoptosis Apoptosis casp_effector->apoptosis cleaved_parp Cleaved PARP parp->cleaved_parp cleaved_parp->apoptosis

Caption: Simplified apoptosis signaling pathway.

References

Optimizing reaction conditions for the synthesis of 5-(4-fluoro-3-nitrophenyl)-2H-tetrazole

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 5-(4-fluoro-3-nitrophenyl)-2H-tetrazole

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions, and detailed protocols for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 5-substituted-1H-tetrazoles? A1: The most prevalent method is the [3+2] cycloaddition reaction between an organic nitrile and an azide, typically sodium azide (NaN₃).[1][2][3] This reaction is often catalyzed by a Lewis or Brønsted acid to activate the nitrile group.[4]

Q2: Why is a catalyst often required for the azide-nitrile cycloaddition? A2: Catalysts, such as zinc salts (e.g., ZnBr₂) or ammonium chloride (NH₄Cl), activate the nitrile group.[2][3][4] This activation lowers the energy barrier for the azide anion to attack the nitrile carbon, thereby increasing the reaction rate and improving the yield. Electron-withdrawing groups on the nitrile can also enhance reactivity.[1]

Q3: What are the primary safety concerns when working with sodium azide? A3: Sodium azide is highly toxic. A significant risk arises when it reacts with acid, which can generate the highly toxic and explosive hydrazoic acid (HN₃) gas.[2][4] Reactions should always be conducted in a well-ventilated fume hood. Additionally, azide waste can form explosive salts with heavy metals, so proper waste disposal procedures are critical.[4]

Q4: Are there greener alternatives to traditional solvents like DMF? A4: Yes, significant progress has been made in developing more environmentally friendly protocols. One notable method, popularized by Sharpless et al., uses water as a solvent with zinc salts as catalysts.[2] This approach often minimizes the formation of hazardous hydrazoic acid.[2]

Q5: How is the final tetrazole product typically isolated from the reaction mixture? A5: The product is commonly isolated by acidifying the reaction mixture with an acid like HCl after the reaction is complete.[4][5] This protonates the tetrazole ring, causing it to precipitate out of the aqueous solution. The solid product can then be collected via vacuum filtration.[4][5]

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of this compound.

Problem 1: Low or No Product Yield

Potential Cause Suggested Solution
Inactive Nitrile The starting nitrile may not be sufficiently activated. Ensure the catalyst (e.g., NH₄Cl, ZnBr₂) is fresh and added in the correct stoichiometric amount. For stubborn nitriles, increasing the reaction temperature or time may be necessary.[6]
Poor Reagent Quality Verify the purity of the starting material (4-fluoro-3-nitrobenzonitrile) and sodium azide. Moisture can be an issue; consider drying reagents if necessary.
Insufficient Reaction Time/Temp Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended time, consider extending the reaction duration or cautiously increasing the temperature (e.g., from 100°C to 120°C in DMF).
Catalyst Deactivation Some substrates or impurities can deactivate the catalyst. Consider alternative catalysts like dibutyltin oxide for particularly difficult reactions.[6]
Improper Work-up The tetrazole product might be soluble in the work-up solution. Ensure the pH is sufficiently acidic (pH ~1-2) to fully protonate and precipitate the product.[5] Minimize the amount of water used during work-up if the product shows some aqueous solubility.[2]

Problem 2: Reaction Stalls or Incomplete Conversion

Potential Cause Suggested Solution
Equilibrium Reached The reaction may be reversible. Incremental addition of the azide source throughout the reaction can sometimes drive the reaction to completion.
Catalyst Poisoning Ensure all glassware is scrupulously clean and free of contaminants that could poison the catalyst.
Solvent Issues The solvent (e.g., DMF) might be of poor quality or contain water, which can affect the reaction. Use a fresh, anhydrous grade of solvent.

Problem 3: Formation of Side Products/Impure Product

Potential Cause Suggested Solution
High Reaction Temperature Excessive heat can lead to decomposition of reagents or the product, resulting in impurities. Optimize the temperature by running small-scale trials at slightly lower temperatures.
Side Reactions The nitro or fluoro groups on the phenyl ring could potentially undergo side reactions under harsh conditions. Stick to the mildest effective conditions.
Work-up Contamination During work-up, ensure thorough washing of the crude product to remove unreacted starting materials and salts. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be an effective purification step.

Troubleshooting Workflow

TroubleshootingWorkflow start Low Yield or Incomplete Reaction check_sm Is Starting Material (SM) Consumed (via TLC)? start->check_sm check_sm->sm_gone Yes check_sm->sm_present No workup_issue Potential Work-up Issue check_ph Check pH of aqueous layer. Is it acidic (pH 1-2)? workup_issue->check_ph adjust_ph Adjust to pH 1-2 with conc. HCl. Extract with EtOAc. check_ph->adjust_ph No ph_ok Product may be soluble. Saturate aqueous layer with NaCl before extraction. check_ph->ph_ok Yes reaction_issue Reaction Condition Issue check_reagents Verify quality/age of NaN3 and catalyst. reaction_issue->check_reagents increase_cond Increase reaction time and/or temperature (e.g., 120 °C). check_reagents->increase_cond Reagents OK

Caption: A logical workflow for troubleshooting low-yield reactions.

Experimental Protocols

The following is a representative protocol for the synthesis of this compound based on common literature methods.[2][4] Note: This protocol may require optimization.

Materials:

  • 4-fluoro-3-nitrobenzonitrile

  • Sodium azide (NaN₃)

  • Ammonium chloride (NH₄Cl)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluoro-3-nitrobenzonitrile (1.0 eq), sodium azide (1.5 eq), and ammonium chloride (1.5 eq).

  • Solvent Addition: Add anhydrous DMF to the flask (approx. 5-10 mL per gram of nitrile).

  • Heating: Heat the reaction mixture to 100-120°C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC until the starting nitrile spot has been consumed (typically 12-24 hours).

  • Cooling and Quenching: Cool the mixture to room temperature and then pour it into a beaker containing deionized water (approx. 10x the volume of DMF).

  • Acidification: Carefully acidify the aqueous solution to a pH of ~1-2 by the slow addition of concentrated HCl while stirring. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold deionized water.

  • Drying: Dry the crude product under vacuum.

  • Purification (if necessary): The product can be further purified by recrystallization from a suitable solvent like an ethanol/water mixture.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

General Experimental Workflow

ExperimentalWorkflow reagents 1. Combine Nitrile, NaN3, & NH4Cl solvent 2. Add Anhydrous DMF reagents->solvent heat 3. Heat to 100-120 °C solvent->heat monitor 4. Monitor by TLC heat->monitor cool 5. Cool & Quench in Water monitor->cool acidify 6. Acidify to pH ~2 with HCl cool->acidify filter 7. Isolate via Filtration acidify->filter dry 8. Dry Product filter->dry purify 9. Recrystallize (Optional) dry->purify characterize 10. Characterize Product (NMR, MS) purify->characterize

Caption: Step-by-step workflow for the synthesis of the target tetrazole.

Reaction Condition Optimization Data

The following table summarizes general conditions reported for the synthesis of 5-substituted-1H-tetrazoles, which can serve as a starting point for optimizing the synthesis of this compound.

Catalyst System Solvent Temp (°C) Typical Time (h) Reported Yields Reference
NH₄Cl / NaN₃DMF100 - 12512 - 48Good to Excellent[4]
ZnBr₂ / NaN₃Water10012 - 24Good to Excellent[2][3]
Et₃N·HCl / NaN₃Toluene1005 - 14High (80-90%+)[7]
L-proline / NaN₃DMF1101 - 5Excellent[3]
Metal-Free (Microwave)DMF / Nitrobenzene150 - 2000.25 - 1Good to Excellent[3]

Simplified Reaction Mechanism

ReactionMechanism nitrile 4-Fluoro-3-nitrobenzonitrile (Ar-C≡N) activated Activated Nitrile [Ar-C≡N-H]⁺ nitrile->activated Activation catalyst Catalyst (e.g., H⁺ from NH4Cl) catalyst->activated intermediate Imino Azide Intermediate activated->intermediate azide Azide Ion (N₃⁻) p1 azide->p1 cyclization Intramolecular Cyclization intermediate->cyclization tetrazole 5-(4-fluoro-3-nitrophenyl) -1H-tetrazole cyclization->tetrazole p1->intermediate Nucleophilic Attack

Caption: The catalytic cycle for tetrazole formation via nitrile activation.

References

Technical Support Center: Purification of 5-(4-fluoro-3-nitrophenyl)-2H-tetrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 5-(4-fluoro-3-nitrophenyl)-2H-tetrazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The most common impurities originate from the starting materials and potential side reactions. These can include:

  • Unreacted 4-fluoro-3-nitrobenzonitrile: The starting nitrile for the cycloaddition reaction.

  • Residual azide salts: Such as sodium azide, which is a common reagent.

  • Isomeric tetrazoles: Depending on the reaction conditions, different regioisomers of the tetrazole ring can form.

  • Hydrolysis products: If water is present, the nitrile starting material or the tetrazole product could potentially undergo hydrolysis.

Q2: Which purification techniques are most effective for this compound?

A2: The two primary methods for purifying this compound are:

  • Recrystallization: This is often the most effective method for removing small amounts of impurities, provided a suitable solvent system is identified.

  • Silica Gel Column Chromatography: This technique is useful for separating the desired product from significant amounts of impurities, especially those with different polarities.

Q3: How can I monitor the purity of my sample during purification?

A3: Purity can be monitored using the following techniques:

  • Thin-Layer Chromatography (TLC): A quick method to assess the number of components in a mixture and to track the progress of a column purification.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of acid like formic or phosphoric acid) is a good starting point.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify the presence of impurities.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Compound does not dissolve in the hot solvent. The solvent is not polar enough.Try a more polar solvent or a mixture of solvents. Good starting points for nitrophenyl tetrazoles include ethanol, ethyl acetate, or mixtures with a less polar solvent like hexanes.
Compound "oils out" upon cooling. The solution is supersaturated, or the compound has a low melting point due to impurities.Reheat the solution to redissolve the oil. Add a small amount of a co-solvent in which the compound is more soluble and allow it to cool slowly. Seeding with a pure crystal can also help.
No crystals form upon cooling. The solution is not saturated enough, or crystallization is slow to initiate.Evaporate some of the solvent to increase the concentration. Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure compound. Cool the solution to a lower temperature (e.g., in an ice bath).
Low recovery of the purified product. The compound is too soluble in the cold solvent.Use a solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures. Minimize the amount of hot solvent used to dissolve the compound.
Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of spots on TLC. The solvent system is not optimal.Systematically vary the polarity of the eluent. For polar compounds like tetrazoles, a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is common.
The compound streaks on the TLC plate/column. The compound is interacting too strongly with the silica gel, or the sample is overloaded.Add a small amount of a polar modifier like methanol to the eluent. If the compound is acidic, adding a small amount of acetic or formic acid to the mobile phase can improve peak shape. Use a smaller amount of the crude product.
The compound will not elute from the column. The eluent is not polar enough.Gradually increase the polarity of the mobile phase. A gradient elution from a less polar to a more polar solvent system can be effective.
Co-elution of impurities. The chosen stationary phase is not providing adequate separation.Consider using a different stationary phase, such as alumina or reverse-phase silica (C18), if standard silica gel is ineffective.

Data Presentation

Table 1: Representative Purity of this compound After Different Purification Methods

Purification Method Starting Purity (by HPLC) Final Purity (by HPLC) Typical Yield
Recrystallization (Ethanol/Water)90%>98%75-85%
Silica Gel Chromatography (Hexane/Ethyl Acetate Gradient)85%>99%60-70%
Solvent Wash (Dichloromethane)70%~85%>90%

Note: The data presented in this table are representative examples and may vary depending on the specific experimental conditions and the nature of the impurities.

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of a test solvent (e.g., ethanol, isopropanol, ethyl acetate, or toluene). Heat the mixture gently. A good recrystallization solvent will dissolve the compound when hot but not when cold. If the compound is very soluble, a co-solvent system (e.g., ethanol/water or ethyl acetate/hexanes) may be necessary.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To promote further crystallization, the flask can be placed in an ice bath.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Silica Gel Column Chromatography
  • TLC Analysis: Develop a suitable solvent system using TLC. A good system will give the desired product an Rf value of approximately 0.3-0.4 and show good separation from impurities. A common starting point is a mixture of hexanes and ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elution: Begin eluting with the least polar solvent mixture. Gradually increase the polarity of the eluent (gradient elution) to move the compounds down the column.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Mandatory Visualization

Purification_Workflow crude_product Crude this compound dissolution Dissolve in Minimum Hot Solvent crude_product->dissolution hot_filtration Hot Filtration (Optional) dissolution->hot_filtration crystallization Slow Cooling & Crystallization dissolution->crystallization No insoluble impurities hot_filtration->crystallization isolation Isolate Crystals (Filtration) crystallization->isolation pure_product Pure Product isolation->pure_product mother_liquor Mother Liquor (Contains Impurities) isolation->mother_liquor

Caption: Recrystallization workflow for the purification of this compound.

Troubleshooting_Decision_Tree start Purification Challenge recrystallization_issue Recrystallization Issue? start->recrystallization_issue Yes chromatography_issue Chromatography Issue? start->chromatography_issue No oiling_out Oiling Out? recrystallization_issue->oiling_out no_crystals No Crystals Form? recrystallization_issue->no_crystals streaking Streaking on TLC? chromatography_issue->streaking no_elution Compound Not Eluting? chromatography_issue->no_elution solution1 Re-dissolve, Cool Slowly, Seed oiling_out->solution1 Yes solution2 Concentrate, Scratch, Seed, Cool Lower no_crystals->solution2 Yes solution3 Add Polar Modifier to Eluent streaking->solution3 Yes solution4 Increase Eluent Polarity no_elution->solution4 Yes

Caption: Troubleshooting decision tree for purification challenges.

References

Minimizing off-target effects of 5-(4-fluoro-3-nitrophenyl)-2H-tetrazole in cellular models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 5-(4-fluoro-3-nitrophenyl)-2H-tetrazole in cellular models. The following resources are designed to help minimize off-target effects and troubleshoot common experimental challenges.

Hypothetical Target and Mechanism of Action

For the context of this guide, we will consider This compound as a potent and selective inhibitor of Casein Kinase 1 Epsilon (CK1ε) . Its on-target effect is the disruption of the circadian rhythm and Wnt signaling pathways through the inhibition of CK1ε's phosphotransferase activity.

Frequently Asked Questions (FAQs)

Q1: What are the known primary off-targets of this compound?

A1: While designed for CK1ε inhibition, this compound has shown potential for off-target activity against other kinases, particularly those with similar ATP-binding pockets. Based on in silico modeling and preliminary screening, potential off-targets may include other members of the Casein Kinase family (e.g., CK1δ) and Glycogen Synthase Kinase 3 Beta (GSK3β).

Q2: What is the recommended starting concentration for cellular assays?

A2: For initial experiments, a dose-response curve is highly recommended, starting from a broad range of concentrations (e.g., 1 nM to 10 µM). Based on typical kinase inhibitor profiles, a starting concentration of 100 nM is often a reasonable point for preliminary efficacy testing.

Q3: How can I differentiate between on-target and off-target effects in my cellular model?

A3: Distinguishing between on-target and off-target effects is a critical aspect of validating your results.[1][2] Key strategies include using a structurally related but inactive control compound, employing genetic knockdown (e.g., siRNA or CRISPR) of the intended target to see if it phenocopies the inhibitor's effect, and using a structurally distinct inhibitor for the same target to confirm that the observed phenotype is consistent.[2]

Q4: What are the common signs of cytotoxicity with this compound?

A4: Common indicators of cytotoxicity include changes in cell morphology, such as rounding and detachment from the culture plate, a significant decrease in cell viability as measured by assays like MTT or Trypan Blue exclusion, and the activation of apoptotic pathways (e.g., caspase-3 cleavage).[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments with this compound.

Problem Potential Cause Suggested Solution
High Cellular Toxicity at Effective Concentrations The inhibitor may be engaging a critical off-target protein essential for cell viability.[2]1. Lower the Concentration: Determine the minimal effective concentration to reduce off-target engagement.[2]2. Identify Toxic Off-Target: Utilize off-target screening methods like kinase panels to identify potential proteins responsible for the toxicity.[2]3. Use a More Selective Inhibitor: If available, switch to a more specific inhibitor for the intended target.[2]
Inconsistent Results Across Different Cell Lines Cell-line specific expression of off-target proteins can lead to variable responses.[2]1. Profile Target and Off-Target Expression: Characterize the expression levels of the intended target and any known major off-targets in the cell lines being used.[2]2. Select Appropriate Cell Models: Choose cell lines with high expression of the on-target and low or no expression of problematic off-targets.[2]
Discrepancy Between Biochemical and Cellular Activity Poor cell permeability or rapid metabolism of the inhibitor can result in a lack of cellular effect despite potent biochemical activity.[2]1. Assess Cell Permeability: Employ assays to determine if the compound is effectively entering the cells.[2]2. Evaluate Compound Stability: Analyze the metabolic stability of the inhibitor in the presence of cellular extracts or in the culture medium.[2]
Unexpected Phenotypic Changes The observed phenotype may be a result of inhibiting an unknown off-target.1. Conduct a Literature Search: Investigate if the observed phenotype is associated with the inhibition of other kinases or signaling pathways.2. Perform a Rescue Experiment: If the off-target is hypothesized, overexpress a resistant mutant of that protein to see if the phenotype is reversed.

Quantitative Data Summary

The following table presents hypothetical selectivity data for this compound against a panel of kinases.

Kinase Target IC50 (nM) Selectivity (Fold vs. CK1ε)
CK1ε (On-Target) 15 1
CK1δ15010
GSK3β45030
CDK2>10,000>667
MAPK1>10,000>667
AKT1>10,000>667

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

Objective: To determine the selectivity of this compound against a broad panel of protein kinases.[2]

Methodology:

  • Compound Preparation: Prepare a stock solution of the test inhibitor (e.g., 10 mM in DMSO). Serially dilute the compound to create a range of concentrations for IC50 determination.[2]

  • Assay Plate Preparation: In a multi-well assay plate, add the recombinant kinase, a suitable substrate, and ATP.[2]

  • Inhibitor Addition: Add the diluted inhibitor or a vehicle control (e.g., DMSO) to the wells.[2]

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of this compound with CK1ε within intact cells.[2]

Methodology:

  • Cell Treatment: Treat cultured cells with the test inhibitor at various concentrations or with a vehicle control.[2]

  • Cell Lysis: Harvest and lyse the cells to release the proteins.[2]

  • Temperature Gradient: Aliquot the cell lysates and heat them to a range of temperatures (e.g., 40°C to 70°C).[2]

  • Protein Precipitation: Centrifuge the heated samples to pellet the aggregated, denatured proteins.[2]

  • Supernatant Analysis: Collect the supernatant containing the soluble proteins.[2]

  • Western Blotting: Analyze the amount of soluble CK1ε in the supernatant by Western blotting. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Protocol 3: Cytotoxicity Assay (MTT)

Objective: To assess the cytotoxic effects of this compound on a given cell line.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the compound and a vehicle control. Include a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24-72 hours, depending on the cell doubling time.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration to determine the CC50 (50% cytotoxic concentration).

Visualizations

Signaling_Pathway cluster_Wnt Wnt Signaling cluster_Destruction Destruction Complex Wnt Wnt Fzd Frizzled Wnt->Fzd Dvl Dvl Fzd->Dvl Axin Axin Dvl->Axin inhibits BetaCatenin β-catenin Axin->BetaCatenin phosphorylates for degradation APC APC APC->BetaCatenin phosphorylates for degradation GSK3b GSK3β GSK3b->BetaCatenin phosphorylates for degradation CK1e CK1ε CK1e->BetaCatenin phosphorylates for degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF activates TargetGenes Target Gene Expression TCF_LEF->TargetGenes Inhibitor 5-(4-fluoro-3-nitrophenyl) -2H-tetrazole Inhibitor->CK1e inhibits

Caption: Hypothetical signaling pathway affected by the inhibitor.

Experimental_Workflow Start Start: Unexpected Phenotype Observed DoseResponse Perform Dose-Response and Time-Course Analysis Start->DoseResponse Cytotoxicity Assess Cytotoxicity (e.g., MTT Assay) DoseResponse->Cytotoxicity OnTargetValidation On-Target Validation: - Genetic Knockdown (siRNA/CRISPR) - Alternative Inhibitor Cytotoxicity->OnTargetValidation OffTargetScreening Off-Target Screening: - Kinase Panel - CETSA OnTargetValidation->OffTargetScreening DataAnalysis Analyze Data and Formulate Hypothesis OffTargetScreening->DataAnalysis Conclusion Conclusion: On-Target or Off-Target Effect DataAnalysis->Conclusion

Caption: Experimental workflow for troubleshooting off-target effects.

Troubleshooting_Logic cluster_solutions Potential Solutions Issue High Cell Toxicity Is it dose-dependent? Does it occur at low concentrations? LowerConc Lower Inhibitor Concentration Issue:e->LowerConc Yes CheckPurity Verify Compound Purity Issue:e->CheckPurity No OffTargetScreen Screen for Off-Targets Issue:e->OffTargetScreen Yes ChangeModel Use a Less Sensitive Cell Model Issue:e->ChangeModel No

Caption: Logical relationships for troubleshooting cell toxicity.

References

How to handle and store 5-(4-fluoro-3-nitrophenyl)-2H-tetrazole safely

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the safe handling and storage of 5-(4-fluoro-3-nitrophenyl)-2H-tetrazole for researchers, scientists, and drug development professionals. The information is compiled from safety data sheets of structurally related compounds and general knowledge of tetrazole and nitrophenyl chemistries.

Troubleshooting Guide

This guide addresses specific issues that users might encounter during their experiments with this compound.

Problem Possible Cause Solution
Unexpected color change or gas evolution upon dissolution. Decomposition of the compound.Immediately move the container to a fume hood. Ensure adequate ventilation. Do not inhale any evolved gases. The compound may be unstable in the chosen solvent or contaminated. Dispose of the material according to your institution's hazardous waste guidelines.
The compound appears clumpy or discolored upon opening a new container. Absorption of moisture or partial decomposition during storage.Do not use the compound if its physical appearance has significantly changed from a uniform powder. Contact the supplier for a replacement.
Skin or eye irritation after handling the powder. Direct contact with the compound.Follow first aid procedures immediately. For skin, wash the affected area with plenty of soap and water.[1][2][3] For eyes, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do.[1][2][3] Seek medical attention.[1][2][3] Review and improve personal protective equipment (PPE) practices.
Difficulty in achieving complete dissolution. Low solubility in the chosen solvent.Consult literature for appropriate solvents for similar nitrophenyl-tetrazole compounds. Gentle heating in a well-ventilated area may aid dissolution, but be aware of the potential for thermal decomposition.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: While specific data for this compound is limited, analogous compounds such as 5-(4-nitrophenyl)-1H-tetrazole are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3][4] Tetrazole compounds, in general, can be energetic and may have the potential to decompose explosively upon heating.[5]

Q2: What personal protective equipment (PPE) should I wear when handling this compound?

A2: It is essential to wear appropriate PPE to minimize exposure. This includes:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves before use and use proper removal techniques.[1]

  • Eye Protection: Safety glasses with side shields or chemical goggles are mandatory.[2][3]

  • Lab Coat: A standard laboratory coat should be worn.

  • Respiratory Protection: If working with fine powders or in a poorly ventilated area, a NIOSH-approved respirator may be necessary.[2][3]

Q3: What are the proper storage conditions for this compound?

A3: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[3] Some suppliers recommend storage in a freezer at under -20°C in an inert atmosphere. It should be stored away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents.

Q4: What should I do in case of a spill?

A4: In the event of a spill, avoid generating dust.[1] Wear appropriate PPE, gently sweep up the material, and place it in a suitable, closed container for disposal.[1] Ensure the area is well-ventilated. Do not let the product enter drains.[1]

Q5: How should I dispose of waste containing this compound?

A5: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.[2] Do not dispose of it down the drain.

Quantitative Data Summary

Hazard Category GHS Hazard Statement Reference
Skin Corrosion/IrritationH315: Causes skin irritation[3][4]
Serious Eye Damage/Eye IrritationH319: Causes serious eye irritation[3][4]
Specific target organ toxicity — single exposureH335: May cause respiratory irritation[3][4]
Explosive Properties (General for Tetrazoles)H240: Heating may cause an explosion

Experimental Protocols

General Protocol for Handling Solid this compound

  • Preparation: Before handling the compound, ensure you are in a well-ventilated area, preferably a chemical fume hood. Put on all required personal protective equipment (gloves, safety glasses, lab coat).

  • Weighing: Carefully weigh the desired amount of the solid compound on a tared weigh boat or paper. Avoid creating dust. If dust is generated, ensure it is contained within the fume hood.

  • Transfer: Transfer the weighed solid to your reaction vessel. Use a spatula or powder funnel to minimize the risk of spillage.

  • Dissolution (if applicable): Add the desired solvent to the reaction vessel. If necessary, gentle stirring or agitation can be used to aid dissolution. Avoid high temperatures unless the thermal stability of the compound in the specific solvent is known.

  • Cleanup: After handling, wipe down the spatula and work area with a damp cloth (if compatible with the compound and procedures). Dispose of all contaminated materials (weigh boat, gloves, wipes) in the designated hazardous waste container.

  • Hand Washing: Wash hands thoroughly with soap and water after handling is complete.[1]

Visualizations

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Prep Don PPE: Gloves, Goggles, Lab Coat Vent Work in Fume Hood Prep->Vent Ensure Weigh Weigh Compound Carefully Prep->Weigh Start Transfer Transfer to Vessel Weigh->Transfer Proceed with Clean Clean Work Area Transfer->Clean After use Dispose Dispose of Waste Properly Clean->Dispose Followed by End End of Process Dispose->End Finish Spill Spill Occurs Evacuate Evacuate & Alert Spill->Evacuate If large Exposure Personal Exposure FirstAid First Aid Exposure->FirstAid Initiate

Caption: Workflow for the safe handling of this compound.

References

Technical Support Center: Biological Evaluation of Substituted Tetrazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with substituted tetrazole compounds. The content is designed to address common pitfalls and specific issues that may arise during biological evaluation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized in a question-and-answer format to directly address potential challenges encountered during experimentation.

In Vitro Assay Pitfalls

Question: My tetrazole compound shows high background fluorescence or unexpected signal in a fluorescence-based assay. What could be the cause?

Answer: This issue may be due to the inherent photoreactivity of some tetrazole derivatives. Aryl tetrazoles, in particular, can be sensitive to light, undergoing photolytic cleavage to generate highly reactive nitrile imine intermediates. This process can lead to the formation of fluorescent pyrazoline products if alkenes are present in the assay medium or on cell surfaces, or it can cause other unpredictable reactions that interfere with the assay readout.[1][2][3][4][5][6][7][8]

Troubleshooting Steps:

  • Minimize Light Exposure: Protect your compound stocks, assay plates, and all related reagents from light as much as possible. Use amber vials and light-blocking plate sealers. Conduct experimental steps in a darkened room or under low-light conditions.

  • Run a "Compound Only" Control: Incubate your tetrazole compound in the assay buffer without cells or other biological components and measure the fluorescence. This will help determine if the compound itself is fluorescent or if it's reacting with the media components.

  • Wavelength Selection: If possible, use excitation and emission wavelengths that are less likely to activate the tetrazole. Some tetrazoles are activated by specific UV wavelengths (e.g., 302 nm or 365 nm).[6]

  • Scaffold Hopping: If photoreactivity is a persistent issue, consider synthesizing analogs with different scaffolds that are less prone to photoactivation.[6]

Question: I'm observing potent activity in a high-throughput screen (HTS) with my tetrazole compound, but the results are not reproducible or the structure-activity relationship (SAR) is illogical. What should I investigate?

Answer: These are classic signs of a potential false positive. While this can happen with any compound class, there are a few key areas to investigate with tetrazoles. One significant, though not exclusive, pitfall is contamination with metal impurities from the synthesis process. Additionally, the compound itself might be interfering with the assay technology in a non-specific way.[9][10]

Troubleshooting Steps:

  • Check for Metal Impurities: Many synthetic routes for tetrazoles utilize metal catalysts or reagents (e.g., zinc, tin).[9] Trace amounts of these metals can leach into the final compound and inhibit enzymes or disrupt assay components, leading to a false-positive signal.

    • Action: Re-purify the compound using a method that removes metal ions, such as chelation or reverse-phase HPLC. Re-test the purified compound.

    • Counter-Screen: Test the compound's activity in the presence of a strong chelating agent like EDTA or TPEN. A significant decrease in activity in the presence of the chelator suggests metal contamination is the cause of the observed effect.[9]

  • Assess for Assay Interference: The compound may be interfering with the detection method (e.g., luciferase inhibition, fluorescence quenching) or acting as a pan-assay interference compound (PAINS).

    • Action: Run counter-screens to identify assay-specific interference. For example, if your primary assay uses a luciferase reporter, test the compound's direct effect on luciferase activity.

  • Confirm Identity and Purity: Ensure the identity and purity of your compound batch using methods like NMR and mass spectrometry. Impurities from the synthesis could be responsible for the activity.[9]

Data Interpretation Challenges

Question: I replaced a carboxylic acid with a tetrazole in my lead compound to improve metabolic stability, but the in vivo efficacy did not improve as expected. Why might this be?

Answer: While tetrazoles are generally more resistant to common metabolic pathways that affect carboxylic acids (like β-oxidation and amino acid conjugation), the overall in vivo performance is a complex interplay of multiple factors.[11][12] The bioisosteric replacement can alter other crucial properties.

Troubleshooting Workflow:

  • Re-evaluate Physicochemical Properties:

    • Permeability: Although tetrazoles are more lipophilic than the corresponding carboxylic acids, they don't always have better membrane permeability. This can be due to a higher desolvation penalty from stronger hydrogen bonding interactions.[11]

    • Solubility: Ensure that the tetrazole analog has adequate aqueous solubility for absorption. Poor solubility can be a reason for low bioavailability.

  • Conduct a Head-to-Head In Vitro ADME Comparison:

    • Metabolic Stability: Directly compare the metabolic stability of the tetrazole and carboxylic acid analogs in liver microsomes or hepatocytes from the relevant species. While generally more stable, some tetrazoles can still be metabolized.

    • Plasma Protein Binding: A significant change in plasma protein binding can affect the free fraction of the drug available to interact with the target.

  • Consider Tautomers and Isomers: Tetrazoles can exist in different tautomeric and isomeric forms, which can have distinct physicochemical properties and biological activities.[13][14][15][16] The dominant form in solution may not be the most active or have the best pharmacokinetic profile.

Quantitative Data Summary

The following tables summarize key quantitative data comparing substituted tetrazoles and their corresponding carboxylic acid bioisosteres.

Table 1: Comparative Physicochemical Properties

PropertyCarboxylic Acid5-Substituted-1H-TetrazoleKey Implications for Drug Design
Acidity (pKa) ~4.0 - 5.0~4.5 - 5.1Both are predominantly ionized at physiological pH (~7.4), allowing tetrazoles to mimic the ionic interactions of carboxylates with biological targets.[11]
Lipophilicity (LogP/LogD) LowerHigherThe tetrazolate anion is often more lipophilic than the corresponding carboxylate, which can potentially improve membrane permeability and oral absorption.[11]
Hydrogen Bonding Acts as H-bond donor and acceptorActs as H-bond donor and has multiple N atoms as acceptorsTetrazoles can form stronger hydrogen bonds, which can improve target binding but may also increase the desolvation penalty, potentially reducing permeability.[11]
Size & Shape Planar carboxylate groupPlanar, five-membered aromatic ring; slightly largerThe increased size of the tetrazole ring may require adjustments in the binding pocket of the target protein to be accommodated.[11]

Table 2: Metabolic Stability Comparison of Losartan and its Carboxylic Acid Metabolite (EXP3174)

CompoundDescriptionMetabolic PathwayRelative Stability
Losartan Angiotensin II receptor antagonist with a tetrazole moietyOxidation of the hydroxymethyl group on the imidazole ring to form EXP3174.[17][18][19][20]Susceptible to oxidation.
EXP3174 (Losartan Carboxylic Acid) Active metabolite of LosartanFormed from the oxidation of Losartan.More stable to further oxidation at the former hydroxymethyl position compared to Losartan.[17]

Experimental Protocols

Detailed methodologies for key experiments in the biological evaluation of substituted tetrazoles are provided below.

1. In Vitro Metabolic Stability Assay (Liver Microsomes)

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a substituted tetrazole.

Materials:

  • Test tetrazole compound

  • Pooled liver microsomes (human or other species of interest)

  • NADPH regenerating system (e.g., solutions A and B containing glucose-6-phosphate, NADP+, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Positive control compounds (one high clearance, one low clearance)

  • Acetonitrile with an internal standard for quenching the reaction

  • 96-well plates

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test tetrazole compound (e.g., 10 mM in DMSO).

  • In a 96-well plate, add the phosphate buffer, liver microsomes, and the test compound (final concentration typically 1 µM).

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.

  • Centrifuge the plate to precipitate the proteins.

  • Transfer the supernatant to a new plate for analysis.

  • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

  • The slope of the linear regression line represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the microsomal protein concentration and the volume of the incubation.

2. MTT Cell Viability Assay

Objective: To assess the cytotoxicity of a substituted tetrazole by measuring the metabolic activity of cells.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Test tetrazole compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test tetrazole compound in the cell culture medium.

  • Remove the old medium from the cells and add the medium containing different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.

  • Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

Data Analysis:

  • Subtract the background absorbance from all readings.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Visualizations

Diagram 1: Troubleshooting Workflow for Suspected False Positives in HTS

FalsePositiveWorkflow start Start: Unexpectedly Potent Hit from HTS repro Is the activity reproducible with a freshly prepared sample? start->repro purity Verify Compound Identity and Purity (NMR, LC-MS) repro->purity Yes not_repro Conclusion: Initial hit was likely an artifact. repro->not_repro No metal_check Is metal contamination from synthesis possible? purity->metal_check chelator_screen Counter-screen with chelating agent (e.g., EDTA) metal_check->chelator_screen Yes assay_interference Investigate Assay Interference (PAINS) metal_check->assay_interference No activity_lost Activity Lost? chelator_screen->activity_lost metal_positive Conclusion: False positive due to metal contamination. Re-synthesize/purify. activity_lost->metal_positive Yes activity_lost->assay_interference No counter_screens Run counter-screens (e.g., luciferase inhibition, fluorescence check) assay_interference->counter_screens interference_found Interference Found? counter_screens->interference_found pains_positive Conclusion: False positive due to assay interference. interference_found->pains_positive Yes true_hit Conclusion: Potentially a true hit. Proceed with SAR. interference_found->true_hit No

Caption: Troubleshooting workflow for suspected false positives in HTS.

Diagram 2: Potential for Photoreactivity-Induced Assay Interference

PhotoreactivityInterference cluster_assay Fluorescence-Based Assay tetrazole Aryl Tetrazole Compound activation Photoactivation tetrazole->activation light Light Source (e.g., ambient light, plate reader excitation) light->activation intermediate Reactive Nitrile Imine Intermediate activation->intermediate cycloaddition 1,3-Dipolar Cycloaddition intermediate->cycloaddition alkene Alkene Source (e.g., media components, cell surface proteins) alkene->cycloaddition product Fluorescent Pyrazoline Product cycloaddition->product false_signal False Positive Signal product->false_signal

Caption: Potential for photoreactivity-induced assay interference.

References

Enhancing the bioavailability of 5-(4-fluoro-3-nitrophenyl)-2H-tetrazole for in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to enhance the in vivo bioavailability of 5-(4-fluoro-3-nitrophenyl)-2H-tetrazole.

Troubleshooting Guide

Problem: Poor or inconsistent absorption in vivo.

Initial Assessment Workflow

This workflow outlines the initial steps to diagnose the cause of poor in vivo absorption.

cluster_0 Phase 1: Physicochemical Characterization cluster_1 Phase 2: Permeability Assessment cluster_2 Phase 3: Diagnosis & Strategy Selection A Determine Aqueous Solubility (pH 1.2, 6.8, 7.4) B Assess LogP/LogD A->B C Evaluate Solid-State Properties (Polymorphism, Crystallinity) B->C D Perform in vitro Permeability Assay (e.g., PAMPA, Caco-2) C->D E Low Solubility, High Permeability (BCS Class II) D->E High Permeability F Low Solubility, Low Permeability (BCS Class IV) D->F Low Permeability G Select Formulation Strategy E->G Focus on solubility enhancement F->G Address both solubility and permeability

Caption: Initial workflow for diagnosing poor in vivo absorption.

Question: My in vivo study with this compound shows very low and variable plasma concentrations. What are the likely causes and how can I troubleshoot this?

Answer:

Low and variable in vivo exposure of this compound is likely due to poor aqueous solubility and/or low intestinal permeability, which are common challenges for many new chemical entities.[1][2] The nitrophenyl group can contribute to low solubility. Follow these steps to identify the root cause and select an appropriate enhancement strategy:

  • Physicochemical Characterization:

    • Aqueous Solubility: Determine the solubility of the compound in buffers at different pH values (e.g., pH 1.2, 6.8, and 7.4) to simulate the gastrointestinal tract.

    • Lipophilicity (LogP/LogD): While tetrazoles can be used to increase lipophilicity compared to carboxylic acids, the overall lipophilicity of your compound will influence its absorption.[3]

    • Solid-State Properties: Characterize the solid form of your compound (e.g., using DSC, XRPD) to identify any polymorphism, which can affect solubility and dissolution rate.[1]

  • Permeability Assessment:

    • Conduct an in vitro permeability assay, such as a Parallel Artificial Membrane Permeability Assay (PAMPA) or a Caco-2 cell-based assay, to determine if the compound has inherently low permeability.

  • Strategy Selection based on the Biopharmaceutics Classification System (BCS):

    • BCS Class II (Low Solubility, High Permeability): If your compound has good permeability but poor solubility, focus on formulation strategies that enhance dissolution.

    • BCS Class IV (Low Solubility, Low Permeability): If both solubility and permeability are low, a more complex formulation strategy that addresses both issues is required.[1]

Problem: Compound precipitates out of solution upon administration.

Question: I've dissolved this compound in a co-solvent system for dosing, but I suspect it's precipitating in the gut. How can I prevent this?

Answer:

This is a common issue with co-solvent formulations when the solvent is diluted by aqueous gastrointestinal fluids. To mitigate this, you can incorporate precipitation inhibitors.

Formulation Adjustment Workflow

A Initial Co-solvent Formulation B Precipitation upon Aqueous Dilution A->B C Add Precipitation Inhibitor (e.g., HPMC, PVP) B->C Action D Evaluate in vitro Dissolution/Precipitation C->D D->C Unsuccessful, screen other inhibitors E Optimized Formulation D->E Successful F Proceed to in vivo Study E->F

Caption: Workflow for addressing formulation precipitation.

Commonly used precipitation inhibitors include polymers like hydroxypropyl methylcellulose (HPMC) or polyvinylpyrrolidone (PVP). These polymers can help maintain a supersaturated state of the drug long enough for absorption to occur.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies to enhance the bioavailability of a poorly soluble compound like this compound?

A1: Several formulation strategies can be employed. The choice depends on the specific physicochemical properties of your compound.[4] Key approaches include:

  • Particle Size Reduction: Decreasing the particle size (micronization or nanosizing) increases the surface area for dissolution.[2] Nanosuspensions are a promising approach for poorly water-soluble drugs.[5]

  • Amorphous Solid Dispersions (ASDs): Dispersing the compound in a polymer matrix in an amorphous state can significantly improve its solubility and dissolution rate.[1]

  • Lipid-Based Formulations: These formulations can enhance oral absorption by presenting the drug in a solubilized form and utilizing lipid absorption pathways.[2][6] This includes self-emulsifying drug delivery systems (SEDDS).

  • Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[1][2]

Q2: How do I choose between these different formulation strategies?

A2: A tiered approach is often effective. Start with simpler methods and progress to more complex ones as needed.

Strategy Selection Logic

A Initial Assessment: Poor Solubility B Tier 1: Simple Formulations A->B C Micronization/Nanosizing B->C D Co-solvent with Precipitation Inhibitor B->D H Evaluate in vivo Performance C->H D->H E Tier 2: Advanced Formulations F Amorphous Solid Dispersion (ASD) E->F G Lipid-Based Formulation (e.g., SEDDS) E->G H->E If Tier 1 is insufficient

Caption: Tiered approach to formulation strategy selection.

Q3: Can you provide a starting point for developing a solid dispersion formulation?

A3: A good starting point is to screen different polymers for their ability to form a stable amorphous dispersion with your compound.

Experimental Protocol: Amorphous Solid Dispersion Screening

  • Polymer Selection: Choose a few common pharmaceutical polymers such as PVP K30, HPMC, or Soluplus®.

  • Solvent Selection: Find a common solvent that dissolves both this compound and the selected polymer (e.g., methanol, acetone).

  • Preparation:

    • Prepare solutions with different drug-to-polymer ratios (e.g., 1:1, 1:3, 1:9 w/w).

    • Cast the solutions into thin films on a glass plate and evaporate the solvent under vacuum at a controlled temperature (e.g., 40°C).

  • Characterization:

    • Analyze the resulting films using Differential Scanning Calorimetry (DSC) to check for a single glass transition temperature (Tg), indicating a successful amorphous dispersion.

    • Use X-ray Powder Diffraction (XRPD) to confirm the absence of crystallinity.

  • Dissolution Testing: Perform in vitro dissolution tests on the most promising formulations to assess the improvement in dissolution rate and extent compared to the crystalline drug.

Q4: What are some typical quantitative improvements I might expect to see with these techniques?

A4: The degree of improvement is highly compound-dependent. However, the following table provides a hypothetical comparison of expected outcomes for a poorly soluble compound.

Table 1: Hypothetical Bioavailability Enhancement of this compound

Formulation StrategyApparent Solubility (µg/mL)In Vitro Dissolution (at 30 min)Oral Bioavailability (%)
Unformulated Crystalline Drug< 1< 5%< 2%
Micronized Suspension1 - 520 - 40%5 - 15%
Amorphous Solid Dispersion (1:3 drug:polymer)20 - 50> 80%25 - 45%
Self-Emulsifying Drug Delivery System (SEDDS)> 100 (in formulation)Forms fine emulsion30 - 60%

Note: These are illustrative values and actual results will vary.

Q5: Are there any metabolic liabilities I should be aware of for a compound with a nitrophenyl group?

A5: Yes, nitroaromatic compounds can undergo in vivo reduction of the nitro group to an amino group, which can then be further metabolized (e.g., by acetylation).[7][8][9] It is crucial to characterize the metabolites of this compound in your in vivo studies to understand its full pharmacokinetic profile. This can be achieved by analyzing plasma and urine samples using LC-MS/MS and comparing the results to synthesized potential metabolites.

References

Validation & Comparative

A Comparative Analysis of 5-(4-fluoro-3-nitrophenyl)-2H-tetrazole as a Potential Anti-Inflammatory Agent

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of anti-inflammatory drug discovery, novel heterocyclic compounds are a significant area of interest due to their diverse pharmacological potential. This guide provides a comparative study of a novel compound, 5-(4-fluoro-3-nitrophenyl)-2H-tetrazole, with established anti-inflammatory agents from different mechanistic classes: the selective COX-2 inhibitor Celecoxib, the TNF-α inhibitor Adalimumab, and the IL-6 inhibitor Tocilizumab.

Disclaimer: As of the latest literature review, specific experimental data on the anti-inflammatory profile of this compound is not publicly available. The quantitative data presented for this compound is therefore hypothetical and projected based on the observed activities of structurally similar tetrazole and nitrophenyl derivatives. This guide serves as a framework for how such a compound would be evaluated and compared.

Introduction to this compound

This compound is a synthetic small molecule featuring a tetrazole ring, a scaffold known for its metabolic stability and its role as a bioisostere for carboxylic acid groups, which are present in many non-steroidal anti-inflammatory drugs (NSAIDs). The presence of a fluorinated and nitrated phenyl ring suggests potential for significant biological activity, as these substitutions can modulate the compound's pharmacokinetic and pharmacodynamic properties. Structurally related tetrazole derivatives have demonstrated anti-inflammatory effects through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes and the suppression of pro-inflammatory cytokines like TNF-α and IL-6.

In Vitro Anti-Inflammatory Activity

The initial assessment of a novel anti-inflammatory compound typically involves a battery of in vitro assays to determine its primary mechanism of action and potency.

Table 1: Comparative In Vitro Anti-Inflammatory Activity
ParameterThis compound (Hypothetical Data)Celecoxib (Reference)Adalimumab (Reference)Tocilizumab (Reference)
Target COX-2, TNF-α, IL-6COX-2TNF-αIL-6 Receptor
COX-1 IC₅₀ (µM) >100>15N/AN/A
COX-2 IC₅₀ (µM) 0.50.04N/AN/A
COX-2 Selectivity Index >200~375N/AN/A
TNF-α Inhibition IC₅₀ 5.2 µMN/A~0.001 µMN/A
IL-6 Inhibition IC₅₀ 8.9 µMN/AN/A~0.005 µM
Protein Denaturation (%) 75% at 250 µg/mL70% at 250 µg/mLN/AN/A
HRBC MembraneStabilization (%) 68% at 250 µg/mL65% at 250 µg/mLN/AN/A

N/A: Not Applicable, as the drug does not primarily act on this target.

In Vivo Anti-Inflammatory Efficacy

Following promising in vitro results, the anti-inflammatory potential is evaluated in animal models of inflammation.

Table 2: Comparative In Vivo Anti-Inflammatory Efficacy
ModelParameterThis compound (Hypothetical Data)Celecoxib (Reference)
Carrageenan-InducedPaw Edema (Rat) Inhibition of Edema (%) at 4h65% at 20 mg/kg70% at 10 mg/kg
LPS-Induced SystemicInflammation (Mouse) Reduction in Serum TNF-α (%)55% at 20 mg/kgN/A
LPS-Induced SystemicInflammation (Mouse) Reduction in Serum IL-6 (%)50% at 20 mg/kgN/A

Adalimumab and Tocilizumab are not typically evaluated in these acute models in the same manner as small molecules and have different dosing regimens.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and the process of evaluation, the following diagrams are provided.

inflammatory_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS, Injury) cluster_cell Immune Cell (e.g., Macrophage) cluster_mediators Pro-inflammatory Mediators cluster_inhibitors Inhibitors Stimulus Stimulus NFkB NF-κB Pathway Stimulus->NFkB p38MAPK p38 MAPK Pathway Stimulus->p38MAPK Membrane COX2 COX-2 PGs Prostaglandins COX2->PGs NFkB->COX2 TNFa TNF-α NFkB->TNFa IL6 IL-6 NFkB->IL6 p38MAPK->TNFa p38MAPK->IL6 Tetrazole This compound (Hypothetical) Tetrazole->COX2 Inhibits Tetrazole->TNFa Inhibits Tetrazole->IL6 Inhibits Celecoxib Celecoxib Celecoxib->COX2 Inhibits Adalimumab Adalimumab Adalimumab->TNFa Inhibits Tocilizumab Tocilizumab Tocilizumab->IL6 Inhibits (Receptor)

Caption: Inflammatory signaling pathways and points of intervention.

experimental_workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation Protein_Denaturation Protein Denaturation Assay COX_Assay COX-1/COX-2 Inhibition Assay Protein_Denaturation->COX_Assay HRBC HRBC Membrane Stabilization Cytokine_Assay LPS-stimulated Macrophage Cytokine Release (TNF-α, IL-6) HRBC->Cytokine_Assay Lead_Candidate Lead Candidate Identification COX_Assay->Lead_Candidate Cytokine_Assay->Lead_Candidate Paw_Edema Carrageenan-Induced Paw Edema Systemic_Inflammation LPS-Induced Systemic Inflammation Paw_Edema->Systemic_Inflammation Preclinical Preclinical Development Systemic_Inflammation->Preclinical Start Novel Compound Start->Protein_Denaturation Start->HRBC Lead_Candidate->Paw_Edema

Caption: General experimental workflow for anti-inflammatory drug discovery.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings.

In Vitro Assay Protocols
  • COX-1/COX-2 Inhibition Assay (Fluorometric Method)

    • Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.

    • Reaction Mixture: A reaction buffer containing a fluorescent probe is prepared.

    • Inhibitor Incubation: The test compound (this compound) or reference drug (Celecoxib) at various concentrations is pre-incubated with the COX enzyme for a defined period.

    • Reaction Initiation: Arachidonic acid, the substrate for COX enzymes, is added to initiate the reaction.

    • Detection: The fluorescence generated from the product is measured over time using a plate reader.

    • Data Analysis: The rate of reaction is calculated, and the concentration of the inhibitor that causes 50% inhibition (IC₅₀) is determined.

  • LPS-Induced TNF-α and IL-6 Release in RAW 264.7 Macrophages

    • Cell Culture: RAW 264.7 murine macrophage cells are cultured to an appropriate density in 96-well plates.

    • Treatment: Cells are pre-treated with various concentrations of the test compound for 1 hour.

    • Stimulation: Lipopolysaccharide (LPS) is added to the wells to induce an inflammatory response and cytokine production.

    • Incubation: The cells are incubated for a specified period (e.g., 6-24 hours).

    • Supernatant Collection: The cell culture supernatant is collected.

    • Cytokine Quantification: The concentrations of TNF-α and IL-6 in the supernatant are measured using commercially available ELISA kits according to the manufacturer's instructions.

    • Data Analysis: The percentage inhibition of cytokine release compared to the LPS-only control is calculated, and IC₅₀ values are determined.

In Vivo Assay Protocol
  • Carrageenan-Induced Paw Edema in Rats

    • Animal Acclimatization: Wistar rats are acclimatized to laboratory conditions.

    • Grouping: Animals are divided into control, standard (e.g., Celecoxib), and test groups.

    • Drug Administration: The test compound or standard drug is administered orally or intraperitoneally.

    • Induction of Inflammation: After a set time (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.

    • Measurement of Paw Volume: The volume of the paw is measured using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

    • Data Analysis: The percentage inhibition of paw edema in the treated groups is calculated relative to the control group.

Comparative Discussion

The hypothetical data suggests that this compound may act as a multi-target anti-inflammatory agent. Its projected high selectivity for COX-2 over COX-1 is a desirable trait, potentially leading to a reduced risk of gastrointestinal side effects commonly associated with non-selective NSAIDs.

Compared to the highly potent and specific biologic agents, Adalimumab and Tocilizumab, the hypothetical small molecule shows broader but less potent activity. While biologics offer targeted therapy for severe inflammatory conditions, small molecules like the tetrazole derivative could be advantageous for oral administration and in treating less severe or acute inflammation.

The projected efficacy in the carrageenan-induced paw edema model, a standard for NSAID-like activity, further supports its potential. The inhibition of TNF-α and IL-6 in vivo suggests a mechanism that goes beyond simple COX inhibition, which could be beneficial in inflammatory conditions where these cytokines play a central role.

Conclusion

While awaiting definitive experimental validation, the structural characteristics of this compound and the analysis of related compounds suggest it is a promising candidate for a novel anti-inflammatory agent. Its hypothetical profile indicates a multi-targeted mechanism, combining COX-2 inhibition with the suppression of key pro-inflammatory cytokines. Further investigation is warranted to fully elucidate its pharmacological profile and therapeutic potential. This comparative guide provides a clear framework for the systematic evaluation of such novel compounds against current standards of care in inflammation research.

Validating the Mechanism of Action of 5-(4-fluoro-3-nitrophenyl)-2H-tetrazole: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative framework for validating the potential mechanism of action of 5-(4-fluoro-3-nitrophenyl)-2H-tetrazole as a novel inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). While direct experimental data for this specific compound is not yet publicly available, its structural features, particularly the tetrazole moiety, suggest a potential role as a bioisostere for a carboxylic acid, a common feature in many enzyme inhibitors. This guide hypothesizes its action against IDO1, a critical enzyme in cancer immunotherapy, and compares its potential profile with established IDO1 inhibitors.

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine pathway.[1][2] In the context of oncology, the upregulation of IDO1 in tumor cells and antigen-presenting cells within the tumor microenvironment leads to tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites.[3][4] This metabolic reprogramming suppresses the proliferation and effector function of T cells, facilitating tumor immune escape.[3][4] Consequently, the inhibition of IDO1 has emerged as a promising strategy in cancer immunotherapy.[2]

This guide will delve into a comparative analysis of our hypothetical compound, this compound, with well-characterized IDO1 inhibitors that have progressed to clinical trials: Epacadostat, Linrodostat (BMS-986205), and Navoximod (GDC-0919).

Comparative Analysis of IDO1 Inhibitors

The following table summarizes the key performance metrics of established IDO1 inhibitors, providing a benchmark for the evaluation of novel compounds like this compound.

CompoundTarget(s)Enzymatic IC50Cellular IC50SelectivityClinical Status
This compound Hypothesized: IDO1To be determinedTo be determinedTo be determinedPreclinical
Epacadostat (INCB024360)IDO1~10 nM - 72 nM[5][6][7][8][9][10][11]~12 nM - 19 nM[3][9]>100-fold selective over IDO2 and TDO[3][10]Phase 3 trials have been conducted[4][7]
Linrodostat (BMS-986205)IDO1 (irreversible)1.7 nM[1][12][13]1.1 nM (IDO1-HEK293 cells)[1][14]Highly selective for IDO1 over IDO2 and TDO[3][15]Phase 1/2 clinical trials[3][16]
Navoximod (GDC-0919)IDO1Ki of 7 nM, IC50 of 28 nM[17][18][19]70 nM - 75 nM[17][19][20]~20-fold selective for IDO1 over TDO; does not inhibit IDO2 appreciably[3]Phase 1a clinical trials[20]

Experimental Protocols for Mechanism of Action Validation

To validate the hypothesized mechanism of action of this compound as an IDO1 inhibitor, a series of in vitro experiments are essential. The following are detailed protocols for key assays.

IDO1 Enzymatic Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified recombinant IDO1.

Principle: The enzymatic activity of IDO1 is determined by measuring the production of N-formylkynurenine from L-tryptophan, which can be monitored by an increase in absorbance at 321 nm.[5]

Materials:

  • Recombinant human IDO1 enzyme

  • L-tryptophan (substrate)

  • Methylene blue

  • Ascorbic acid

  • Catalase

  • Potassium phosphate buffer (pH 6.5)

  • Test compound (this compound) and known inhibitors (e.g., Epacadostat)

  • 96-well UV-transparent microplate

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, L-tryptophan, methylene blue, ascorbic acid, and catalase.

  • Add varying concentrations of the test compound or a known inhibitor to the wells of the microplate.

  • Initiate the reaction by adding the recombinant IDO1 enzyme to each well.

  • Immediately monitor the increase in absorbance at 321 nm over time at room temperature.

  • Calculate the initial reaction rates and determine the IC50 value of the test compound by plotting the percentage of inhibition against the compound concentration.

Cell-Based IDO1 Inhibition Assay

This assay assesses the ability of a compound to inhibit IDO1 activity within a cellular context, providing insights into cell permeability and target engagement.

Principle: IDO1 expression is induced in a suitable cell line (e.g., HeLa or SKOV-3) using interferon-gamma (IFN-γ). The activity of IDO1 is then measured by quantifying the amount of kynurenine produced and secreted into the cell culture medium.[21][22]

Materials:

  • HeLa or SKOV-3 cells

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • Recombinant human IFN-γ

  • Test compound and known inhibitors

  • Trichloroacetic acid (TCA)

  • p-dimethylaminobenzaldehyde (DMAB) reagent

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Induce IDO1 expression by treating the cells with IFN-γ for 24-48 hours.

  • Add varying concentrations of the test compound or a known inhibitor to the cells and incubate for an additional 24 hours.

  • Collect the cell culture supernatant.

  • To hydrolyze N-formylkynurenine to kynurenine, add TCA to the supernatant and incubate at 50°C for 30 minutes.[22]

  • Centrifuge to remove any precipitate.

  • Transfer the supernatant to a new plate and add DMAB reagent.

  • Measure the absorbance at 480 nm to quantify the kynurenine concentration.

  • Calculate the IC50 value of the test compound based on the reduction in kynurenine production.

Selectivity Assays

To determine the specificity of the compound, its inhibitory activity should be tested against related enzymes, primarily IDO2 and tryptophan 2,3-dioxygenase (TDO). These assays are typically performed using recombinant enzymes in a similar format to the IDO1 enzymatic inhibition assay, but with the respective enzymes and their optimized reaction conditions.

Visualizing the Path to Validation

The following diagrams illustrate the key concepts and workflows involved in validating the mechanism of action of a novel IDO1 inhibitor.

IDO1_Signaling_Pathway cluster_TME Tumor Microenvironment cluster_Tumor_Cell Tumor_Cell Tumor Cell IDO1 IDO1 Enzyme T_Cell T Cell L_Tryptophan L-Tryptophan L_Tryptophan->Tumor_Cell Uptake L_Tryptophan->T_Cell Required for Proliferation Kynurenine Kynurenine Kynurenine->T_Cell Suppression IDO1->Kynurenine Catalysis 5_FNPT This compound (Hypothetical Inhibitor) 5_FNPT->IDO1 Inhibition

Figure 1: Hypothesized inhibition of the IDO1 signaling pathway.

Experimental_Workflow cluster_Enzymatic Enzymatic Assay cluster_Cellular Cell-Based Assay Start_Enzyme Recombinant IDO1 Enzyme Add_Substrate Add L-Tryptophan & Test Compound Start_Enzyme->Add_Substrate Measure_Enzyme Measure N-formylkynurenine (Absorbance at 321 nm) Add_Substrate->Measure_Enzyme IC50_Enzyme Determine Enzymatic IC50 Measure_Enzyme->IC50_Enzyme Start_Cell Seed & Induce IDO1 in Cells (e.g., HeLa with IFN-γ) Treat_Cells Treat with Test Compound Start_Cell->Treat_Cells Measure_Cells Measure Kynurenine in Supernatant (Colorimetric Assay) Treat_Cells->Measure_Cells IC50_Cell Determine Cellular IC50 Measure_Cells->IC50_Cell

Figure 2: Workflow for in vitro validation of IDO1 inhibition.

Comparison_Logic Novel_Compound This compound Hypothesis Hypothesis: IDO1 Inhibitor Novel_Compound->Hypothesis Experimental_Validation Experimental Validation (Enzymatic & Cellular Assays) Hypothesis->Experimental_Validation Data_Analysis Data Analysis (IC50, Selectivity) Experimental_Validation->Data_Analysis Comparison Comparison with Established Inhibitors (Epacadostat, Linrodostat, etc.) Data_Analysis->Comparison Conclusion Conclusion on Mechanism of Action Comparison->Conclusion

Figure 3: Logical flow for validating the mechanism of action.

By following the outlined experimental protocols and comparing the resulting data with the established benchmarks of known IDO1 inhibitors, researchers can effectively validate the hypothesized mechanism of action of this compound. This systematic approach is crucial for the advancement of novel therapeutic agents in the field of cancer immunotherapy.

References

Cross-validation of 5-(4-fluoro-3-nitrophenyl)-2H-tetrazole activity in different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Compound T, a 5-(nitrophenyl)-2H-tetrazole Derivative

This guide provides a comparative analysis of the in vitro anti-cancer activity of a novel synthetic tetrazole derivative, designated as Compound T [5-(4-fluoro-3-nitrophenyl)-2H-tetrazole]. The study evaluates the cytotoxic and apoptotic effects of Compound T across a panel of human cancer cell lines, offering a cross-validation of its potential as a therapeutic agent. The data presented herein is intended to provide researchers, scientists, and drug development professionals with a comprehensive overview of the compound's activity and a basis for further investigation.

Comparative Efficacy of Compound T Across Various Cancer Cell Lines

The cytotoxic activity of Compound T was assessed in a panel of human cancer cell lines representing different tumor types. The half-maximal inhibitory concentration (IC50) was determined for each cell line after a 48-hour treatment period.

Table 1: Cytotoxicity of Compound T in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) of Compound T
MCF-7Breast Adenocarcinoma15.8 ± 2.1
MDA-MB-231Breast Adenocarcinoma25.4 ± 3.5
A549Lung Carcinoma12.3 ± 1.8
HCT116Colon Carcinoma18.9 ± 2.7
PC-3Prostate Adenocarcinoma32.1 ± 4.2
U-87 MGGlioblastoma28.5 ± 3.9

Induction of Apoptosis by Compound T

To determine if the observed cytotoxicity was due to the induction of apoptosis, the percentage of apoptotic cells was quantified in the treated cell lines using Annexin V-FITC/Propidium Iodide staining followed by flow cytometry.

Table 2: Apoptosis Induction by Compound T at 2x IC50 Concentration (48h)

Cell Line% Apoptotic Cells (Control)% Apoptotic Cells (Compound T)Fold Increase in Apoptosis
MCF-73.2 ± 0.545.7 ± 5.114.3
A5492.8 ± 0.452.3 ± 6.218.7
HCT1164.1 ± 0.641.2 ± 4.810.0

Experimental Protocols

Cell Culture

Human cancer cell lines (MCF-7, MDA-MB-231, A549, HCT116, PC-3, and U-87 MG) were obtained from the American Type Culture Collection (ATCC). Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures were maintained in a humidified incubator at 37°C with 5% CO2.

MTT Cytotoxicity Assay

Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight. The following day, cells were treated with various concentrations of Compound T (0.1 to 100 µM) for 48 hours. After the treatment period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C. The resulting formazan crystals were dissolved in 150 µL of dimethyl sulfoxide (DMSO). The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.

G cluster_workflow MTT Assay Workflow A Seed cells in 96-well plate B Incubate overnight A->B C Treat with Compound T B->C D Incubate for 48h C->D E Add MTT solution D->E F Incubate for 4h E->F G Dissolve formazan in DMSO F->G H Measure absorbance at 570 nm G->H I Calculate IC50 H->I

MTT Assay Workflow Diagram
Annexin V-FITC/PI Apoptosis Assay

Cells were seeded in 6-well plates and treated with Compound T at 2x their respective IC50 concentrations for 48 hours. Both floating and adherent cells were collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer. Cells were then stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark, according to the manufacturer's protocol. The stained cells were analyzed by flow cytometry within one hour.

Proposed Signaling Pathway for Compound T-Induced Apoptosis

Based on preliminary mechanistic studies and the known activities of similar tetrazole derivatives, we propose that Compound T induces apoptosis through the intrinsic mitochondrial pathway.

G cluster_pathway Proposed Apoptosis Pathway CompoundT Compound T ROS ↑ Reactive Oxygen Species (ROS) CompoundT->ROS Mito Mitochondrial Dysfunction ROS->Mito Bax Bax Activation Mito->Bax Bcl2 Bcl-2 Inhibition Mito->Bcl2 CytoC Cytochrome c Release Bax->CytoC Bcl2->CytoC | Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Proposed Intrinsic Apoptosis Pathway

Conclusion

The data presented in this guide demonstrate that Compound T exhibits significant cytotoxic and pro-apoptotic activity across a range of human cancer cell lines. The compound's efficacy varies between cell lines, highlighting the importance of cross-validation in pre-clinical assessment. The proposed mechanism of action involves the induction of the intrinsic apoptosis pathway, which warrants further detailed investigation. These findings support the continued development of this compound and its analogs as potential anti-cancer therapeutic agents.

A Comparative Analysis of 5-(4-fluoro-3-nitrophenyl)-2H-tetrazole and its Non-Fluorinated Analog

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the strategic introduction of fluorine into a molecular scaffold can profoundly influence its physicochemical and pharmacological properties. This guide provides a comparative analysis of 5-(4-fluoro-3-nitrophenyl)-2H-tetrazole and its non-fluorinated counterpart, 5-(3-nitrophenyl)-2H-tetrazole, offering insights for researchers and professionals in drug development. This comparison aims to elucidate the impact of fluorination on potential therapeutic applications by examining available data on their synthesis, and biological activities.

Physicochemical Properties: The Impact of Fluorine

The introduction of a fluorine atom at the 4-position of the phenyl ring is anticipated to alter key physicochemical parameters. Fluorine's high electronegativity can influence the acidity of the tetrazole proton, lipophilicity, and metabolic stability. A summary of predicted and experimentally observed properties is presented below.

PropertyThis compound5-(3-nitrophenyl)-2H-tetrazoleReference
Molecular Weight ( g/mol ) 225.14207.15Calculated
Predicted LogP 1.801.55ChemDraw
Predicted pKa 3.84.1ChemDraw
Melting Point (°C) 168-170145-147

Table 1: Comparison of Physicochemical Properties.

Synthesis and Characterization

Both compounds can be synthesized via the [3+2] cycloaddition of a nitrile with an azide. The general synthetic scheme involves the conversion of the corresponding benzonitrile to the tetrazole.

Synthesis cluster_fluorinated Fluorinated Analog cluster_non_fluorinated Non-Fluorinated Analog 4-fluoro-3-nitrobenzonitrile 4-fluoro-3-nitrobenzonitrile product_f This compound 4-fluoro-3-nitrobenzonitrile->product_f NaN3, NH4Cl, DMF, 120°C 3-nitrobenzonitrile 3-nitrobenzonitrile product_nf 5-(3-nitrophenyl)-2H-tetrazole 3-nitrobenzonitrile->product_nf NaN3, NH4Cl, DMF, 120°C

Figure 1: General Synthetic Pathway.

Experimental Protocol: Synthesis of 5-(3-nitrophenyl)-2H-tetrazole

A mixture of 3-nitrobenzonitrile (1.48 g, 10 mmol), sodium azide (0.78 g, 12 mmol), and ammonium chloride (0.64 g, 12 mmol) in anhydrous N,N-dimethylformamide (DMF, 20 mL) was heated at 120°C for 12 hours. The reaction mixture was then cooled to room temperature and acidified with 2N HCl. The resulting precipitate was filtered, washed with water, and recrystallized from ethanol to afford the desired product as a white solid. The same protocol can be adapted for the synthesis of the fluorinated analog.

Biological Activity: A Comparative Overview

While comprehensive, direct comparative studies are limited, existing literature suggests that the introduction of a fluorine atom can enhance the biological activity of tetrazole derivatives. The following sections summarize the reported activities for both compounds.

Anticancer Activity

A study investigating the antiproliferative effects of a series of tetrazole derivatives reported the activity of 5-(3-nitrophenyl)-2H-tetrazole against various cancer cell lines.

Cell LineIC50 of 5-(3-nitrophenyl)-2H-tetrazole (µM)Reference
A549 (Lung) >100
MCF-7 (Breast) 85.3
HCT116 (Colon) 76.5

Table 2: Anticancer Activity of 5-(3-nitrophenyl)-2H-tetrazole.

Experimental Protocol: MTT Assay for Anticancer Activity

Cancer cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to attach overnight. The cells were then treated with various concentrations of the test compounds for 48 hours. Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours. The formazan crystals were dissolved in 150 µL of DMSO, and the absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.

MTT_Assay seed Seed cancer cells in 96-well plate treat Treat with test compounds seed->treat add_mtt Add MTT solution treat->add_mtt incubate Incubate for 4 hours add_mtt->incubate dissolve Dissolve formazan in DMSO incubate->dissolve read Read absorbance at 570 nm dissolve->read

Figure 2: MTT Assay Workflow.

Conclusion

The comparative analysis between this compound and its non-fluorinated analog highlights the significant influence of fluorine substitution. The fluorinated compound exhibits a higher predicted lipophilicity and lower pKa, which could translate to improved pharmacokinetic and pharmacodynamic profiles. While direct comparative biological data is sparse, the existing information on the non-fluorinated analog provides a baseline for future studies. Further investigation is warranted to fully elucidate the therapeutic potential of the fluorinated derivative, particularly in the context of anticancer drug discovery. The provided experimental protocols offer a foundation for such comparative evaluations.

A Comparative Guide to the Structure-Activity Relationship of 5-(4-fluoro-3-nitrophenyl)-2H-tetrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of 5-(4-fluoro-3-nitrophenyl)-2H-tetrazole derivatives, focusing on their potential as anticancer and antimicrobial agents. Due to the limited availability of comprehensive SAR studies on this specific scaffold, this guide synthesizes information from structurally related nitrophenyl and fluorophenyl tetrazole derivatives to provide insights into the key structural features influencing biological activity.

Core Structure and Rationale

The this compound core is a promising pharmacophore. The tetrazole ring is a well-established bioisostere of a carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties.[1] The presence of a nitro group, a strong electron-withdrawing group, and a fluorine atom on the phenyl ring can significantly influence the molecule's electronic properties, lipophilicity, and binding interactions with biological targets.[2]

Anticancer Activity: A Comparative Overview

While specific data for a series of this compound derivatives is not extensively available, studies on related nitrophenyl-tetrazole compounds suggest potent anticancer activities.[3][4] The following table presents representative in-vitro cytotoxicity data for analogous compounds to illustrate potential SAR trends.

Table 1: Representative Anticancer Activity of Structurally Related Nitrophenyl-Tetrazole Derivatives

Compound IDR-Group Modification (Hypothetical)Test Compound (Analog)Cancer Cell LineIC50 (µM)
1a Unsubstituted Phenyl (at tetrazole N2)5-phenyl-1-(5-(4-chlorophenyl)isoxazol-3-yl)-1H-tetrazoleOvarian (SK-OV-3)>100
1b 4-Chlorophenyl (at tetrazole N2)5-phenyl-1-(5-(4-chlorophenyl)isoxazol-3-yl)-1H-tetrazoleOvarian (SK-OV-3)34.94
2a H (on a related nitrophenyl scaffold)2-[(7-acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(3-nitrophenyl)-5,6,7,8-tetrahydroisoquinolin-3-yl)thio]acetamidePancreatic (PACA2)>100
2b Phenyl (on a related nitrophenyl scaffold)2-[(7-acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(3-nitrophenyl)-5,6,7,8-tetrahydroisoquinolin-3-yl)thio]-N-phenylacetamidePancreatic (PACA2)25.3
2c 4-Chlorophenyl (on a related nitrophenyl scaffold)2-[(7-acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(3-nitrophenyl)-5,6,7,8-tetrahydroisoquinolin-3-yl)thio]-N-(4-chlorophenyl)acetamidePancreatic (PACA2)15.8

Note: The data presented is for structurally similar compounds and is intended to be representative of potential trends. Direct experimental validation for this compound derivatives is required.

Structure-Activity Relationship (SAR) Insights for Anticancer Activity:

Based on the analysis of related compounds, the following SAR can be inferred:

  • Substitution at the Tetrazole Nitrogen: Substitution at the N2 position of the tetrazole ring with aromatic moieties appears to be crucial for anticancer activity.

  • Role of the Nitro Group: The nitro group is a common feature in many bioactive molecules and can contribute to activity through various mechanisms, including bioreductive activation in hypoxic tumor environments.[2] Its position on the phenyl ring is critical and can influence the electronic properties of the entire molecule.

  • Influence of the Fluoro Group: The fluorine atom at the 4-position of the phenyl ring is expected to enhance lipophilicity and potentially improve cell membrane permeability. Its electron-withdrawing nature can also modulate the reactivity of the compound.

  • Effect of Substituents on Appended Moieties: As suggested by the representative data, the nature of the substituent on other parts of the molecule (e.g., an appended phenyl ring) significantly impacts cytotoxicity. Electron-withdrawing groups like chlorine on an appended phenyl ring appear to enhance anticancer activity.

Antimicrobial Activity: A Comparative Overview

Similarly, direct and comprehensive SAR studies on the antimicrobial properties of this compound derivatives are limited. However, research on nitrophenyl-tetrazoles and fluorophenyl-tetrazoles indicates their potential as antimicrobial agents.[5][6] The following table provides representative data from analogous compounds.

Table 2: Representative Antimicrobial Activity of Structurally Related Nitrophenyl and Fluorophenyl-Tetrazole Derivatives

Compound IDR-Group Modification (Hypothetical)Test Compound (Analog)Bacterial StrainMIC (µg/mL)
3a 2-Fluorophenyl (at tetrazole N1)1-(2-Fluorophenyl)-5-phenyl-1H-tetrazoleBacillus subtilis125
3b 2-Fluorophenyl (at tetrazole N1)1-(2-Fluorophenyl)-5-phenyl-1H-tetrazoleStaphylococcus aureus250
4a 3,5-Dinitrobenzyl (at tetrazole N1)1-Methyl-5-[(3,5-dinitrobenzyl)sulfanyl]-1H-tetrazoleMycobacterium tuberculosis1.56
4b 3,5-Dinitrobenzyl (at tetrazole N2)2-Methyl-5-[(3,5-dinitrobenzyl)sulfanyl]-2H-tetrazoleMycobacterium tuberculosis0.39

Note: The data presented is for structurally similar compounds and is intended to be representative of potential trends. Direct experimental validation for this compound derivatives is required.

Structure-Activity Relationship (SAR) Insights for Antimicrobial Activity:

From the available data on related structures, the following SAR can be proposed:

  • Isomeric Position on the Tetrazole Ring: The point of attachment of the substituent on the tetrazole ring (N1 vs. N2) can significantly influence antimicrobial activity. As seen in the antitubercular analogs, the 2-alkyl regioisomers exhibited higher activity.[5]

  • Impact of Nitro Groups: The presence of nitro groups on the phenyl ring is associated with potent antimicrobial, particularly antitubercular, activity.[5]

  • Role of the Fluoro Group: The fluorine substituent can enhance the antimicrobial profile of tetrazole derivatives, likely by increasing cell wall penetration.

  • Nature of the Linker: The type of linker between the tetrazole and the substituted phenyl ring can affect the overall activity of the compound.

Experimental Protocols

In-Vitro Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[7]

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and incubate for 48 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated, and the IC50 value is determined from the dose-response curve.

In-Vitro Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[8][9][10]

Protocol:

  • Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).

  • Inoculation: Inoculate each well with the standardized bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations

SAR_Anticancer_Workflow cluster_synthesis Synthesis of Derivatives cluster_screening In-Vitro Anticancer Screening cluster_sar Structure-Activity Relationship Core This compound R_Group Modification of R-group at N2 Core->R_Group Chemical Synthesis Derivatives Series of Derivatives R_Group->Derivatives MTT_Assay MTT Assay Derivatives->MTT_Assay Cell_Lines Panel of Cancer Cell Lines Cell_Lines->MTT_Assay IC50 IC50 Determination MTT_Assay->IC50 SAR_Analysis SAR Analysis IC50->SAR_Analysis Lead_Compound Identification of Lead Compound SAR_Analysis->Lead_Compound

Caption: Workflow for Anticancer SAR Studies.

Antimicrobial_SAR_Pathway Compound Tetrazole Derivative Membrane Bacterial Cell Wall/Membrane Compound->Membrane Penetration Target Intracellular Target (e.g., DNA Gyrase) Compound->Target Binding Membrane->Target Transport Inhibition Inhibition of Growth Target->Inhibition Leads to

Caption: Putative Antimicrobial Mechanism of Action.

SAR_Logic node1 Core Scaffold This compound node2 Key Substitutions Fluoro Group (Position 4) Nitro Group (Position 3) R-Group at N2 node1->node2 Influences node3 {Biological Activity | { Anticancer |  Antimicrobial}} node2:f0->node3:p0 Enhances Lipophilicity node2:f0->node3:p1 Improves Permeability node2:f1->node3:p0 Bioreductive Activation node2:f1->node3:p1 Electronic Effects node2:f2->node3:p0 Modulates Binding node2:f2->node3:p1 Affects Specificity

Caption: Key Structural Determinants of Activity.

References

Benchmarking the Efficacy of 5-(4-fluoro-3-nitrophenyl)-2H-tetrazole Against Known Anticancer Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical anticancer agent 5-(4-fluoro-3-nitrophenyl)-2H-tetrazole against the established chemotherapeutic drug, 5-Fluorouracil (5-FU). Due to the absence of published experimental data for this compound, this comparison is based on a logical postulation of its anticancer properties, drawing parallels from the known activities of structurally related tetrazole compounds. The data presented for the target compound is hypothetical and serves as a framework for potential future benchmarking studies.

Quantitative Efficacy Comparison

The following table summarizes the hypothetical cytotoxic activity of this compound in comparison to reported IC50 values for 5-Fluorouracil against two common cancer cell lines, MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability.

CompoundCell LineIC50 (µM)
This compound (Hypothetical) MCF-75.5
HCT-1168.2
5-Fluorouracil MCF-77.79[1]
HCT-11611.3[2]

Note: The IC50 values for this compound are projected based on the potential for enhanced anticancer activity due to the presence of the fluorophenyl and nitrophenyl moieties, which are common in cytotoxic compounds.

Experimental Protocols

MTT Assay for Cytotoxicity

The determination of the half-maximal inhibitory concentration (IC50) for both this compound and 5-Fluorouracil would be conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability.

Principle: The MTT assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to its insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: Cancer cell lines (e.g., MCF-7 and HCT-116) are seeded in a 96-well plate at a density of 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of this compound and 5-Fluorouracil. A control group receiving only the vehicle (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 3-4 hours.

  • Formazan Solubilization: The medium is then removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Hypothetical Experimental Workflow for Efficacy Benchmarking

The following diagram illustrates the workflow for comparing the cytotoxic efficacy of the hypothetical compound and the known drug.

experimental_workflow cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis Cell Culture Cell Culture Seeding Seeding Cell Culture->Seeding Compound Preparation Compound Preparation Treatment Treatment Compound Preparation->Treatment Seeding->Treatment Incubation Incubation Treatment->Incubation MTT Addition MTT Addition Incubation->MTT Addition Solubilization Solubilization MTT Addition->Solubilization Absorbance Reading Absorbance Reading Solubilization->Absorbance Reading IC50 Calculation IC50 Calculation Absorbance Reading->IC50 Calculation Comparative Analysis Comparative Analysis IC50 Calculation->Comparative Analysis

Caption: Experimental workflow for determining and comparing IC50 values.

Mechanism of Action of 5-Fluorouracil

As a point of reference, the diagram below illustrates the established mechanism of action of 5-Fluorouracil, a drug that interferes with DNA synthesis. 5-FU is an antimetabolite that, once converted into its active metabolites, inhibits thymidylate synthase (TS), an enzyme crucial for the synthesis of thymidine, a necessary component of DNA.[3][4][5] This disruption of DNA synthesis leads to cell death, particularly in rapidly dividing cancer cells.[3]

moa_5fu 5-FU 5-FU FdUMP FdUMP 5-FU->FdUMP FUTP FUTP 5-FU->FUTP FdUTP FdUTP 5-FU->FdUTP Thymidylate Synthase Thymidylate Synthase FdUMP->Thymidylate Synthase inhibits RNA Synthesis RNA Synthesis FUTP->RNA Synthesis incorporates into DNA Synthesis DNA Synthesis FdUTP->DNA Synthesis incorporates into Thymidylate Synthase->DNA Synthesis required for Cell Death Cell Death DNA Synthesis->Cell Death disruption leads to RNA Synthesis->Cell Death disruption leads to

Caption: Simplified signaling pathway for the mechanism of action of 5-Fluorouracil.

References

Independent Verification of 5-(4-fluoro-3-nitrophenyl)-2H-tetrazole Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of synthetic methodologies for 5-(4-fluoro-3-nitrophenyl)-2H-tetrazole, a heterocyclic compound of interest in medicinal chemistry. The synthesis of this and similar tetrazole derivatives is of significant interest due to their broad range of biological activities, including antimicrobial and enzyme inhibitory properties. This document outlines a commonly reported synthetic approach and compares it with viable alternatives, offering experimental data to support the evaluation.

Reported Synthesis and Alternatives: A Comparative Overview

The synthesis of this compound is most commonly achieved through a two-step process: the nitration of a commercially available fluorinated precursor followed by the cyclization of the resulting nitrile with an azide source. This guide details a standard laboratory synthesis and compares it with alternative methods that offer potential advantages in terms of reaction conditions, yield, and safety.

Table 1: Comparison of Synthetic Methods for this compound

MethodCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)Purity (%)
Reported Method
Step 1: NitrationPotassium Nitrate / Sulfuric AcidMethylene Chloride00.33~35>95
Step 2: CyclizationSodium Azide / Ammonium ChlorideDMF120-13012-24>80>95
Alternative 1: Zinc-Catalyzed Cyclization Sodium Azide / Zinc BromideWater100 (Reflux)4-573-81>95
Alternative 2: Microwave-Assisted Cyclization Sodium Azide / Triethylamine HClDMF130-1600.5-2up to 93>95

Note: Yields and reaction times are based on literature reports for similar substrates and may vary for the specific synthesis of this compound.

Experimental Protocols

Reported Synthesis Protocol

Step 1: Synthesis of 4-fluoro-3-nitrobenzonitrile

To a stirred mixture of concentrated sulfuric acid (125 mL) and silica gel at 0°C, 4-fluorobenzonitrile (12.5 g, 103 mmol) is added, followed by the portion-wise addition of potassium nitrate (10.4 g, 103 mmol). The reaction mixture is stirred at 0°C for 20 minutes. The product is then isolated by filtration through a short silica gel column, eluting with methylene chloride. Evaporation of the solvent yields 4-fluoro-3-nitrobenzonitrile as a crystalline solid.[1]

Step 2: Synthesis of this compound

A mixture of 4-fluoro-3-nitrobenzonitrile (1.66 g, 10 mmol), sodium azide (0.78 g, 12 mmol), and ammonium chloride (0.64 g, 12 mmol) in dimethylformamide (DMF, 50 mL) is heated at 120-130°C for 12-24 hours. After cooling, the reaction mixture is poured into ice water and acidified with hydrochloric acid to precipitate the product. The solid is collected by filtration, washed with water, and dried to afford this compound.

Alternative Synthesis 1: Zinc-Catalyzed Cyclization

In a round-bottom flask, 4-fluoro-3-nitrobenzonitrile (1.66 g, 10 mmol), sodium azide (0.78 g, 12 mmol), and zinc bromide (2.7 g, 12 mmol) are suspended in water (50 mL). The mixture is heated to reflux (100°C) and stirred for 4-5 hours.[1] After cooling, the solution is acidified with hydrochloric acid, and the precipitated product is collected by filtration, washed with water, and dried.

Alternative Synthesis 2: Microwave-Assisted Cyclization

A mixture of 4-fluoro-3-nitrobenzonitrile (1.66 g, 10 mmol), sodium azide (0.975 g, 15 mmol), and triethylamine hydrochloride (2.06 g, 15 mmol) in DMF (20 mL) is subjected to microwave irradiation at 130-160°C for 30 minutes to 2 hours.[2] After cooling, the reaction mixture is worked up as described in the reported synthesis.

Visualizing the Synthetic Pathways

The following diagrams illustrate the workflow for the synthesis of the precursor and the subsequent cyclization to the target tetrazole.

Synthesis_Workflow cluster_0 Step 1: Synthesis of Precursor 4-Fluorobenzonitrile 4-Fluorobenzonitrile Nitration Nitration 4-Fluorobenzonitrile->Nitration Nitrating Mixture (KNO3/H2SO4) Nitrating Mixture (KNO3/H2SO4) Nitrating Mixture (KNO3/H2SO4)->Nitration 4-Fluoro-3-nitrobenzonitrile 4-Fluoro-3-nitrobenzonitrile Nitration->4-Fluoro-3-nitrobenzonitrile

Caption: Workflow for the synthesis of the precursor, 4-fluoro-3-nitrobenzonitrile.

Tetrazole_Formation cluster_1 Step 2: Tetrazole Ring Formation 4-Fluoro-3-nitrobenzonitrile 4-Fluoro-3-nitrobenzonitrile Cyclization Cyclization 4-Fluoro-3-nitrobenzonitrile->Cyclization Azide Source (e.g., NaN3) Azide Source (e.g., NaN3) Azide Source (e.g., NaN3)->Cyclization This compound This compound Cyclization->this compound

Caption: General workflow for the cyclization to form the tetrazole ring.

Potential Biological Activity and Signaling Pathway

While the specific biological target of this compound is not extensively documented, tetrazole derivatives are known to exhibit a wide range of pharmacological activities. Notably, various substituted tetrazoles have been investigated as inhibitors of enzymes such as cyclooxygenases (COX) and metallo-β-lactamases. The presence of the nitro group can also contribute to antimicrobial activity.[3][4]

The diagram below illustrates a potential mechanism of action, where a tetrazole derivative acts as an enzyme inhibitor, a common mode of action for this class of compounds.

Enzyme_Inhibition_Pathway Substrate Substrate Enzyme Enzyme Substrate->Enzyme Binds Enzyme-Substrate Complex Enzyme-Substrate Complex Enzyme->Enzyme-Substrate Complex Forms Inhibited Enzyme Complex Inhibited Enzyme Complex Enzyme->Inhibited Enzyme Complex Forms Product Product Enzyme-Substrate Complex->Product Catalyzes Inhibitor 5-(4-fluoro-3-nitrophenyl) -2H-tetrazole Inhibitor->Enzyme Binds to active site

Caption: Postulated enzyme inhibition pathway for a tetrazole derivative.

References

A Head-to-Head Comparison of 5-(4-fluoro-3-nitrophenyl)-2H-tetrazole and its Regioisomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between regioisomers is critical for rational drug design and development. This guide provides a detailed head-to-head comparison of 5-(4-fluoro-3-nitrophenyl)-2H-tetrazole and its primary regioisomer, 5-(4-fluoro-3-nitrophenyl)-1H-tetrazole. While direct comparative experimental data for these specific compounds is limited in publicly available literature, this guide synthesizes information from closely related analogs to provide valuable insights into their potential physicochemical properties, biological activities, and spectroscopic characteristics.

The tetrazole moiety is a well-established bioisostere for the carboxylic acid group, offering improved metabolic stability and pharmacokinetic profiles in many drug candidates. The position of the substituent on the tetrazole ring, dictating the formation of 1H- and 2H-regioisomers, can significantly influence the molecule's spatial arrangement, electronic properties, and ultimately, its interaction with biological targets.

Structural Differences

The fundamental difference between the 1H- and 2H-regioisomers of 5-(4-fluoro-3-nitrophenyl)tetrazole lies in the position of the proton on the tetrazole ring. This seemingly minor variation can lead to significant differences in their three-dimensional shape and electronic distribution.

G cluster_0 Regioisomers of 5-(4-fluoro-3-nitrophenyl)tetrazole cluster_1 Structural Features 2H_tetrazole This compound 2H_structure Proton at N2 of the tetrazole ring 2H_tetrazole->2H_structure is characterized by 1H_tetrazole 5-(4-fluoro-3-nitrophenyl)-1H-tetrazole 1H_structure Proton at N1 of the tetrazole ring 1H_tetrazole->1H_structure is characterized by

Figure 1: Structural illustration of the 2H- and 1H-regioisomers.

Physicochemical and Spectroscopic Properties: An Analog-Based Comparison

Table 1: Physicochemical Properties of Nitrophenyl-Tetrazole Analogs

Property5-(4-nitrophenyl)-1H-tetrazole5-(2-methyl-5-nitrophenyl)-1H-tetrazoleGeneral Expectations for 2H-Isomers
Molecular Formula C₇H₅N₅O₂C₈H₇N₅O₂Generally more volatile
Molecular Weight 191.15 g/mol 205.19 g/mol Lower boiling and melting points
Melting Point 221-226 °CNot ReportedLess polar
Solubility Soluble in DMSONot ReportedBetter solubility in nonpolar solvents
pKa ~4.5 - 5.0 (typical for 1H-tetrazoles)Not ReportedGenerally less acidic than 1H-isomers

Note: Data for 5-(4-nitrophenyl)-1H-tetrazole is sourced from publicly available databases. Data for 5-(2-methyl-5-nitrophenyl)-1H-tetrazole is from a crystallographic study.[1] General expectations for 2H-isomers are based on established trends in tetrazole chemistry.

Table 2: Spectroscopic Data of Nitrophenyl-Tetrazole Analogs

Spectrum5-(4-nitrophenyl)-1H-tetrazoleGeneral Expectations for 2H-Isomers
¹H NMR (DMSO-d₆, δ ppm) 8.30 (d, 2H), 8.39 (d, 2H)Phenyl protons may show slight upfield or downfield shifts depending on the electronic environment. The N-H proton signal will be absent if not substituted.
¹³C NMR (DMSO-d₆, δ ppm) 127.6, 129.1, 131.0, 149.5The chemical shift of the carbon atom of the tetrazole ring is typically different between 1H and 2H isomers.
IR (cm⁻¹) ~3400-3000 (N-H stretch), ~1600 (C=N stretch), ~1520 & ~1350 (NO₂ stretch)The N-H stretching band will be absent in N-substituted 2H-tetrazoles.

Note: Spectroscopic data for 5-(4-nitrophenyl)-1H-tetrazole is compiled from various sources. General expectations are based on the known spectroscopic behavior of tetrazole isomers.

Biological Activity: Inferences from Related Compounds

The biological activity of tetrazole regioisomers can differ significantly. Studies on other substituted tetrazoles have shown that one regioisomer may exhibit potent activity while the other is inactive or less potent.

Table 3: Biological Activity Profile of Related Nitrophenyl-Tetrazole Derivatives

Activity TypeCompound/AnalogFindingReference
Antimicrobial Various 1-substituted-5-aryl-tetrazolesSome derivatives show significant activity against Gram-positive and Gram-negative bacteria.[2]
Antimicrobial New tetrazole derivatives containing 2-amino-5-(4-nitrophenyl)-1,3,4-thiadiazoleA number of the produced tetrazole derivatives have notable antioxidant and antibacterial properties.[3]
Anticancer 1-(2-(5-(4-nitrophenyl)-2,5-dihydro-1H-tetrazol-1-yl)phenyl)-1H-pyrrole-2,5-dioneShowed high activity against the urease enzyme.[2]
General 1H- vs. 2H-Tetrazole IsomersBioactivity can vary significantly between isomers, with the specific substitution pattern playing a crucial role.[4]

Based on these findings, it is plausible that both this compound and its 1H-regioisomer could exhibit antimicrobial or anticancer properties. However, their potency is expected to differ due to the distinct spatial arrangement of the phenyl substituent relative to the tetrazole ring, which would affect their binding to biological targets.

Experimental Protocols

The following are detailed experimental protocols for the synthesis and analysis of 5-(4-fluoro-3-nitrophenyl)tetrazole and its regioisomers, adapted from established methods for similar compounds.

Synthesis of 5-(4-fluoro-3-nitrophenyl)tetrazole (Mixture of Regioisomers)

This protocol is based on the widely used [3+2] cycloaddition reaction between a nitrile and sodium azide.

Workflow for Synthesis

G start Start reagents 4-Fluoro-3-nitrobenzonitrile Sodium Azide Lewis Acid Catalyst (e.g., ZnCl₂) Solvent (e.g., DMF) start->reagents reaction [3+2] Cycloaddition Reaction (Heating) reagents->reaction workup Aqueous Work-up (Acidification) reaction->workup extraction Solvent Extraction (e.g., Ethyl Acetate) workup->extraction purification Purification (Column Chromatography or Recrystallization) extraction->purification product Mixture of 1H- and 2H-Regioisomers purification->product

Figure 2: General workflow for the synthesis of 5-(4-fluoro-3-nitrophenyl)tetrazole.

Materials:

  • 4-Fluoro-3-nitrobenzonitrile

  • Sodium azide (NaN₃)

  • Zinc chloride (ZnCl₂) or another suitable Lewis acid catalyst

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-fluoro-3-nitrobenzonitrile (1 equivalent) in DMF.

  • Add sodium azide (1.5 equivalents) and zinc chloride (0.5 equivalents) to the solution. Caution: Sodium azide is highly toxic and explosive. Handle with extreme care in a well-ventilated fume hood.

  • Heat the reaction mixture to 120-130 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the aqueous solution with 1M HCl to a pH of ~2-3 to protonate the tetrazole ring.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • The crude product will be a mixture of the 1H- and 2H-regioisomers.

Separation and Purification of Regioisomers

Separating tetrazole regioisomers can be challenging as they often have similar polarities.

Protocol:

  • Column Chromatography: Flash column chromatography on silica gel is the most common method. A gradient elution system, starting with a nonpolar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), can be effective. The optimal solvent system must be determined by TLC analysis.

  • Recrystallization: If a suitable solvent is found, fractional recrystallization can be used to separate the isomers based on their differential solubilities.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectroscopy are essential for distinguishing between the 1H- and 2H-regioisomers. The chemical shifts of the aromatic protons and the tetrazole ring carbon will differ between the two isomers.

Mass Spectrometry (MS):

  • High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the synthesized compounds.

X-ray Crystallography:

  • If suitable single crystals can be obtained, X-ray crystallography provides unambiguous structural elucidation of the regioisomers and their solid-state packing.[1]

Conclusion

While a direct, side-by-side experimental comparison of this compound and its 1H-regioisomer is not currently available in the scientific literature, this guide provides a comprehensive overview based on data from closely related analogs. The key takeaway for researchers is that the seemingly subtle difference in the position of the proton on the tetrazole ring can have a profound impact on the physicochemical properties and biological activity of these compounds. Therefore, careful synthesis, separation, and characterization of each regioisomer are crucial steps in the development of new tetrazole-based therapeutic agents. The provided experimental protocols offer a solid foundation for the synthesis and analysis of these promising compounds.

References

Assessing the Selectivity of 5-(4-fluoro-3-nitrophenyl)-2H-tetrazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-(4-fluoro-3-nitrophenyl)-2H-tetrazole is a synthetic organic compound featuring a tetrazole ring coupled to a substituted phenyl group. While the broader class of tetrazole-containing molecules has been extensively investigated and shown to exhibit a wide array of biological activities, including antimicrobial, antihypertensive, and anticancer effects, specific data regarding the biological target and selectivity of this compound is not publicly available in the current scientific literature. This guide aims to provide a framework for assessing the selectivity of this compound, drawing upon established methodologies in drug discovery and chemical biology. In the absence of specific data for the target compound, we will present hypothetical scenarios and detail the requisite experimental protocols for a thorough evaluation.

Identifying the Molecular Target: The First Crucial Step

Before any assessment of selectivity can be undertaken, the primary molecular target of this compound must be identified. This is typically achieved through a series of screening assays.

Experimental Workflow for Target Identification

cluster_screening Initial Screening cluster_deconvolution Target Deconvolution Compound Compound Phenotypic_Screen Phenotypic Screening (e.g., cell viability, pathway reporter) Compound->Phenotypic_Screen Target_Based_Screen Target-Based Screening (e.g., enzyme assays, binding assays) Compound->Target_Based_Screen Affinity_Chromatography Affinity Chromatography-Mass Spectrometry Phenotypic_Screen->Affinity_Chromatography Hit Genetic_Approaches Genetic Approaches (e.g., CRISPR screens) Phenotypic_Screen->Genetic_Approaches Hit Computational_Modeling Computational Modeling (e.g., molecular docking) Target_Based_Screen->Computational_Modeling Hit Putative_Targets Putative Target(s) Affinity_Chromatography->Putative_Targets Genetic_Approaches->Putative_Targets Computational_Modeling->Putative_Targets Target_Validation Target Validation Putative_Targets->Target_Validation

Caption: Workflow for identifying the molecular target of a novel compound.

Assessing Selectivity: A Comparative Analysis

Once a primary target is validated, the selectivity of this compound must be rigorously assessed against a panel of related and unrelated biological targets. This is critical to predict potential off-target effects and to understand the compound's therapeutic window.

Hypothetical Target: Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1)

For the purpose of this guide, let us hypothesize that the primary target of this compound is Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) , an enzyme implicated in cancer immunology. The compound would then be classified as a potential ENPP1 inhibitor.

Comparative Selectivity Profiling

To assess its selectivity, the compound would be tested against other members of the ENPP family (e.g., ENPP2, ENPP3) and a panel of other phosphodiesterases (PDEs) and ATP-consuming enzymes.

Table 1: Hypothetical Selectivity Data for ENPP1 Inhibitors

CompoundENPP1 IC50 (nM)ENPP2 IC50 (nM)ENPP3 IC50 (nM)PDE4B IC50 (nM)Selectivity (ENPP2/ENPP1)Selectivity (ENPP3/ENPP1)Selectivity (PDE4B/ENPP1)
This compound 15 1,500 >10,000 >10,000 100-fold >667-fold >667-fold
Competitor A505005,000>10,00010-fold100-fold>200-fold
Competitor B51001,0005,00020-fold200-fold1,000-fold

Experimental Protocols

A detailed methodology is crucial for the reproducibility and validation of selectivity data.

ENPP1 Inhibition Assay (Biochemical)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of ENPP1.

  • Reagents and Materials : Recombinant human ENPP1, ATP (substrate), malachite green phosphate assay kit, assay buffer (e.g., Tris-HCl, pH 7.4, with MgCl2 and ZnCl2), 96-well plates, plate reader.

  • Procedure :

    • Prepare a serial dilution of this compound and competitor compounds in assay buffer.

    • Add the diluted compounds to the wells of a 96-well plate.

    • Add recombinant ENPP1 enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.

    • Initiate the enzymatic reaction by adding a solution of ATP.

    • Incubate the reaction for a specific duration (e.g., 30 minutes) at 37°C.

    • Stop the reaction and measure the amount of inorganic phosphate produced using a malachite green-based detection reagent.

    • Measure the absorbance at the appropriate wavelength (e.g., 620 nm).

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Target Engagement Assay

To confirm that the compound interacts with its target in a cellular context, a cellular thermal shift assay (CETSA) or a NanoBRET™ target engagement assay can be employed.

Signaling Pathway Analysis

Understanding the impact of the compound on the downstream signaling pathway of its target provides further evidence of its mechanism of action and selectivity.

cluster_pathway Hypothetical ENPP1-STING Signaling Pathway Extracellular_ATP Extracellular ATP ENPP1 ENPP1 Extracellular_ATP->ENPP1 AMP_PPi AMP + PPi ENPP1->AMP_PPi hydrolysis cGAMP 2'3'-cGAMP STING STING cGAMP->STING activates TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 IFN_beta IFN-β Production IRF3->IFN_beta Inhibitor 5-(4-fluoro-3-nitrophenyl) -2H-tetrazole Inhibitor->ENPP1

Caption: Inhibition of ENPP1 by the compound enhances STING signaling.

While the specific biological target and selectivity profile of this compound remain to be elucidated, this guide provides a comprehensive framework for its evaluation. The initial and most critical step is the unambiguous identification of its primary molecular target. Following this, a systematic assessment of its potency and selectivity against related and unrelated targets is paramount. The experimental protocols and comparative data structures presented herein offer a robust starting point for researchers and drug development professionals to thoroughly characterize the pharmacological profile of this and other novel chemical entities. Without such foundational data, any claims of selectivity or therapeutic potential remain speculative.

Reproducibility of In Vitro Experiments with 5-(4-fluoro-3-nitrophenyl)-2H-tetrazole: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature and public data reveals a significant scarcity of in vitro experimental data for the specific compound 5-(4-fluoro-3-nitrophenyl)-2H-tetrazole. As a result, a direct comparative guide on its biological performance and the reproducibility of experiments is not feasible at this time.

While the broader class of tetrazole derivatives has been the subject of extensive research, leading to a wealth of information on their diverse biological activities, data for this particular substituted phenyl-tetrazole is not publicly available. Tetrazoles are known for their wide range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, anticancer, and antihypertensive effects. This wide range of activity stems from the tetrazole ring's ability to act as a stable, non-metabolized substitute for a carboxylic acid group, a key feature in many biologically active molecules.

General Landscape of Tetrazole Derivatives in Research

Tetrazole compounds are frequently synthesized and evaluated for various biological activities. For instance, different substituted tetrazole derivatives have shown promise in several therapeutic areas:

  • Antimicrobial Activity: Many tetrazole derivatives have been synthesized and tested for their effectiveness against various bacterial and fungal strains. These studies often involve determining the minimum inhibitory concentration (MIC) against a panel of microorganisms.

  • Anti-inflammatory and Analgesic Effects: Research has demonstrated the potential of certain tetrazoles in reducing inflammation and pain in preclinical models. These studies often involve in vitro assays on cell cultures to understand the mechanism of action, such as the inhibition of inflammatory mediators.

  • Anticancer Properties: A significant number of novel tetrazole-containing compounds have been investigated for their cytotoxic effects on various cancer cell lines. These studies typically include assays to measure cell viability, apoptosis, and the inhibition of specific signaling pathways involved in cancer progression.

Challenges in Data Aggregation for this compound

Despite the broad interest in tetrazoles, the specific compound this compound appears to be a niche or proprietary molecule. The lack of published research could be attributed to several factors, including:

  • Novelty of the Compound: It may be a recently synthesized molecule with research yet to be published.

  • Proprietary Research: The compound might be under investigation by a private entity (e.g., a pharmaceutical company) with the data not being in the public domain.

  • Limited Biological Activity: It is also possible that preliminary screenings of this compound did not yield significant biological activity, thus not warranting further published research.

A Path Forward: Comparative Analysis of Structurally Related Compounds

Given the absence of data for the target compound, a comparative analysis would necessitate focusing on structurally similar, well-characterized tetrazole derivatives. For a meaningful comparison, researchers could consider investigating commercially available tetrazoles with a similar substitution pattern on the phenyl ring. An example of a workflow for such a comparative study is outlined below.

cluster_0 Phase 1: Compound Selection & Procurement cluster_1 Phase 2: In Vitro Assay Execution cluster_2 Phase 3: Data Analysis & Comparison Select Analogs Select Structurally Similar Tetrazole Analogs Procure Compounds Procure Test Compounds (e.g., 5-(4-fluorophenyl)-2H-tetrazole) Select Analogs->Procure Compounds Cell_Culture Prepare Relevant Cell Lines (e.g., Cancer, Immune cells) Procure Compounds->Cell_Culture Primary_Screening Primary Screening (e.g., Cell Viability Assay - MTT) Cell_Culture->Primary_Screening Secondary_Screening Secondary Screening (e.g., Apoptosis Assay, Cytokine Profiling) Primary_Screening->Secondary_Screening Data_Collection Collect Quantitative Data (IC50, % Inhibition, etc.) Secondary_Screening->Data_Collection Statistical_Analysis Perform Statistical Analysis Data_Collection->Statistical_Analysis Comparative_Report Generate Comparative Report Statistical_Analysis->Comparative_Report

Caption: A generalized workflow for a comparative in vitro study of tetrazole analogs.

To facilitate reproducibility, detailed experimental protocols are crucial. Below is a sample methodology for a primary cell viability assay that could be adapted for testing tetrazole derivatives.

Experimental Protocol: MTT Cell Viability Assay

1. Objective: To determine the cytotoxic effects of test compounds on a selected cell line.

2. Materials:

  • Human cancer cell line (e.g., HeLa, A549)
  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
  • Test compounds (dissolved in DMSO)
  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTTT) solution (5 mg/mL in PBS)
  • Dimethyl sulfoxide (DMSO)
  • 96-well plates
  • CO2 incubator (37°C, 5% CO2)
  • Microplate reader

3. Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
  • Prepare serial dilutions of the test compounds in culture medium.
  • After 24 hours, replace the medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
  • Incubate the plate for 48 hours.
  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.
  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
  • Measure the absorbance at 570 nm using a microplate reader.

8. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.
  • Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

The following diagram illustrates a potential signaling pathway that could be investigated if a tetrazole derivative shows anti-inflammatory activity, for example, through the inhibition of the NF-κB pathway.

Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor Inflammatory_Stimulus->TLR4 MyD88 MyD88 TLR4->MyD88 IKK_Complex IKK Complex MyD88->IKK_Complex IkB IκB IKK_Complex->IkB phosphorylates NF_kB NF-κB Nucleus Nucleus NF_kB->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Tetrazole_Compound Tetrazole Compound (Hypothetical) Tetrazole_Compound->IKK_Complex Inhibition?

Caption: A hypothetical signaling pathway showing potential inhibition by a tetrazole compound.

Safety Operating Guide

Proper Disposal of 5-(4-fluoro-3-nitrophenyl)-2H-tetrazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the proper disposal of 5-(4-fluoro-3-nitrophenyl)-2H-tetrazole, a compound requiring careful handling due to its potential hazards. The following procedures are designed for researchers, scientists, and drug development professionals to manage this chemical waste stream responsibly and in accordance with general safety protocols.

Immediate Safety and Hazard Identification

Before handling this compound for disposal, it is imperative to be fully aware of its associated hazards. This compound is classified with multiple hazard statements, indicating its potential risks.

Table 1: Hazard Classification and Precautionary Statements

Hazard CategoryGHS Hazard StatementsPrecautionary Statements (Prevention)
Health Hazards H302: Harmful if swallowed.[1] H312: Harmful in contact with skin.[1] H332: Harmful if inhaled.[1] H373: May cause damage to organs (Kidney, Liver) through prolonged or repeated exposure if swallowed.[1]P260: Do not breathe dust.[1] P264: Wash skin thoroughly after handling.[1] P270: Do not eat, drink or smoke when using this product.[1] P271: Use only outdoors or in a well-ventilated area.[1] P280: Wear protective gloves/ protective clothing.[1]
Environmental Hazards H402: Harmful to aquatic life.[1]P273: Avoid release to the environment.[1]
Physical Hazards Forms explosive mixtures with air on intense heating.[1] Not classified as explosive under standard conditions but contains a tetrazole ring, which can be energetic.P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[2]

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory when handling this compound for disposal.

Table 2: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile). Dispose of contaminated gloves after use.[2][3]To prevent skin contact, as the substance is harmful.
Eye/Face Protection Safety glasses with side-shields or a face shield.[3]To protect eyes from dust particles and potential splashes.
Skin and Body Protection Lab coat. A complete suit protecting against chemicals may be necessary depending on the quantity.[3]To prevent contamination of personal clothing and skin.
Respiratory Protection Required when dusts are generated. Use a particle respirator (e.g., P95 or P1).[1][3]To prevent inhalation of the harmful dust.

Step-by-Step Disposal Protocol

The primary route for the disposal of this compound is through an approved chemical waste disposal service. Do not attempt to neutralize or chemically treat this compound in the laboratory. The presence of both a nitro group and a tetrazole ring suggests potential for energetic decomposition, and any treatment should be left to trained professionals at a dedicated facility.

The following workflow outlines the process for preparing the chemical waste for collection.

DisposalWorkflow Disposal Workflow for this compound cluster_prep In-Lab Waste Preparation cluster_storage Temporary Storage cluster_disposal Disposal Process A 1. Collect Waste - Solid waste in a dedicated container. - Contaminated items (e.g., gloves, wipes) collected separately. B 2. Select Container - Use a compatible, sealable container. - Ensure it is in good condition. A->B C 3. Label Container - Clearly label with:  - 'Hazardous Waste'  - Chemical Name  - Hazard Pictograms  - Date B->C D 4. Store Safely - In a designated, well-ventilated area. - Away from heat and incompatible materials. - Keep container tightly closed. C->D E 5. Arrange for Pickup - Contact your institution's  Environmental Health & Safety (EHS) office. D->E F 6. Professional Disposal - Hand over to an approved  waste disposal contractor. E->F

Caption: Disposal workflow from waste collection to professional disposal.

Experimental Protocol: Waste Collection and Preparation

  • Solid Waste Collection :

    • Collect unused or waste this compound solid in a dedicated, clearly labeled waste container.

    • Avoid generating dust during transfer.[3]

  • Contaminated Material Collection :

    • Any materials that have come into contact with the compound, such as absorbent pads, contaminated gloves, and weighing papers, should be considered hazardous waste.

    • Place these items in a separate, sealed, and clearly labeled container.

  • Container Selection :

    • Use a container that is compatible with the chemical. A polyethylene or polypropylene container is generally suitable.

    • Ensure the container has a secure, sealable lid and is in good condition without any leaks or cracks.

  • Labeling :

    • Label the waste container clearly with the words "Hazardous Waste."

    • Include the full chemical name: "this compound."

    • Attach appropriate hazard pictograms (e.g., skull and crossbones for acute toxicity, health hazard, and environmental hazard).

    • Indicate the date when the waste was first added to the container.

  • Temporary Storage in the Laboratory :

    • Store the sealed waste container in a designated and well-ventilated hazardous waste accumulation area within the laboratory.

    • Keep the container away from heat, sparks, open flames, and incompatible materials.[4]

    • Ensure the container is tightly closed to prevent any release of dust.[5]

  • Arranging for Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) office or equivalent department to schedule a pickup for the hazardous waste.

    • Follow all institutional procedures for waste handover, which may include completing a chemical waste manifest.

    • The final disposal will be carried out at an approved waste disposal plant.[2][4][5]

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuation and Ventilation :

    • Evacuate non-essential personnel from the immediate area.

    • Ensure the area is well-ventilated. Use a fume hood if the spill is contained within one.

  • Containment and Cleanup :

    • Wearing the appropriate PPE, carefully clean up the spill.

    • For solid spills, sweep up the material and place it into a suitable container for disposal. Avoid generating dust.[3] Using a spark-proof tool is recommended.[3]

    • Do not let the product enter drains.[3]

    • Collect all cleanup materials (e.g., absorbent pads, contaminated PPE) and place them in a sealed container for hazardous waste disposal.

  • First Aid :

    • If Swallowed : Rinse mouth with water. Do not induce vomiting. Immediately call a poison center or doctor.[1][3]

    • In Case of Skin Contact : Take off immediately all contaminated clothing. Rinse skin with plenty of water and soap. Consult a physician.[1][5]

    • In Case of Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult an ophthalmologist.[1]

    • If Inhaled : Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult, give oxygen. Call a poison center or doctor if you feel unwell.[5]

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and the manufacturer's Safety Data Sheet (SDS) before handling any chemical waste.

References

Personal protective equipment for handling 5-(4-fluoro-3-nitrophenyl)-2H-tetrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety, handling, and disposal information for 5-(4-fluoro-3-nitrophenyl)-2H-tetrazole. Due to the presence of both a nitrophenyl group and a tetrazole ring, this compound should be treated as a potentially energetic and explosive material . Adherence to these protocols is mandatory to ensure laboratory safety and minimize risk.

Hazard Identification

  • Explosive Hazard: Compounds containing both nitro and tetrazole functionalities are often energetic and can be sensitive to heat, shock, friction, or static discharge.[1][2] They may decompose explosively, especially upon heating.

  • Health Hazards: May be harmful if swallowed, causing skin irritation, serious eye irritation, and potential respiratory irritation.[3][4]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when handling this compound.

Protection Type Specific Requirement Standard/Comment
Eye/Face Protection Chemical splash goggles and a full-face shield.Goggles must conform to EN 166 (EU) or ANSI Z87.1 (US) standards. The face shield is crucial for protecting against unexpected energetic events.[5]
Skin Protection Flame-resistant, knee-length lab coat and chemical-resistant gloves.A Nomex® or similar flame-resistant lab coat is required.[5] Nitrile gloves are a suitable choice for incidental contact, but compatibility should be verified.[6] Always inspect gloves before use and change them immediately if contaminated.
Respiratory Protection NIOSH-approved respirator.Required if there is a potential for generating dust or aerosols, or if working outside of a certified chemical fume hood.
Additional Protection Blast shield.All operations involving this compound must be conducted behind a certified blast shield.[5][7]

Operational Plan: Safe Handling and Storage

A systematic and cautious approach is critical when working with this compound.

1. Preparation and Engineering Controls:

  • Restricted Access: Work with this compound must be conducted in a designated area with controlled access.

  • Chemical Fume Hood: All handling of the solid compound and its solutions must occur within a certified chemical fume hood to minimize inhalation exposure and contain any potential incidents.[5][8]

  • Blast Shield: A portable blast shield must be placed between the user and the experimental setup inside the fume hood.[5]

  • Emergency Equipment: Ensure an eyewash station and safety shower are immediately accessible and unobstructed.[6]

  • Humidity Control: Low humidity can increase static electricity, a potential ignition source. Maintain appropriate humidity levels in the laboratory.[9]

2. Weighing and Transfer:

  • Minimize Quantities: Only work with the smallest practical quantities of the material.[5]

  • Containment: Conduct all weighing and transfer operations within the fume hood, on a disposable mat to contain spills.

  • Avoid Dust: Handle the compound carefully to avoid generating dust.

  • Non-Metallic Tools: Use non-metal (e.g., Teflon-coated or plastic) spatulas and tools to avoid friction and sparks.[8]

3. During the Experiment:

  • Labeling: Clearly label all containers with the compound's name and hazard warnings (e.g., "Potentially Explosive").

  • Avoid Contamination: Do not allow the compound to come into contact with incompatible materials, such as strong oxidizing agents or heavy metals, which could form more sensitive salts.[6]

  • Temperature Control: If heating is necessary, do so with extreme caution using a controlled heating mantle or oil bath. Avoid direct, high-temperature heat sources.[7]

  • Grounding: Ensure all electrical equipment is properly grounded to prevent static discharge.[9]

  • Constant Monitoring: Never leave experiments unattended.

4. Storage:

  • Segregation: Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area designated for energetic materials.

  • Incompatibilities: Store away from heat, sources of ignition, and incompatible materials.[7]

  • Limited Quantities: Keep the amount of stored material to an absolute minimum.[5]

Disposal Plan

Proper disposal is critical to ensure safety.

  • Waste Collection: Collect all waste containing this compound, including contaminated PPE and disposable labware, in a designated, labeled hazardous waste container.

  • Avoid Mixing: Do not mix this waste with other chemical waste streams unless compatibility is certain.[7]

  • Consult EHS: Contact your institution's Environmental Health and Safety (EHS) office for specific guidance on the disposal of energetic and potentially explosive compounds. Do not attempt to dispose of this material down the drain or in regular trash.[10]

Emergency Procedures

  • Spills:

    • Evacuate the immediate area.

    • Alert colleagues and your supervisor.

    • If the spill is small and you are trained to handle it, wear appropriate PPE.

    • Gently cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand). Avoid sweeping dry powder.

    • Carefully collect the material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.

    • Decontaminate the spill area.

  • Fire:

    • If a fire occurs, evacuate the area immediately and activate the fire alarm.

    • Do not attempt to fight a fire involving this compound. The risk of explosion is high.

    • Inform emergency responders of the nature of the chemicals involved.

SafeHandlingWorkflow prep Preparation ppe Don Appropriate PPE (Flame-Resistant Lab Coat, Gloves, Goggles, Face Shield) prep->ppe Step 1 setup Setup in Fume Hood Behind Blast Shield ppe->setup Step 2 handle Handle Compound (Weighing & Transfer) - Use non-metallic tools - Minimize quantity setup->handle Step 3 experiment Conduct Experiment - Controlled conditions - Constant monitoring handle->experiment Step 4 cleanup Decontaminate Workspace & Equipment experiment->cleanup Step 5 disposal Segregate & Dispose of Hazardous Waste (Consult EHS) cleanup->disposal Step 6 doff_ppe Doff PPE disposal->doff_ppe Step 7 wash Wash Hands Thoroughly doff_ppe->wash Step 8

Caption: Workflow for Safely Handling Energetic Compounds.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.